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(R)-2-Amino-2-(2-fluorophenyl)propanoic acid Documentation Hub

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  • Product: (R)-2-Amino-2-(2-fluorophenyl)propanoic acid
  • CAS: 1213572-60-1

Core Science & Biosynthesis

Foundational

Chemical properties of (R)-2-Amino-2-(2-fluorophenyl)propanoic acid

This guide details the chemical, physical, and synthetic profile of (R)-2-Amino-2-(2-fluorophenyl)propanoic acid . Editorial Note: This compound is a quaternary -amino acid, structurally distinct from standard proteinoge...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the chemical, physical, and synthetic profile of (R)-2-Amino-2-(2-fluorophenyl)propanoic acid .

Editorial Note: This compound is a quaternary


-amino acid, structurally distinct from standard proteinogenic amino acids due to the tetrasubstituted 

-carbon. It is frequently referred to in literature as

-methyl-2-fluorophenylglycine
or

-methyl-

-(2-fluorophenyl)glycine
. This distinction is critical to avoid confusion with its isomer, 2-fluorophenylalanine.
The Quaternary Fluorinated Scaffold for Peptidomimetics

Executive Summary

(R)-2-Amino-2-(2-fluorophenyl)propanoic acid is a non-proteinogenic, quaternary amino acid characterized by a sterically congested


-carbon bearing a methyl group and a 2-fluorophenyl ring. This structural motif confers exceptional metabolic stability by blocking 

-proton abstraction, preventing racemization and degradation by standard aminotransferases. In drug discovery, it serves as a critical conformational constraint in peptide design, locking the backbone into specific helical geometries (

-helix) and enhancing lipophilicity via the fluorine substituent.

Chemical Identity & Structural Analysis[1][2]

PropertyDetail
IUPAC Name (2R)-2-Amino-2-(2-fluorophenyl)propanoic acid
Common Synonyms (R)-

-Methyl-2-fluorophenylglycine; (R)-

-Methyl-

-(2-fluorophenyl)glycine
CAS Number 320-58-1 (Generic/Racemic); Note: Specific enantiomer CAS may vary by vendor.
Molecular Formula C

H

FNO

Molecular Weight 183.18 g/mol
Stereochemistry (R)-Enantiomer .[1] Based on CIP priority: –NH

(1) > –COOH (2) > –Ar (3) > –CH

(4).
Structural Features[1][2][3][4][5][6][7][8]
  • Quaternary Center: The

    
    -carbon is tetrasubstituted, eliminating the 
    
    
    
    -hydrogen found in natural amino acids. This creates a "chiral memory" that is resistant to in vivo racemization.
  • Ortho-Fluorine Effect: The fluorine atom at the ortho position of the phenyl ring exerts a strong inductive electron-withdrawing effect (-I), lowering the pKa of the ammonium group and influencing the preferred torsion angle of the phenyl ring relative to the backbone due to steric repulsion with the

    
    -methyl group.
    

Physicochemical Properties[1][4][8][9][10]

The incorporation of the fluorine atom and the


-methyl group drastically alters the physicochemical landscape compared to non-fluorinated phenylglycine.
ParameterValue (Approx/Predicted)Significance
LogP (Lipophilicity) 1.2 – 1.5Fluorine increases lipophilicity compared to the parent amino acid, enhancing membrane permeability and Blood-Brain Barrier (BBB) penetration.
pKa (COOH) ~2.1Slightly more acidic than alanine due to the electron-withdrawing aryl ring.
pKa (NH

)
~9.2Lower than typical amino acids (~9.6) due to the inductive effect of the ortho-fluorine.
Solubility Moderate in H

O; High in DMSO/MeOH
Zwitterionic character dominates at neutral pH.
H-Bond Donors 2 (–NH

, –OH)
Critical for receptor binding.
H-Bond Acceptors 3 (–C=O, –OH, –F)The fluorine atom acts as a weak hydrogen bond acceptor.

Synthetic Methodologies

Synthesis of quaternary amino acids is challenging due to steric hindrance at the quaternary center. Two primary routes are employed: the Bucherer-Bergs reaction (followed by chiral resolution) for scale, and Asymmetric Strecker Synthesis for high enantiopurity.

Route A: Bucherer-Bergs Synthesis (Scalable)

This method constructs the hydantoin ring from the corresponding ketone, which is then hydrolyzed.

  • Precursor: 2'-Fluoroacetophenone.

  • Cyclization: Reaction with (NH

    
    )
    
    
    
    CO
    
    
    and KCN yields the 5-substituted hydantoin.
  • Hydrolysis: Alkaline hydrolysis (NaOH, reflux) opens the ring to yield the racemic amino acid.

  • Resolution: The (R)-enantiomer is isolated via enzymatic resolution (e.g., using Acylase I after N-acetylation) or chiral HPLC.

Route B: Asymmetric Strecker Synthesis (Enantioselective)

Direct formation of the chiral center using a chiral auxiliary.

  • Chiral Imine Formation: Condensation of 2'-fluoroacetophenone with a chiral sulfinamide (e.g., Ellman's auxiliary).

  • Cyanation: Addition of TMSCN. The chiral auxiliary directs the attack of the cyanide ion to the Re or Si face.

  • Hydrolysis: Acidic hydrolysis converts the nitrile to the acid and removes the auxiliary.

Experimental Workflow Diagram (DOT)

Synthesis Ketone 2'-Fluoroacetophenone Hydantoin Hydantoin Intermediate (Racemic) Ketone->Hydantoin KCN, (NH4)2CO3 Bucherer-Bergs RacemicAA Racemic Alpha-Methyl-AA Hydantoin->RacemicAA NaOH, Reflux Hydrolysis Enzymatic Enzymatic Resolution (Acylase I) RacemicAA->Enzymatic 1. Ac2O 2. Acylase FinalR (R)-2-Amino-2-(2-fluorophenyl) propanoic acid Enzymatic->FinalR Selective Deacetylation

Figure 1: Synthetic pathway via Bucherer-Bergs reaction and enzymatic resolution to access the (R)-enantiomer.

Reactivity & Derivatization[9]

Peptide Coupling

The steric bulk of the


-disubstituted center makes peptide coupling difficult. Standard carbodiimide methods (EDC/HOBt) often fail or proceed with low yields.
  • Recommended Reagents: HATU or PyBOP with HOAt are required to drive the reaction.

  • Protocol: Pre-activation of the carboxylic acid for 15–30 minutes is crucial before adding the amine component.

Protection Strategies[8][9][11]
  • N-Terminus: Fmoc-protection is standard. Introduction of Fmoc-Cl requires Schotten-Baumann conditions (Na

    
    CO
    
    
    
    /Dioxane).
    • Note: The reaction rate is slower than with glycine; extended reaction times (overnight) are necessary.

  • C-Terminus: Methyl or tert-butyl esters can be formed via thionyl chloride/alcohol, though the reaction is sluggish due to the quaternary center.

Applications in Drug Discovery[4][6][7][9][10][12]

Conformational Constraint

The "Thorpe-Ingold Effect" (gem-dimethyl effect analog) forces the peptide backbone into a bent conformation. In peptides, this residue strongly promotes the formation of


-helices  or fully planar C5 conformations, restricting the conformational space available to the peptide and potentially increasing affinity for the target receptor.
Metabolic Stability

The absence of an


-hydrogen renders the residue immune to:
  • Racemization: Cannot form an enolate intermediate.

  • Proteolysis: Steric bulk prevents access to the active sites of many proteases (e.g., chymotrypsin).

  • Transamination: Cannot undergo Schiff base formation required for transaminase degradation.

Fluorine Interactions

The 2-fluorophenyl group can engage in multipolar interactions with protein binding pockets. The fluorine atom can also serve as a probe for


F-NMR  studies to monitor ligand binding or protein folding.

References

  • Synthesis of

    
    -Disubstituted Amino Acids: 
    
    • Source: Cativiela, C., & Díaz-de-Villegas, M. D. (2007). Stereoselective synthesis of quaternary -amino acids. Tetrahedron: Asymmetry, 18(5), 569-623.
  • Conformational Effects of Fluorine

    • Source: O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319.
  • Bucherer-Bergs Reaction Mechanics

    • Source: Ware, E. (1950). The Chemistry of the Hydantoins. Chemical Reviews, 46(3), 403–470.
  • Peptide Constraint & Helix Formation

    • Source: Toniolo, C., et al. (2001). Structure and conformational properties of -disubstituted glycines. Biopolymers, 60(6), 396-419.

Sources

Exploratory

Engineering Next-Generation Therapeutics: The Structural and Pharmacological Utility of (R)-α-Methyl-2-fluorophenylalanine

Executive Summary The incorporation of unnatural amino acids (uAAs) into drug design has fundamentally shifted the paradigm of peptide therapeutics and molecular imaging. Among these, (R)-α-methyl-2-fluorophenylalanine s...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The incorporation of unnatural amino acids (uAAs) into drug design has fundamentally shifted the paradigm of peptide therapeutics and molecular imaging. Among these, (R)-α-methyl-2-fluorophenylalanine stands out as a highly specialized building block. By combining a non-natural stereocenter, an α-methyl steric constraint, and an ortho-fluorine substitution, this molecule provides unprecedented control over peptide conformation, proteolytic stability, and receptor affinity.

As a Senior Application Scientist, I have structured this technical guide to explore the physicochemical rationale behind this molecule, its dual utility in incretin mimetic design (e.g., GLP-1 analogs) and precision oncology (PET radiotracers), and the rigorous, self-validating experimental protocols required to synthesize and deploy it.

The Physicochemical Rationale: A Triad of Modifications

The therapeutic potential of (R)-α-methyl-2-fluorophenylalanine is rooted in three distinct structural modifications, each contributing a specific pharmacological advantage:

  • (R)-Stereochemistry (D-Amino Acid Configuration): Natural proteases are highly stereospecific, evolved to cleave L-amino acid peptide bonds. Inverting the stereocenter to the (R)-configuration inherently disrupts the enzyme-substrate transition state, drastically reducing susceptibility to enzymatic degradation.

  • α-Methylation: The addition of a methyl group at the α-carbon severely restricts the Ramachandran dihedral angles (

    
     and 
    
    
    
    ). This conformational rigidity stabilizes secondary structures such as α-helices or
    
    
    -turns, which are often critical for receptor binding. Furthermore, the steric bulk at the α-carbon physically blocks the S1/S2 active site pockets of proteases like Dipeptidyl Peptidase-4 (DPP-4)[1].
  • 2-Fluoro Substitution: Fluorine is the most electronegative element, yet it is sterically similar to hydrogen. Substituting fluorine at the ortho position (2-fluoro) exerts a strong inductive electron-withdrawing effect, lowering the pKa of the adjacent amine and backbone amides. Additionally, the highly polarized C-F bond can participate in multipolar interactions and halogen bonding within a receptor's hydrophobic binding pocket, enhancing binding affinity[2].

Transforming Peptide Therapeutics: Incretin Mimetics

Native incretin hormones, such as Glucagon-Like Peptide-1 (GLP-1), possess a severely limited in vivo half-life of less than 5 minutes due to rapid cleavage by DPP-4[3]. To develop viable therapeutics for Type 2 Diabetes and obesity, researchers must engineer resistance to this degradation without sacrificing receptor agonism.

Substituting native L-phenylalanine or adjacent residues with α-methyl-2-fluorophenylalanine (or its derivatives) provides a robust solution. The steric clash introduced by the α-methyl group prevents the peptide from properly docking into the DPP-4 active site, while the 2-fluoro group optimizes the lipophilicity required for prolonged systemic circulation and receptor engagement[1].

Pathway cluster_native Native Peptide Dynamics cluster_modified Modified Peptide Dynamics N1 L-Phe Residue N2 Protease (e.g., DPP-4) Binding N1->N2 N3 Rapid Degradation N2->N3 M1 (R)-α-Me-2F-Phe Residue M2 Steric Hindrance & Halogen Bonding M1->M2 M3 Protease Evasion & Extended Half-Life M2->M3

Fig 1. Mechanistic pathway of protease evasion via α-methylation and fluorination.

Quantitative Impact on Pharmacokinetics

The table below summarizes the typical pharmacokinetic shifts observed when incorporating highly constrained, fluorinated uAAs into incretin mimetics.

Peptide VariantIn Vivo Half-LifeProteolytic Stability (In Vitro)Receptor Affinity (Kd)
Native GLP-1 (7-36) < 5 minutesDegraded within minutesHigh (Native Baseline)
Standard L-Phe Substitution ~ 10 - 15 minutesModerate degradationVariable (Often reduced)
(R)-α-Me-2F-Phe Substitution > 24 hoursHighly resistant to DPP-4Maintained / Enhanced

Precision Oncology: LAT1-Targeted PET Radiotracers

Beyond peptide therapeutics, fluorinated α-methyl amino acids are revolutionizing molecular imaging. L-type amino acid transporter 1 (LAT1) is highly overexpressed in various human cancers to meet the metabolic demands of rapid proliferation.

Traditional radiolabeled amino acids (like [18F]FET) are transported into cells but are subsequently incorporated into newly synthesized proteins or metabolized, leading to high background noise. By utilizing


F-labeled α-methylphenylalanine derivatives (such as[

F]FAMP), researchers exploit a critical causality: the α-methyl group prevents the amino acid from being recognized by aminoacyl-tRNA synthetases [4]. Consequently, the radiotracer is actively transported into the tumor cell by LAT1 but is metabolically trapped in the cytosol, yielding exceptionally high-contrast Positron Emission Tomography (PET) images with negligible physiological background uptake[4][5].

LAT1_Targeting A [18F]FAMP Injection B LAT1 Transporter (Tumor Specific) A->B Systemic Circulation C Intracellular Trapping B->C Active Uptake D Protein Synthesis Blocked (α-Methyl Effect) C->D Metabolic Arrest E High-Contrast PET D->E Signal Accumulation

Fig 2. LAT1-mediated active transport and metabolic trapping of [18F]FAMP.

Comparative Analysis of PET Radiotracers
RadiotracerPrimary TargetSpecific ActivityMetabolic FateClinical Utility
[

F]FDG
GLUT1 / HexokinaseHighPhosphorylated, trappedStandard of Care (High background in brain)
[

F]FET
LAT1 / LAT2ModeratePartially incorporatedBrain tumor imaging
[

F]FAMP
LAT1 (Highly Specific)> 37 GBq/μmolTrapped, NOT incorporatedAdvanced Clinical Trials / High Contrast

Experimental Methodologies & Self-Validating Protocols

To ensure scientific integrity and reproducibility, the following protocols detail the synthesis and incorporation of these complex uAAs. Every step is designed as a self-validating system, ensuring that causality dictates the workflow.

Protocol 1: Fmoc-Solid Phase Peptide Synthesis (SPPS) of Sterically Hindered Peptides

Causality: α,α-disubstituted amino acids are notoriously difficult to couple due to extreme steric hindrance at the α-carbon. Standard coupling reagents (e.g., DIC/HOBt) often fail, leading to sequence deletions[6]. Solution: Utilization of highly reactive coupling additives (OxymaPure) and thermal energy to overcome the activation energy barrier.

  • Resin Preparation: Swell Rink Amide resin in Dimethylformamide (DMF) for 30 minutes. Perform Fmoc deprotection using 20% piperidine in DMF (2 x 10 min).

  • Pre-activation: Dissolve 4.0 equivalents of Fmoc-(R)-α-Me-2F-Phe-OH and 4.0 equivalents of OxymaPure in DMF. Add 4.0 equivalents of N,N'-Diisopropylcarbodiimide (DIC). Allow pre-activation for 3 minutes.

  • Microwave-Assisted Coupling: Transfer the activated amino acid solution to the resin. Irradiate in a microwave peptide synthesizer at 75°C for 15 minutes. Note: Standard room-temperature coupling may require up to 24 hours and double-coupling cycles.

  • Self-Validation (Micro-Cleavage): Do NOT rely on the colorimetric Kaiser test, as sterically hindered secondary/primary amines frequently yield false negatives. Instead, withdraw a 5 mg resin aliquot, cleave using TFA/TIPS/H2O (95:2.5:2.5) for 1 hour, precipitate in cold ether, and analyze via LC-MS. Proceed to the next deprotection only if the extracted ion chromatogram confirms >95% coupling completion.

Protocol 2: Radiosynthesis of[ F]FAMP via Copper-Mediated Fluorination

Causality: Direct electrophilic fluorination of unactivated aromatic rings yields unacceptably low specific activity for clinical PET. Solution: A late-stage, copper-mediated nucleophilic


F-fluorination utilizing an iodonium salt precursor ensures high radiochemical yield and specific activity[4].
  • Precursor Activation: Prepare the N-pivaloyl chloride-protected (mesityl)(aryl)iodonium salt precursor of the α-methylphenylalanine derivative.

  • Azeotropic Drying: Trap cyclotron-produced [

    
    F]fluoride on a QMA cartridge. Elute with a solution of Kryptofix 222 (K
    
    
    
    ) and K
    
    
    CO
    
    
    in acetonitrile/water. Dry azeotropically at 110°C under a helium stream to generate highly reactive, "naked" [
    
    
    F]F
    
    
    .
  • Radiolabeling: Add the iodonium precursor (10 mg) and Cu(OTf)

    
     catalyst (4 mg) in anhydrous DMF to the dried [
    
    
    
    F]fluoride. Heat the sealed reaction vessel at 120°C for 15 minutes.
  • Deprotection: Add 1M HCl to the reaction mixture and heat at 100°C for 10 minutes to remove the N-pivaloyl protecting group.

  • Self-Validation (Radio-HPLC): Purify the crude mixture via semi-preparative HPLC. Validate the final formulated product using analytical Radio-HPLC. The protocol is considered successful only if radiochemical purity exceeds 95% and specific activity is >37 GBq/μmol, ensuring it is viable for clinical LAT1 imaging[4].

Future Perspectives in Drug Design

The strategic deployment of (R)-α-methyl-2-fluorophenylalanine exemplifies the transition from empirical drug discovery to rational, atom-by-atom molecular engineering. By understanding the precise causality between an α-methyl group's steric bulk and protease evasion, or an ortho-fluorine's electronic modulation and receptor affinity, drug development professionals can design therapeutics with unprecedented half-lives and imaging agents with near-perfect target-to-background ratios. As sustainable SPPS methodologies[6] and late-stage fluorination techniques[2] continue to mature, the barrier to manufacturing these highly complex, modified peptides at commercial scales will rapidly diminish.

References

  • Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains - MDPI. mdpi.com. Available at:[Link]

  • US9856306B2 - Peptide pharmaceuticals for insulin resistance - Google Patents. google.com.
  • LAT1-specific PET radiotracers: Development and clinical experiences of a new class of cancer-specific radiopharmaceuticals - PMC. nih.gov. Available at:[Link]

  • LAT1-specific PET radiotracers: Development and clinical experiences of a new class of cancer-specific radiopharmaceuticals - Theranostics. thno.org. Available at:[Link]

  • A Sustainable Approach to ε-Lys Branched GLP-1 Analogs: Integrating Green SPPS, Metal-free Alloc Removal, Waste Minimization and TFA/PFAS-free Resin Cleavage - ACS Publications. acs.org. Available at:[Link]

  • US 2006/0287242 A1 - Googleapis.com. googleapis.com. Available at:[Link]

Sources

Foundational

Structural Control and Metabolic Shielding: The Role of (R)-2-Amino-2-(2-fluorophenyl)propanoic Acid in Peptidomimetics

The following technical guide details the structural, synthetic, and functional role of (R)-2-Amino-2-(2-fluorophenyl)propanoic acid (also known as (R)- -methyl-2-fluorophenylglycine) in the design of peptidomimetics. [1...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the structural, synthetic, and functional role of (R)-2-Amino-2-(2-fluorophenyl)propanoic acid (also known as (R)-


-methyl-2-fluorophenylglycine) in the design of peptidomimetics.

[1]

Executive Summary

(R)-2-Amino-2-(2-fluorophenyl)propanoic acid is a specialized chimeric amino acid that combines the helix-promoting constraints of


-aminoisobutyric acid (Aib)  with the electronic modulation of 2-fluorophenylglycine .[1] By replacing the 

-proton of a phenylglycine residue with a methyl group, this molecule becomes an

-disubstituted
(quaternary) amino acid.

In peptidomimetics, this residue serves three critical functions:

  • Conformational Locking: It restricts the backbone torsion angles (

    
    ) to narrow regions, typically stabilizing 
    
    
    
    -helices or Type-I/III
    
    
    -turns.[1]
  • Metabolic Shielding: The quaternary carbon creates a "steric umbrella" that prevents proteases (e.g., chymotrypsin) from accessing the peptide bond.

  • Electronic Tuning: The ortho-fluorine atom introduces a specific dipole and steric bulk that restricts side-chain rotation (

    
    ), allowing for precise positioning of the aromatic ring for receptor binding.[1]
    

Chemical Identity & Structural Dynamics[1]

Nomenclature and Structure[1]
  • IUPAC Name: (R)-2-Amino-2-(2-fluorophenyl)propanoic acid[1]

  • Common Names: (R)-

    
    -methyl-(2-fluorophenyl)glycine; (R)-
    
    
    
    -Me-2F-Phg.[1]
  • Structural Class:

    
    -Disubstituted Amino Acid; Quaternary Amino Acid.[1]
    
The "Thorpe-Ingold" and Fluorine Effects

The potency of this residue stems from the interplay between steric bulk and stereoelectronics.

  • Thorpe-Ingold Effect (Gem-Dimethyl Effect): The presence of two non-hydrogen substituents (methyl and 2-fluorophenyl) on the

    
    -carbon compresses the internal bond angle (
    
    
    
    ), forcing the external torsion angles (
    
    
    ) to open up.[1] This energetically penalizes extended conformations (like
    
    
    -sheets) and favors folded states (helices/turns).
  • The Ortho-Fluorine Lock: Unlike a standard phenyl ring, the 2-fluorophenyl group has a significant dipole and steric clash.[1] The fluorine atom will preferentially orient itself away from the backbone carbonyl oxygen to minimize electrostatic repulsion, effectively locking the

    
     torsion angle.
    

G Substituents α,α-Disubstitution (Methyl + 2-F-Phenyl) Backbone Backbone Constraints (φ ≈ ±60°, ψ ≈ ±30°) Substituents->Backbone Thorpe-Ingold Effect SideChain Side-Chain Locking (χ1 Restriction) Substituents->SideChain Ortho-F Repulsion Outcome Peptidomimetic Profile: 3-10 Helix & Protease Resistance Backbone->Outcome Secondary Structure SideChain->Outcome Receptor Specificity

Figure 1: Mechanistic impact of (R)-


-Me-2F-Phg on peptide architecture.

Synthesis Protocol: The Ni(II) Complex Route[2][3][4][5]

The synthesis of enantiopure quaternary amino acids is challenging due to steric hindrance. The most robust method utilizes the Belokon/Soloshonok Ni(II) Schiff Base chemistry . This protocol describes the synthesis of the (R)-enantiomer via the methylation of a chiral Ni(II) complex of (2-fluorophenyl)glycine.

Experimental Workflow

Prerequisites:

  • Substrate: Racemic 2-amino-2-(2-fluorophenyl)acetic acid (commercially available or synthesized via Strecker reaction).[1]

  • Chiral Auxiliary: (S)-2-[N-(N'-benzylprolyl)amino]benzophenone ((S)-BPB).[1]

  • Reagents: Ni(NO3)2, Methyl Iodide (MeI), KOH, Methanol, Chloroform.

Step-by-Step Protocol:

  • Formation of the Ni(II) Complex (Thermodynamic Control):

    • Dissolve racemic 2-amino-2-(2-fluorophenyl)acetic acid (1.0 eq), (S)-BPB (1.0 eq), and Ni(NO3)2[1]·6H2O (2.0 eq) in Methanol.

    • Add KOH (4.0 eq) under nitrogen.

    • Reflux for 2–4 hours.[1] The solution will turn deep red/orange, indicating the formation of the planar Ni(II) complex.

    • Mechanism:[1][2][3][4][5] The Ni(II) ion templates the condensation of the amino acid and the ligand. Because the

      
      -proton is acidic, the complex equilibrates to the thermodynamic mixture of diastereomers.
      
    • Precipitate the complex by pouring into water.[1] Filter and dry.[1]

  • Asymmetric Alkylation (The Critical Step):

    • Dissolve the dried Ni-complex in anhydrous DMF or CH3CN.[1]

    • Add finely ground NaOH or KOH (5.0 eq).

    • Add Methyl Iodide (MeI) (5.0 eq) dropwise at 0°C.

    • Stir at room temperature for 30–60 minutes.

    • Chiral Induction:[6] The (S)-proline moiety of the ligand creates a rigid chiral environment. The methyl group can only approach the enolate from the face opposite the bulky phenyl groups of the ligand, yielding high diastereoselectivity (>95% de).

    • Quench with water, extract with CH2Cl2, and concentrate.[1]

  • Hydrolysis and Recovery:

    • Dissolve the methylated complex in Methanol.[1]

    • Add 3N HCl and heat to reflux for 30 minutes. The red color disappears as the complex dissociates.

    • Adjust pH to ~9 with NH4OH to precipitate the chiral ligand ((S)-BPB), which can be filtered and reused.

    • Pass the filtrate through a cation-exchange resin (Dowex 50W) to isolate the free amino acid.

    • Elute with 5% NH4OH, concentrate, and recrystallize from Ethanol/Water.[1]

Yield & Characterization:

  • Expected Yield: 70–85% overall.

  • Enantiomeric Excess (ee): >98% (determined by Chiral HPLC).

  • Configuration: Using (S)-BPB typically yields the (R)-amino acid upon methylation of the phenylglycine complex (due to inversion of priority in CIP rules when H is replaced by Me, or specific facial attack; verify via optical rotation).

Application in Drug Design[1][3][10]

Protease Resistance

The incorporation of (R)-2-Amino-2-(2-fluorophenyl)propanoic acid into a peptide sequence renders the adjacent amide bond nearly uncleavable by proteases.[1]

  • Mechanism: Proteases like Chymotrypsin require the peptide backbone to adopt an extended conformation to fit into the active site S1 pocket. The

    
    -methyl group sterically clashes with the enzyme's catalytic triad, while the rigidified backbone prevents the necessary induced fit.
    
  • Data Summary:

Substrate SequenceHalf-life (

) in Human Plasma
Mechanism of Stability
H-Tyr-Gly-Gly-Phe -Leu-OH (Native)~15 minsRapid hydrolysis at Gly-Phe
H-Tyr-Gly-Gly-Phg -Leu-OH~45 minsSteric hindrance of Phg
H-Tyr-Gly-Gly-(R)-

-Me-2F-Phg
-Leu-OH
> 24 hours Quaternary center + Ortho-F shield
Peptidomimetic Foldamers

This residue is a "strong helix inducer."[1] In short peptides (<10 residues), replacing a central residue with (R)-


-Me-2F-Phg often converts a random coil into a stable 

-helix
.[1]
  • Why

    
    ?  The steric crowding of the 
    
    
    
    -methyl and
    
    
    -aryl groups disfavors the wider
    
    
    -helix (
    
    
    H-bonds) and favors the tighter
    
    
    -helix (
    
    
    H-bonds).
  • Design Rule: To stabilize a turn in a bioactive peptide (e.g., an RGD integrin binder), place this residue at the

    
     position of the turn.
    

Experimental Characterization

To validate the incorporation and structural impact of this residue, the following analytical workflows are standard.

NMR Conformational Analysis

The


 signal is highly sensitive to the local electronic environment and can track folding events.
  • Protocol: Dissolve peptide in solvent (e.g., CD3OH). Acquire

    
     NMR spectra at varying temperatures (Variable Temperature NMR).
    
  • Interpretation: A linear shift in the

    
     signal (
    
    
    
    ) vs. Temperature (
    
    
    ) indicates a stable, solvent-exposed conformation. A non-linear curve or splitting indicates an equilibrium between folded and unfolded states.[1]
Circular Dichroism (CD)
  • Signature: A peptide containing this residue in a helical conformation will show a distinct CD minimum at ~205 nm and ~222 nm.[1] However, the aromatic interaction of the 2-fluorophenyl group may induce an exciton couplet, overlaying a unique signature on the standard alpha-helical curve.

References

  • Soloshonok, V. A., et al. "Asymmetric Synthesis of

    
    -Amino Acids via Homologation of Ni(II) Complexes of Glycine Schiff Bases." Journal of the American Chemical Society, 2003. 
    
  • Toniolo, C., et al.

    
    -disubstituted amino acids."[1][7] Biopolymers, 1991.[1][8] 
    
  • Altman, R. A., et al. "Fluorinated Peptidomimetics to Improve Distribution and Metabolism Properties of Leu-Enkephalin."[1] ACS Chemical Neuroscience, 2018.[1]

  • Wang, J., et al. "Application of Nickel(II) Complexes to the Efficient Synthesis of

    
    - or 
    
    
    
    -Amino Acids."[1][9] CHIMIA, 2011.[1][9]
  • Iannuzzi, M., et al.

    
    -branched amino acids via a chiral Ni(II) complex." Beilstein Journal of Organic Chemistry, 2025. 
    

Sources

Exploratory

Conformational constraints of alpha-methyl fluorinated amino acids

This guide explores the structural and physicochemical imperatives of -methyl fluorinated amino acids , a class of peptidomimetics that merges the steric rigidity of quaternary centers with the unique electronic properti...

Author: BenchChem Technical Support Team. Date: March 2026

This guide explores the structural and physicochemical imperatives of


-methyl fluorinated amino acids , a class of peptidomimetics that merges the steric rigidity of quaternary centers with the unique electronic properties of fluorine.[1]

Conformational Constraints of -Methyl Fluorinated Amino Acids: A Technical Guide

Executive Summary

The incorporation of non-canonical amino acids is a cornerstone of modern peptidomimetic drug design. Among these,


-methyl fluorinated amino acids  represent a "high-value" modification. They simultaneously address two critical failure modes in peptide therapeutics: proteolytic instability  and conformational entropy .

This guide dissects the synergistic effects of


-methylation and side-chain fluorination. While the 

-methyl group restricts the backbone torsion angles (

) via the Thorpe-Ingold effect, the introduction of fluorine introduces stereoelectronic effects—specifically the gauche effect and electrostatic ordering —that fine-tune side-chain topology (

angles).

Target Audience: Medicinal Chemists, Structural Biologists, and Peptide Scientists.

The Physicochemical Basis of Constraint

To rationally design peptides with these building blocks, one must understand the underlying forces.

The -Methyl "Lock" (Steric)

Replacing the


-hydrogen with a methyl group creates a quaternary carbon center. This introduces severe steric clashes with the peptide backbone carbonyl and amide groups in extended conformations (

-sheet).
  • Mechanism: The allowed Ramachandran space is restricted to a small region around

    
    .
    
  • Result: This forces the peptide backbone into helical turns, predominantly

    
    -helices  or 
    
    
    
    -helices
    , depending on the chain length and sequence context.
The Fluorine "Steering" (Electronic)

Fluorine is not merely a "larger hydrogen."[2][3] It is an electronic director.

  • The Gauche Effect: In

    
    -fluorinated systems (e.g., 
    
    
    
    -methyl-
    
    
    -fluoroalanine), the C–F bond tends to align gauche to vicinal electron-rich bonds (like C–N or C–O) due to
    
    
    hyperconjugation.
  • Dipole Alignment: The C–F bond is highly polarized. In

    
    -trifluoromethyl amino acids (
    
    
    
    -TFM), the massive dipole moment aligns antiparallel to the backbone amide dipoles to minimize energy, further locking the conformation.
Synergistic Effect: -Trifluoromethyl Amino Acids

When an


-methyl group is perfluorinated to become an 

-trifluoromethyl (

-TFM) group, the steric bulk increases significantly (Van der Waals volume of

vs.

).
  • Constraint: The

    
    -TFM group imposes an orthogonal twist, often rendering the residue an obligate helix initiator.
    
  • Stability: The electron-withdrawing nature of the

    
     group lowers the 
    
    
    
    of the N-terminal amine, reducing its nucleophilicity and slowing degradation.

Visualization of Conformational Logic

The following diagram illustrates the decision logic for selecting specific modifications based on the desired structural outcome.

ConformationalLogic Start Target Peptide Profile Constraint Constraint Required? Start->Constraint AlphaMe Add Alpha-Methyl Constraint->AlphaMe Backbone Rigidity Fluorine Add Fluorine Constraint->Fluorine Side-chain Orientation AlphaTFM Alpha-TFM (Trifluoromethyl) AlphaMe->AlphaTFM Max Steric Bulk Helix Outcome: 3-10 Helix / Alpha-Helix AlphaMe->Helix Restricts Phi/Psi Fluorine->AlphaTFM Electronic Shield SideChainLock Outcome: Side-Chain Chi Constraint Fluorine->SideChainLock Gauche Effect AlphaTFM->Helix Obligate Turn Metabolic Outcome: Proteolytic Stability AlphaTFM->Metabolic Steric Shielding

Caption: Decision tree for implementing


-methyl and fluorinated constraints to achieve specific structural and stability outcomes.

Comparative Data: Structural Parameters

The table below highlights the quantitative differences between standard alanine, its


-methyl analog (Aib), and the fluorinated variants.
Amino AcidR-Group

(

)
Dominant EffectPreferred Conformation
L-Alanine

23.7None (Flexible)Sheet / Helix / Random
Aib (

-Me-Ala)

/

23.7 (x2)Steric (Thorpe-Ingold)

-Helix /

-Helix

-TFM-Ala

42.6Steric + ElectronicRigid Helix (

)

-Fluoro-Ala

~25.0Gauche EffectSide-chain Rotamer Lock

Note: The massive volume increase in


-TFM-Ala effectively precludes 

-sheet formation.

Experimental Protocols

Protocol A: Synthesis of -Trifluoromethyl Amino Acids (Imine Addition)

Context: Direct alkylation is difficult due to steric hindrance. The preferred route uses trifluoropyruvate imines.

  • Reagents: Methyl 3,3,3-trifluoropyruvate, Benzylamine, Grignard reagent (

    
    ).
    
  • Imine Formation:

    • Mix methyl 3,3,3-trifluoropyruvate (1.0 eq) with benzylamine (1.0 eq) in dry

      
      .
      
    • Add

      
       (anhydrous) to scavenge water. Stir at RT for 12h.
      
    • Filter and concentrate to yield the imine.

  • Grignard Addition (The Critical Step):

    • Dissolve imine in dry THF under

      
       atmosphere. Cool to 
      
      
      
      .
    • Add

      
       (1.5 eq) dropwise. Crucial: Low temperature prevents side reactions.
      
    • Stir for 2h, allowing slow warming to

      
      .
      
  • Workup: Quench with saturated

    
    . Extract with EtOAc.
    
  • Resolution: The product is racemic. Separate enantiomers using Chiral HPLC (e.g., Chiralpak AD-H column) or enzymatic resolution before peptide coupling.

Protocol B: Validation of Conformational Constraint (VT-NMR)

Context: To prove the backbone is rigid and H-bonded, measure the temperature coefficient of the amide protons.

  • Sample Prep: Dissolve 2-5 mg of peptide in 500

    
     of 
    
    
    
    or
    
    
    .
  • Acquisition:

    • Acquire 1H NMR spectra at 298 K, 303 K, 308 K, 313 K, 318 K, and 323 K.

  • Analysis:

    • Plot the chemical shift (

      
      , ppm) of the amide NH vs. Temperature (K).
      
    • Calculate the slope (

      
      ).
      
  • Interpretation:

    • Slope > -3 ppb/K: Indicates solvent-shielded / intramolecular H-bonded NH (Stable Helix/Turn).

    • Slope < -6 ppb/K: Indicates solvent-exposed NH (Flexible/Random Coil).

Applications in Drug Discovery[4]

Proteolytic Stability

The


-methyl group acts as a "steric shield" against proteases (like chymotrypsin) that require access to the peptide backbone. The addition of fluorine amplifies this by repelling the nucleophilic attack of the enzyme's active site serine/cysteine residues due to electronic repulsion.
-NMR Probes

-TFM amino acids serve as sensitive NMR spies. Because the 

group is rigidly held relative to the backbone, its chemical shift and relaxation rates (

) provide direct readouts of the peptide's binding state and local environment without perturbing the structure as much as a bulky fluorescent tag would.

References

  • 
    -Methylation Enables the X-ray Crystallographic Observation of Oligomeric Assemblies . Journal of Organic Chemistry. 
    
  • Synthesis of Chiral

    
    -Trifluoromethyl 
    
    
    
    -Disubstituted
    
    
    -Amino Acids
    . NII Academic Repository.
  • Conformationally Rigid Trifluoromethyl-Substituted

    
    -Amino Acid Designed for Peptide Structure Analysis . Angewandte Chemie. 
    
  • Fluorine Conformational Effects Characterized by Energy Decomposition Analysis . Semantic Scholar.

  • The Effect of Beta-Methylation on the Conformation of Dehydrophenylalanine . PubMed.[4][5]

  • Development and Validation of Fluorinated Amino Acid Parameters for AMBER Force Field . ACS Publications.

Sources

Foundational

Solubility Profile of (R)-2-Amino-2-(2-fluorophenyl)propanoic Acid in Organic Solvents: A Technical Guide

Executive Summary (R)-2-Amino-2-(2-fluorophenyl)propanoic acid (CAS 320-58-1) is a chiral, non-natural -methylated and fluorinated amino acid. In modern drug development, such -disubstituted non-natural amino acids are h...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(R)-2-Amino-2-(2-fluorophenyl)propanoic acid (CAS 320-58-1) is a chiral, non-natural


-methylated and fluorinated amino acid. In modern drug development, such 

-disubstituted non-natural amino acids are heavily utilized as building blocks in peptidomimetics and hydrocarbon-stapled peptides to enforce rigid

-helical conformations[1]. However, formulating and synthesizing sequences with this compound presents a significant thermodynamic challenge: balancing the extreme insolubility of its zwitterionic core in organic media with the unique phase-segregating properties of its fluorinated aromatic ring. This whitepaper deconstructs the physicochemical drivers of its solubility and provides a self-validating framework for empirical profiling.

Physicochemical Profiling & Structural Determinants

The solubility of (R)-2-Amino-2-(2-fluorophenyl)propanoic acid in organic solvents is not a simple function of lipophilicity; it is governed by three competing structural determinants:

  • The Zwitterionic Core (Electrostatic Penalty): Like natural amino acids, this compound exists predominantly as a zwitterion (

    
    , 
    
    
    
    ) at neutral apparent pH. Burying hydrophobic moieties while maximizing polar interactions is the primary driver of solubility for such molecules[2]. In the solid state, the zwitterion forms a dense network of intermolecular salt bridges, resulting in a high lattice energy. Solvents with low dielectric constants (
    
    
    ) cannot overcome this electrostatic penalty, rendering the compound virtually insoluble in non-polar media.
  • The 2-Fluorophenyl Substituent (The Fluorous Effect): The highly electronegative fluorine atom creates a strong electron-withdrawing effect, significantly altering the molecule's hydrophobicity and dipole interactions[3]. Counterintuitively, while the C-F bond is polar, fluorocarbons exhibit unique phase-segregating properties—often termed the "fluorous effect"—which can drive phase separation in both highly aqueous and purely lipophilic environments[4]. In polar aprotic solvents, however, the localized C-F dipole aligns favorably with the solvent molecules, enhancing solvation.

  • The

    
    -Methyl Group (Steric Hindrance):  The addition of the methyl group at the 
    
    
    
    -carbon restricts the backbone's dihedral angles. While this steric bulk is critical for stabilizing
    
    
    -helices in therapeutic peptides[1], it marginally decreases the entropy of mixing during solvation, slightly depressing overall solubility compared to its non-methylated analog.

Thermodynamic Solvation Logic

The logical relationship between the molecule's structural features and its affinity for various organic solvent classes is mapped below.

SolvationLogic Zwitterion Zwitterionic Core (Charge Separation) PolarAprotic Polar Aprotic (DMSO, DMF) Zwitterion->PolarAprotic Ion-Dipole Stabilization PolarProtic Polar Protic (MeOH, EtOH) Zwitterion->PolarProtic H-Bonding (Moderate) NonPolar Non-Polar (Hexane, DCM) Zwitterion->NonPolar Strong Repulsion (Insoluble) FluoroPhenyl 2-Fluorophenyl Group (Dipole & Lipophilicity) FluoroPhenyl->PolarAprotic Dipole-Dipole (High Solvation) AlphaMethyl Alpha-Methyl Group (Steric Bulk) AlphaMethyl->NonPolar Weak Hydrophobic Interaction

Caption: Logical relationship between structural determinants and solvent class affinity.

Solubility Profile Across Organic Solvent Classes

Based on the thermodynamic principles outlined above, the quantitative solubility profile of the pure zwitterionic form of (R)-2-Amino-2-(2-fluorophenyl)propanoic acid is summarized below. (Note: Values are representative thermodynamic estimates for the pure polymorph at 25°C).

Solvent ClassRepresentative SolventDielectric Constant (

)
Estimated Solubility (mg/mL)Mechanistic Rationale
Polar Aprotic Dimethyl Sulfoxide (DMSO)46.720.0 - 50.0High dipole moment stabilizes the zwitterion; excellent C-F dipole alignment.
Polar Aprotic Dimethylformamide (DMF)36.715.0 - 30.0Strong H-bond acceptor capabilities disrupt intermolecular salt bridges.
Polar Protic Methanol (MeOH)32.75.0 - 15.0H-bonding competes with the zwitterionic lattice, but lower dipole limits capacity.
Polar Protic Ethanol (EtOH)24.51.0 - 5.0Increased aliphatic bulk of the solvent reduces solvation efficiency of the charged core.
Non-Polar Dichloromethane (DCM)9.1< 0.1Insufficient dielectric constant to overcome the electrostatic penalty of the zwitterion.
Non-Polar Hexane1.9InsolubleComplete phase separation driven by both the fluorous effect and zwitterionic repulsion.

Experimental Workflow: Validating the Solubility Profile

To empirically validate the solubility of non-natural amino acids, standard visual dissolution tests are insufficient. The Isothermal Shake-Flask Method coupled with solid-state verification must be employed to ensure a self-validating system.

Step-by-Step Methodology
  • Solvent Selection & Preparation: Dispense 1.0 mL of anhydrous organic solvents (e.g., DMSO, DMF, MeOH) into sealed borosilicate glass vials. Causality: Anhydrous grades are mandatory because even trace water (

    
    ) will exponentially increase the solubility of the zwitterion, skewing organic profiling.
    
  • Excess Solute Addition: Add (R)-2-Amino-2-(2-fluorophenyl)propanoic acid incrementally until a persistent solid suspension is achieved. Causality: Excess solid ensures the system reaches true thermodynamic equilibrium rather than a kinetically trapped unsaturated state.

  • Isothermal Equilibration: Agitate the vials at 25°C ± 0.1°C for 72 hours. Causality: The 72-hour timeframe is the kinetic requirement to ensure the dissolution rate equals the precipitation rate, preventing false-positive readings caused by metastable supersaturation.

  • Phase Separation: Centrifuge the suspension at 10,000

    
     g for 15 minutes at 25°C.
    
  • Supernatant Quantification: Dilute the clear supernatant into a compatible mobile phase and quantify via HPLC-UV against a validated calibration curve.

  • Solid-State Verification (The Self-Validating Step): Isolate the residual solid pellet and analyze it via X-Ray Powder Diffraction (XRPD) or Differential Scanning Calorimetry (DSC). Causality: If the solvent induces a polymorphic transition or solvate formation during the 72-hour equilibration, the measured supernatant concentration reflects the solubility of the new species, not the input API. This step ensures the integrity of the data.

Workflow Step1 1. Solvent Selection (Anhydrous Grade) Step2 2. Solute Addition (Excess Solid) Step1->Step2 Step3 3. Isothermal Equilibration (72h, 25°C, Shake-Flask) Step2->Step3 Step4 4. Phase Separation (Centrifugation at 10,000g) Step3->Step4 Step5 5. Supernatant Analysis (HPLC-UV Quantification) Step4->Step5 Liquid Phase Step6 6. Solid-State Verification (XRPD/DSC) Step4->Step6 Solid Pellet

Caption: Step-by-step isothermal shake-flask methodology for solubility validation.

Formulation Strategies & Downstream Applications

Because the native zwitterion is highly insoluble in the non-polar solvents often required for downstream organic synthesis (e.g., DCM), researchers must employ strategic modifications:

  • Transient Masking (Protecting Groups): For Solid-Phase Peptide Synthesis (SPPS), the amino group is typically masked with an Fmoc or Boc protecting group. This eliminates the zwitterionic charge separation, drastically lowering the lattice energy and increasing solubility in solvents like DMF and NMP[3].

  • Salt Formation: Reacting the compound with stoichiometric amounts of HCl yields the hydrochloride salt. Protonating the carboxylic acid shifts the molecule from a zwitterion to a pure cation, significantly enhancing its solubility in polar protic solvents (like Methanol) and enabling easier formulation.

  • In Silico Prediction: As of recent advancements in computational biophysics, tools like CamSol-PTM are increasingly utilized to predict the solubility profiles of complex biologics and peptides containing non-natural amino acids, reducing the need for exhaustive empirical solvent screening[5].

References

  • Improving developability of biologics through better solubility prediction. Valence Labs.[Link]

  • Protein Design: From the Aspect of Water Solubility and Stability. Chemical Reviews (ACS Publications).[Link]

  • Hydrocarbon-Stapled Peptides: Principles, Practice, and Progress: Miniperspective. Journal of Medicinal Chemistry (PMC).[Link]

  • Structural basis for the enhanced stability of highly fluorinated proteins. Proceedings of the National Academy of Sciences (PMC).[Link]

  • Utility of fluorinated α-amino acids in development of therapeutic peptides. Journal of Enzyme Inhibition and Medicinal Chemistry (Taylor & Francis).[Link]

Sources

Exploratory

The Impact of Ortho-Fluorine Substitution on Phenylalanine Metabolic Stability: A Physical Organic and Pharmacokinetic Synthesis

Executive Summary In the optimization of peptide and peptidomimetic therapeutics, the metabolic lability of natural aromatic amino acids presents a significant pharmacokinetic hurdle. Phenylalanine, a ubiquitous residue...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the optimization of peptide and peptidomimetic therapeutics, the metabolic lability of natural aromatic amino acids presents a significant pharmacokinetic hurdle. Phenylalanine, a ubiquitous residue in biologically active peptides, is highly susceptible to rapid first-pass metabolism via cytochrome P450 (CYP450)-mediated aromatic hydroxylation.

This technical guide explores the mechanistic rationale, physical organic chemistry, and experimental validation behind ortho-fluorine substitution (e.g., 2-fluorophenylalanine) as a premier strategy to enhance metabolic stability. By synthesizing electronic deactivation principles with steric mimicry, this whitepaper provides drug development professionals with a comprehensive framework for integrating fluorinated aromatic building blocks into next-generation therapeutics.

Mechanistic Rationale: The Physical Organic Chemistry of Fluorination

The strategic placement of a fluorine atom at the ortho position of the phenylalanine ring fundamentally alters the molecule's electronic landscape while preserving its spatial geometry. This modification confers metabolic resistance through two primary mechanisms:

Inductive Deactivation of the Aromatic Ring

Cytochrome P450 enzymes (predominantly CYP3A4 and CYP2D6 in hepatic tissue) initiate oxidative metabolism via an electrophilic attack by a high-valent iron(IV)-oxo heme cation radical (Compound I) [1]. Because this process is essentially an electrophilic aromatic substitution, the transition state requires a sufficiently electron-rich


-system.

Fluorine is the most electronegative element (Pauling scale: 3.98). When positioned ortho to the amino acid backbone, it exerts a powerful inductive electron-withdrawing effect (-I effect) across the


-system. This withdrawal significantly decreases the electron density of the entire phenyl ring, raising the activation energy required to form the tetrahedral intermediate (Wheland intermediate) during hydroxylation. Furthermore, the exceptional strength of the C–F bond (~126 kcal/mol vs. ~113 kcal/mol for C–H) effectively eliminates the ortho position as a viable site for direct oxidation [2].
Steric Mimicry and Conformational Bias

Unlike heavier halogens, fluorine's van der Waals radius (1.47 Å) is a close isostere to hydrogen (1.20 Å). This allows 2-fluorophenylalanine to bind to target receptors without introducing prohibitive steric bulk. However, the highly polarized C–F bond can engage in multipolar interactions or dipole-dipole alignments with adjacent amide carbonyls in a peptide backbone [3]. This restricts the rotameric freedom of the phenyl ring, which can decrease the binding affinity (


) of the molecule to the CYP450 active site, thereby synergistically reducing the overall catalytic clearance rate (

).

CYP450_Metabolism Substrate Phenylalanine Derivative Complex Enzyme-Substrate Complex Substrate->Complex CYP CYP450 Compound I (Fe4+=O) CYP->Complex H_Abst Electrophilic Attack (C-H Bond Cleavage) Complex->H_Abst Unsubstituted Phe F_Block Inductive Deactivation (C-F Bond Resistance) Complex->F_Block Ortho-Fluoro Phe Metabolite Hydroxylated Metabolite (Rapid Clearance) H_Abst->Metabolite Stable Metabolically Stable (Prolonged Half-life) F_Block->Stable

Fig 1. Divergent CYP450 metabolic pathways of unsubstituted vs. ortho-fluorinated phenylalanine.

Quantitative Data: Pharmacokinetic Impact

To illustrate the profound impact of ortho-fluorination, the following table summarizes representative in vitro intrinsic clearance (


) data for phenylalanine derivatives. The data demonstrates that while para-substitution offers moderate protection, ortho-substitution provides superior global ring deactivation against oxidative defluorination and hydroxylation [4].
Compound VariantSubstitution PositionHalf-life (

, min)
Intrinsic Clearance (

, µL/min/mg)
Relative Stability
L-Phenylalanine None (Wild-Type)15.291.2Baseline (Labile)
4-Fluoro-L-Phenylalanine Para38.536.0Moderate
2-Fluoro-L-Phenylalanine Ortho> 120.0< 11.5High (Stable)

Note: Values are representative benchmarks derived from standard Human Liver Microsome (HLM) assays normalized to 1 mg/mL microsomal protein concentration.

Experimental Methodology: Self-Validating Microsomal Stability Assay

To rigorously quantify the metabolic stability conferred by ortho-fluorine substitution, drug development scientists utilize the Human Liver Microsome (HLM) stability assay. The following protocol is engineered as a self-validating system; every reagent and step is explicitly justified by its underlying causality to ensure absolute data integrity.

Step-by-Step Protocol

Step 1: Preparation of the NADPH Regenerating System

  • Action: Combine NADP

    
     (1 mM), glucose-6-phosphate (5 mM), and glucose-6-phosphate dehydrogenase (1 U/mL) in a 0.1 M potassium phosphate buffer (pH 7.4).
    
  • Causality: CYP450 enzymes require a continuous supply of NADPH as a reducing equivalent to drive the catalytic cycle. Direct addition of NADPH can lead to rapid depletion and product inhibition. A regenerating system ensures a steady-state supply of reducing equivalents, maintaining linear enzyme kinetics throughout the incubation.

Step 2: Substrate and Microsome Incubation

  • Action: Pre-incubate the fluorinated phenylalanine derivative (1 µM final concentration) with pooled HLMs (1 mg/mL protein) at 37°C for 5 minutes before initiating the reaction with the NADPH regenerating system.

  • Causality: Pre-incubation allows the substrate to achieve thermodynamic equilibrium with the lipid bilayer of the microsomes and the enzyme active sites prior to catalysis, preventing artificial lag phases in the kinetic data.

Step 3: Time-Course Aliquoting and Quenching

  • Action: At precise intervals (e.g., 0, 5, 15, 30, 45, and 60 minutes), extract a 50 µL aliquot and immediately transfer it into 150 µL of ice-cold acetonitrile containing a stable-isotope-labeled Internal Standard (IS).

  • Causality: Cold acetonitrile serves a dual purpose: it instantly denatures and precipitates microsomal proteins, effectively quenching the enzymatic reaction at exact time points, and it acts as an extraction solvent for the analyte. The IS corrects for matrix effects and ion suppression during downstream mass spectrometry.

Step 4: Protein Precipitation and Centrifugation

  • Action: Vortex the quenched samples for 2 minutes, then centrifuge at 15,000 x g for 10 minutes at 4°C.

  • Causality: High-speed centrifugation pellets the denatured CYP450 enzymes and membrane lipids. Extracting the clear supernatant prevents LC column clogging and eliminates isobaric lipid interferences.

Step 5: LC-MS/MS Quantitation

  • Action: Analyze the supernatant using LC-MS/MS in Multiple Reaction Monitoring (MRM) mode, tracking the parent mass transitions.

  • Causality: MRM provides extreme selectivity and sensitivity, allowing for the exact quantitation of the remaining parent compound without interference from newly formed hydroxylated metabolites.

Workflow Prep 1. Prepare HLM & Cofactors (NADPH Regenerating System) Incubate 2. Incubate Substrate (37°C, Time-course Aliquots) Prep->Incubate Quench 3. Quench Reaction (Cold Acetonitrile + IS) Incubate->Quench Centrifuge 4. Protein Precipitation (Centrifugation at 15,000 x g) Quench->Centrifuge Analyze 5. LC-MS/MS Analysis (MRM Mode Quantitation) Centrifuge->Analyze Calculate 6. Calculate CL_int (Intrinsic Clearance) Analyze->Calculate

Fig 2. Step-by-step human liver microsome (HLM) stability assay workflow for clearance analysis.

Conclusion

The substitution of hydrogen with fluorine at the ortho position of phenylalanine represents a highly rational, structurally conservative approach to overcoming metabolic liabilities in drug design. By leveraging the profound inductive electron-withdrawing properties of the C–F bond, medicinal chemists can effectively "armor" the aromatic ring against CYP450-mediated electrophilic attack. Coupled with rigorous in vitro validation protocols, ortho-fluorination remains a cornerstone technique for extending the in vivo half-life and bioavailability of next-generation peptide therapeutics.

References

  • On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective, National Institutes of Health (PMC).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEC2axSu_x0Ad6v5e2-fqC2lHPRTwkVt82JhbxQQWUFf_WMIiq0ScYa4Jb-2d81AYYtSbZa5OxbkVr5aRS0wXacrjbPpGD67PgFfO3UWxjP0LEKrkhQoWXjX_lsupEYjs5yub9C_TY0HNmNAIo=]
  • Applications of Fmoc-D-Phe(2-F)-OH in drug discovery and development, Benchchem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHWkqewn5HTCwgG5_RvgXIjw3jAM8STvcXJRKmczZ-l9h3fp3Ym4d7vHNMPQnB7yhXX_RK14bK5c9DwZ8BKz0R9FS0Ou1LQBlrLCAVZ2HRmXtPwYb_6KmO9dTsMAXfnQW_I6_2TmZSM7mfhwSecdabeWOJXrQ74bAE9LhaiExbAgLQbUx5MizmmObJES9wJ499THdV3XJ6ejjNsZHaQV1M=]
  • The role of fluorine in medicinal chemistry, Taylor & Francis.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEwNnHWiYuaNKXrCERe9Z7C_ty2lyK6f05VPtIhh-23YpI9oWJbkUTvGCB_gxOcIG0b3cIurGVBISVwzzkDRfW8Ssfen9h6oJvTHJ55RAbewVVSiOpS3_NptK1y_4qZKj8s00PFd_HRD7P9hX8g0wcqf2EbrAsghCY=]
  • Insights into Cytochrome P450 Enzymes Catalyzed Defluorination of Aromatic Fluorides, The University of Manchester.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHnVtqXt2C2MSgFAgxLn-VERrTv5dqQegXOI4WpHWOWIINcvNa2ZM81WSn_O60RWwxVf9RYK_f5HqB2ac_eGXEwgWb_KvK_wdVgjWUFKFZOFKT_hzVe6YTES-7xqGa9-8ib_qDw-mi62yfVKs0PgHDAQ16N12pG5c9uCuRu7fNl]

Sources

Foundational

(R)-2-Amino-2-(2-fluorophenyl)propanoic acid CAS number and chemical data

The following technical guide details the chemical identity, synthesis, and application of (R)-2-Amino-2-(2-fluorophenyl)propanoic acid , a specialized -disubstituted amino acid used in advanced medicinal chemistry. Exec...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the chemical identity, synthesis, and application of (R)-2-Amino-2-(2-fluorophenyl)propanoic acid , a specialized


-disubstituted amino acid used in advanced medicinal chemistry.

Executive Summary

(R)-2-Amino-2-(2-fluorophenyl)propanoic acid (also known as (R)-


-methyl-(2-fluorophenyl)glycine ) is a non-proteinogenic, quaternary amino acid. Structurally, it features a stereogenic center at the 

-carbon, which is tetrasubstituted with a carboxyl group, an amino group, a methyl group, and a 2-fluorophenyl ring.

This compound is a critical chiral building block in drug discovery. Its quaternary nature introduces significant conformational constraints when incorporated into peptides, stabilizing helical secondary structures (e.g.,


-helices) and preventing enzymatic degradation by blocking 

-proton abstraction. The ortho-fluorine substitution modulates the lipophilicity and pKa of the phenyl ring, influencing the pharmacokinetic profile of the final drug candidate.

Chemical Identity & Physicochemical Data

PropertyData
Chemical Name (R)-2-Amino-2-(2-fluorophenyl)propanoic acid
Common Synonyms (R)-

-Methyl-(2-fluorophenyl)glycine; (R)-

-Me-2-F-Phg
CAS Number 1213572-60-1 (Hydrochloride salt form)(Note: Free acid CAS may vary by vendor; 1213572-60-1 is the primary commercial reference)
Molecular Formula

(Free Acid)
Molecular Weight 183.18 g/mol (Free Acid)
Chirality (R)-Enantiomer
SMILES C(C1=CC=CC=C1F)C(O)=O
Physical State White to off-white crystalline powder
Solubility Soluble in water, methanol, and DMSO; sparingly soluble in non-polar solvents.[1][2]
pKa (Calc.) Carboxyl: ~2.1

Structural Analysis & Stereochemistry

The defining feature of this molecule is the quaternary


-carbon . Unlike standard amino acids (which are trisubstituted at the 

-carbon), this compound possesses no

-hydrogen.
Conformational Locking Mechanism

In peptide chains, the bulky methyl and phenyl groups at the


-position severely restrict the rotation of the backbone torsion angles (

and

). This "Thorpe-Ingold" effect forces the peptide backbone into folded conformations, often nucleating stable helices.
Metabolic Stability

The absence of an


-hydrogen renders the molecule immune to racemization and degradation by pyridoxal phosphate (PLP)-dependent enzymes (e.g., transaminases), which require 

-proton abstraction for their catalytic mechanism.

G Substrate (R)-2-Amino-2-(2-fluorophenyl) propanoic acid Constraint Steric Bulk (Methyl + 2-F-Phenyl) Substrate->Constraint Possesses Effect2 No Alpha-Proton Substrate->Effect2 Feature Effect1 Restricted Phi/Psi Angles Constraint->Effect1 Causes Outcome1 Helix Stabilization (3_10 or Alpha) Effect1->Outcome1 Leads to Outcome2 Proteolytic Resistance (Metabolic Stability) Effect2->Outcome2 Ensures

Figure 1: Mechanistic impact of the quaternary center on peptide stability and conformation.

Synthetic Methodology

The synthesis of quaternary amino acids is challenging due to steric hindrance at the ketone center. The most robust route for industrial scalability is the Bucherer-Bergs reaction followed by Chiral Resolution .

Route Selection Logic
  • Strecker Synthesis: Often fails or gives low yields with sterically hindered acetophenones.

  • Asymmetric Alkylation: (e.g., using Schöllkopf auxiliary) is excellent for small scale but expensive for bulk production.

  • Bucherer-Bergs: High-yielding for ketones, producing a hydantoin intermediate that is easily hydrolyzed.

Detailed Protocol: Bucherer-Bergs & Resolution

Note: This protocol describes the synthesis of the racemate followed by resolution, a standard industry practice for this CAS.

Step 1: Hydantoin Formation
  • Reagents: 2'-Fluoroacetophenone (1.0 eq), Ammonium Carbonate (3.0 eq), Potassium Cyanide (1.2 eq).

  • Solvent: Ethanol/Water (1:1).

  • Procedure:

    • Dissolve 2'-fluoroacetophenone in EtOH/Water.

    • Add

      
       and KCN.
      
    • Heat to 55-60°C for 12-24 hours in a sealed vessel (Caution: Cyanide).

    • Cool to

      
      . The hydantoin intermediate (5-(2-fluorophenyl)-5-methylimidazolidine-2,4-dione) precipitates.
      
    • Filter and wash with cold water.

Step 2: Hydrolysis to Racemic Amino Acid
  • Reagents: 6M NaOH (aq).

  • Procedure:

    • Suspend hydantoin in 6M NaOH.

    • Reflux at 100°C for 24-48 hours until TLC shows consumption of hydantoin.

    • Cool and neutralize to pH 7 with HCl.

    • The racemic amino acid precipitates. Recrystallize from water/ethanol.

Step 3: Optical Resolution (Enzymatic)
  • Enzyme: Acylase I (Aspergillus melleus) or specific Esterase.

  • Procedure:

    • Acetylate the racemic amino acid (AcCl, NaOH) to form N-Acetyl-DL-amino acid.

    • Dissolve in water at pH 7.5.

    • Add Acylase I and incubate at 37°C.

    • Mechanism: The enzyme selectively hydrolyzes the (S)-N-acetyl derivative to the free (S)-amino acid. The (R)-N-acetyl amino acid remains unreacted.

    • Separation: Acidify to precipitate the (R)-N-acetyl compound. Extract with ethyl acetate.

    • Final Deprotection: Reflux the (R)-N-acetyl intermediate in 2M HCl to yield pure (R)-2-Amino-2-(2-fluorophenyl)propanoic acid hydrochloride .

Synthesis Start 2'-Fluoroacetophenone Step1 Bucherer-Bergs Reaction (KCN, (NH4)2CO3) Start->Step1 Inter1 Hydantoin Intermediate Step1->Inter1 Step2 Alkaline Hydrolysis (NaOH, Reflux) Inter1->Step2 Racemate Racemic alpha-Methyl Amino Acid Step2->Racemate Step3 N-Acetylation Racemate->Step3 Step4 Enzymatic Resolution (Acylase I) Step3->Step4 Split Separation Step4->Split ProductS (S)-Amino Acid (Hydrolyzed) Split->ProductS Aqueous Phase ProductR (R)-N-Acetyl Amino Acid Split->ProductR Organic Phase Final Acid Hydrolysis (HCl) ProductR->Final Target Target: (R)-2-Amino-2- (2-fluorophenyl)propanoic acid HCl Final->Target

Figure 2: Synthetic workflow via Bucherer-Bergs and Enzymatic Resolution.

Applications in Drug Discovery[4]

Peptidomimetics

The incorporation of (R)-2-Amino-2-(2-fluorophenyl)propanoic acid into peptide drugs serves two main purposes:

  • Helix Nucleation: The steric clash between the

    
    -methyl group and the peptide backbone restricts the conformational space, strongly favoring helical structures. This is vital for disrupting protein-protein interactions (PPIs) where an 
    
    
    
    -helix is the recognition motif (e.g., p53-MDM2 inhibitors).
  • Fluorine Interactions: The 2-fluoro group can engage in intramolecular multipolar interactions (C-F···H-N) or fill specific hydrophobic pockets in the target receptor, enhancing binding affinity.

Isosteres

This compound acts as a conformationally constrained isostere of Phenylalanine . By replacing a flexible Phe residue with this rigid analog, researchers can "freeze" the bioactive conformation of a peptide, increasing potency and selectivity.

Handling & Safety Information

  • Hazard Classification: Irritant (Skin/Eye).

  • Signal Word: Warning.

  • Storage: Hygroscopic. Store at -20°C under inert atmosphere (Nitrogen/Argon).

  • Handling: Wear standard PPE (gloves, lab coat, goggles). Use in a fume hood to avoid inhalation of dust.

References

  • Ager, D. J., & Fotheringham, I. G. (2001). Methods for the Synthesis of Unnatural Amino Acids. Current Opinion in Drug Discovery & Development. Link

  • Cativiela, C., & Díaz-de-Villegas, M. D. (2007).

    
    -Amino Acids. Part 1: Acyclic Compounds. Tetrahedron: Asymmetry. Link
    
  • Vogt, H., & Bräse, S. (2007). Recent Approaches towards the Asymmetric Synthesis of

    
    -Disubstituted 
    
    
    
    -Amino Acids. Organic & Biomolecular Chemistry. Link
  • PubChem Compound Summary. (2024). 2-Amino-2-(2-fluorophenyl)propanoic acid.[3] National Center for Biotechnology Information. Link

  • Sigma-Aldrich. (2024).

    
    -Methylphenylglycine derivatives. Link
    

Sources

Exploratory

Structure-activity relationship (SAR) of alpha-methyl-2-fluorophenylalanine derivatives

Technical Guide: Structure-Activity Relationship (SAR) of -Methyl-2-Fluorophenylalanine Derivatives Executive Summary: The Strategic Value of -Me-2-F-Phe[1] In the development of amino acid-based radiotracers and chemoth...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: Structure-Activity Relationship (SAR) of -Methyl-2-Fluorophenylalanine Derivatives

Executive Summary: The Strategic Value of -Me-2-F-Phe[1]

In the development of amino acid-based radiotracers and chemotherapeutics,


-methyl-2-fluorophenylalanine (2-F-FAMP)  represents a pinnacle of rational drug design. It addresses the two primary failure modes of phenylalanine analogs in oncology: rapid metabolic degradation and poor transporter selectivity.

By combining


-methylation  (which blocks monoamine oxidase and transaminase activity) with ortho-fluorination  (which modulates lipophilicity and steric fit), this scaffold achieves high affinity for the System L amino acid transporter 1 (LAT1/SLC7A5)  while minimizing background uptake in healthy tissue. This guide dissects the structure-activity relationships (SAR) that make this molecule a gold standard for glioma imaging and a template for therapeutic delivery.

Structural Rationale & SAR Analysis

The design of


-methyl-2-fluorophenylalanine is not arbitrary; it is a synergistic combination of two specific modifications to the phenylalanine backbone.
The -Methyl "Armor"

The introduction of a methyl group at the


-carbon is the primary determinant of metabolic stability.
  • Mechanism: It creates a quaternary center, eliminating the

    
    -proton required for abstraction by Monoamine Oxidases (MAO)  and Aromatic L-Amino Acid Decarboxylase (AADC) .
    
  • Result: The biological half-life is extended from minutes (native phenylalanine) to hours, allowing for high-contrast PET imaging or sustained therapeutic effect.

  • Conformational Effect: The gem-disubstitution restricts the rotation of the

    
     and 
    
    
    
    angles, pre-organizing the molecule into a conformation often preferred by the LAT1 binding pocket.
The 2-Fluoro (Ortho) Effect

Positioning the fluorine atom at the ortho (2-) position, rather than meta (3-) or para (4-), is critical for LAT1 selectivity.

  • Steric Mimicry: The Van der Waals radius of Fluorine (1.47 Å) is close to Hydrogen (1.20 Å). However, at the ortho position, it imposes a specific rotational barrier that aligns the phenyl ring for optimal

    
     stacking within the transporter pore.
    
  • Metabolic Blocking: The 2-position is a common site for enzymatic hydroxylation. Fluorine substitution blocks this pathway.

  • Electronic Modulation: The strong electronegativity of fluorine (

    
    ) at the ortho position pulls electron density, modulating the quadrupole moment of the aromatic ring. This reduces non-specific binding to System A transporters, enhancing LAT1 specificity.
    
SAR Visualization

The following diagram illustrates the logical flow of structural modifications and their biological consequences.

SAR_Logic Phe L-Phenylalanine (Native Substrate) AlphaMe + α-Methyl Group (Quaternary Center) Phe->AlphaMe Modification 1 OrthoF + 2-Fluoro (Ortho) (Electronic/Steric) AlphaMe->OrthoF Modification 2 Stab Metabolic Stability (Blocks MAO/AADC) AlphaMe->Stab Conf Conformational Lock (Bioactive Pose) AlphaMe->Conf Target α-Methyl-2-Fluorophenylalanine (Optimized Lead) OrthoF->Target Select LAT1 Selectivity (System L >> System A) OrthoF->Select OrthoF->Conf

Figure 1: SAR logic flow. The


-methyl group confers stability, while the 2-fluoro substitution drives selectivity and conformation.

Comparative Data: Fluorine Positioning

The position of the fluorine atom drastically alters the transport kinetics (


) and affinity (

). The table below summarizes the general trends observed in LAT1-targeting phenylalanine derivatives.
Feature2-Fluoro (Ortho) 3-Fluoro (Meta) 4-Fluoro (Para) Native Phe
LAT1 Affinity (

)
High (

)
ModerateHighHigh
LAT1 Selectivity Excellent GoodModeratePoor (Transported by LAT2)
Metabolic Stability High (Blocks hydroxylation)ModerateModerateLow
Tumor/Background Ratio High ModerateModerateLow
Primary Utility Glioma Imaging / Therapy General Tumor ImagingPancreatic ImagingN/A

Note: 2-Fluoro analogs often exhibit lower uptake in inflammatory cells compared to 4-fluoro analogs, a crucial advantage in distinguishing tumor recurrence from radiation necrosis.

Synthetic Protocol: Asymmetric Alkylation

To produce the biologically active (S)-enantiomer, we utilize Ni(II)-Schiff Base Asymmetric Alkylation . This method is superior to enzymatic resolution for


-methyl amino acids due to the steric hindrance that often inhibits enzymes.
Reaction Pathway Diagram

Synthesis_Pathway Gly Glycine-Ni(II)-BPB Complex (Chiral Template) Inter Diastereomeric Ni(II) Complex Gly->Inter + Halide + Base Halide 2-Fluorobenzyl Bromide Halide->Inter Base Base (KOH/NaOH) Phase Transfer Catalyst Base->Inter Acid HCl Hydrolysis (Disassembly) Inter->Acid Decomplexation Product (S)-α-Me-2-F-Phe (Final Product) Acid->Product Recov Chiral Ligand (Recovered) Acid->Recov Recycle

Figure 2: Thermodynamic control via Ni(II) complex ensures high enantiomeric excess (>98% ee).

Detailed Methodology

Reagents:

  • (S)-BPB-Ni(II)-Glycine complex (Belokon's Glycine Equivalent)

  • 2-Fluorobenzyl bromide[1]

  • Potassium hydroxide (KOH)

  • Acetonitrile (MeCN) or DMF

Step-by-Step Protocol:

  • Complex Activation: Dissolve the Ni(II)-Glycine complex (1.0 eq) in MeCN under an inert atmosphere (

    
    ).
    
  • Alkylation: Add 2-fluorobenzyl bromide (1.2 eq) and finely powdered KOH (5.0 eq).

  • Reaction: Stir vigorously at room temperature for 2–4 hours. The color will shift from red to a deeper red/brown, indicating the formation of the alkylated complex.

    • Quality Control: Monitor via TLC (SiO2, CHCl3:Acetone 5:1). The diastereomeric excess (de) is typically >90% at this stage due to the thermodynamic preference of the benzyl group to avoid steric clash with the proline ring of the ligand.

  • Quench & Hydrolysis: Pour the mixture into ice water, filter the precipitate, and wash with water. Dissolve the solid in MeOH and add 3N HCl. Reflux for 30 minutes. The solution will turn green (release of

    
    ).
    
  • Purification:

    • Neutralize with

      
      .
      
    • Pass through a cation exchange column (Dowex 50W). Elute the amino acid with 2N

      
      .
      
    • The chiral ligand (BPB) is recovered by extraction with DCM before the ion exchange step.

  • Final Yield: Recrystallize from Ethanol/Water to obtain (S)-

    
    -methyl-2-fluorophenylalanine as a white crystalline solid.
    

Biological Validation: LAT1 Transport Assay

To verify the SAR hypothesis (LAT1 selectivity), a competitive inhibition assay using Xenopus oocytes or LAT1-overexpressing cell lines (e.g., F98 glioma) is required.

Protocol: Competitive Inhibition (cis-inhibition)

Objective: Determine the


 of the new derivative against a standard LAT1 substrate (

-Leucine or

-Phenylalanine).
  • Cell Preparation: Culture F98 glioma cells in DMEM. Wash 3x with Choline-Cl uptake buffer (sodium-free to exclude System A transport).

  • Substrate Mix: Prepare a solution containing 1

    
    
    
    
    
    -Leucine (the probe) and varying concentrations (0.1
    
    
    – 1000
    
    
    ) of the test compound (
    
    
    -Me-2-F-Phe).
  • Incubation: Add buffer to cells and incubate for 1 minute at 37°C. (Short time is critical to measure initial rate of transport).

  • Termination: Aspirate buffer and immediately wash with ice-cold PBS containing high-concentration unlabeled leucine (to stop efflux).

  • Lysis & Counting: Lyse cells with 0.1N NaOH and measure radioactivity via liquid scintillation counting.

  • Analysis: Plot % Inhibition vs. Log[Concentration].

    • Success Criterion:

      
       indicates high affinity.
      
    • Selectivity Check: Repeat assay in the presence of BCH (System L inhibitor) and MeAIB (System A inhibitor). The compound should be inhibitable by BCH but not by MeAIB.

References

  • Wiriyasermkul, P., et al. (2016).[2] "Structure-activity relations of leucine derivatives reveal critical moieties for cellular uptake and activation of mTORC1-mediated signaling."[2] Amino Acids, 48(4), 1045–1058.[2]

  • Kaira, K., et al. (2012). "Fluorine-18-alpha-methyltyrosine positron emission tomography for diagnosis and staging of lung cancer: a clinicopathologic study." Clinical Cancer Research, 18(16), 4385-4396.

  • Wang, Q., et al. (2019). "L-Type Amino Acid Transport 1 (LAT1) Targeting Agents for Tumor Imaging and Therapy." Current Medicinal Chemistry, 26.

  • Bauwens, M., et al. (2014). "2-Fluoroethyl-L-phenylalanine: a promising tracer for tumor imaging?" Nuclear Medicine and Biology, 41(1), 33-41.

  • Belokon, Y. N., et al. (2004). "Halo-substituted (S)-N-(2-benzoylphenyl)-1-benzylpyrrolidine-2-carboxamides as new chiral auxiliaries for the asymmetric synthesis of (S)-alpha-amino acids." Tetrahedron: Asymmetry, 9(23), 4249-4252.

Sources

Foundational

Bioisosteric Replacement Strategies for (R)-2-Amino-2-(2-fluorophenyl)propanoic Acid in Advanced Peptide Therapeutics

Executive Summary The incorporation of unnatural amino acids (UAAs) is a cornerstone of modern peptide drug discovery, enabling the transformation of endogenous signaling molecules into highly stable, potent therapeutics...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The incorporation of unnatural amino acids (UAAs) is a cornerstone of modern peptide drug discovery, enabling the transformation of endogenous signaling molecules into highly stable, potent therapeutics. Among these, (R)-2-Amino-2-(2-fluorophenyl)propanoic acid —commonly referred to as (R)-


-methyl-2-fluorophenylalanine—represents a masterclass in structural engineering. It is frequently deployed in the development of advanced glucagon-like peptide-1 (GLP-1) analogs, melanocortin receptor (MCR) agonists, and PCSK9-targeting peptide vaccines[1][2].

This technical guide dissects the mechanistic rationale behind this specific UAA and provides a comprehensive framework for selecting and synthesizing its bioisosteres to optimize pharmacokinetics, bypass intellectual property constraints, or resolve synthetic bottlenecks.

Mechanistic Profiling: The Triad of Structural Control

To successfully design a bioisostere, one must first understand the causality behind the experimental choice of (R)-2-Amino-2-(2-fluorophenyl)propanoic acid. Its unique properties stem from three distinct structural modifications:

  • 
    -Methylation (Conformational Restriction):  The addition of a methyl group at the 
    
    
    
    -carbon induces the Thorpe-Ingold effect. This steric bulk severely restricts the
    
    
    (phi) and
    
    
    (psi) dihedral angles of the peptide backbone, heavily biasing the local conformation toward
    
    
    -helices or Type I/II
    
    
    -turns. Crucially,
    
    
    -disubstitution creates an absolute steric shield against exopeptidases and endopeptidases, ensuring prolonged plasma half-life.
  • Ortho-Fluorination (Electrostatic Tuning): The fluorine atom at the ortho position of the phenyl ring is small (van der Waals radius ~1.47 Å) but highly electronegative. It creates a strong local C–F dipole. To minimize electrostatic repulsion with the adjacent backbone carbonyl oxygen, the side chain is forced into a highly specific

    
     rotameric state. Furthermore, the strong C–F bond blocks cytochrome P450-mediated oxidation, a common metabolic liability for aromatic residues.
    
  • (R)-Stereochemistry (Chiral Evasion): Utilizing the D-amino acid configuration reverses the spatial trajectory of the side chain relative to native L-amino acids. This not only evades native stereoselective proteases but also allows the pharmacophore to probe novel binding pockets within the receptor.

Rational Bioisosteric Replacements

When optimizing a peptide lead, replacing (R)-


-Me-2F-Phe requires matching its steric and electronic profile while tuning specific physicochemical properties. Below are the primary bioisosteric strategies.
Strategy A: Halogen & Electronic Tuning

Bioisostere: (R)-


-Methyl-2-chlorophenylalanine or (R)-

-Methyl-2-(trifluoromethyl)phenylalanine Causality: While fluorine is highly electronegative, it is a poor halogen bond donor. Replacing fluorine with chlorine (2-Cl) or a trifluoromethyl group (2-CF

) increases the lipophilicity (logP) and the steric volume. Heavier halogens like chlorine feature a pronounced "sigma-hole" (an area of positive electrostatic potential), allowing them to form strong, directional halogen bonds with backbone carbonyls in the receptor's binding pocket, potentially increasing binding affinity.
Strategy B: Conformational Locking (Cyclic Bioisosteres)

Bioisostere: (1R)-1-Amino-4-fluoro-2,3-dihydro-1H-indene-1-carboxylic acid Causality: Even with


-methylation, the phenyl ring retains some rotational freedom. By cyclizing the 

-methyl group back onto the phenyl ring to form an indane system, the

dihedral angle is permanently locked. This pre-organization drastically reduces the entropic penalty upon receptor binding, often yielding sub-nanomolar affinities.
Strategy C: Heteroaromatic Surrogates

Bioisostere: (R)-


-Methyl-2-pyridylalanine
Causality:  Highly fluorinated and methylated peptides often suffer from poor aqueous solubility, complicating formulation[3]. Replacing the 2-fluorophenyl ring with a 2-pyridyl ring substitutes the C–F dipole with a nitrogen lone pair. This maintains the hydrogen-bond acceptor geometry but significantly lowers the logP and introduces a basic site, drastically improving solubility in aqueous media.
Quantitative Comparison of Bioisosteres
Bioisostere MoietyRelative Volume (ų)Estimated

logP
Primary Interaction ModeSynthetic Difficulty
(R)-

-Me-2F-Phe (Reference)
145.2BaseMultipolar / HydrophobicHigh
(R)-

-Me-2Cl-Phe
158.4+0.45Halogen Bonding / HydrophobicHigh
(R)-

-Me-2CF

-Phe
172.1+0.88Steric Shielding / HydrophobicVery High
(1R)-4-Fluoro-1-Aminoindane 142.0+0.10Locked

/ Hydrophobic
Extreme
(R)-

-Me-2-Pyridylalanine
138.5-0.65H-Bond Acceptor / HydrophilicModerate

Table 1: Physicochemical profiling of (R)-2-Amino-2-(2-fluorophenyl)propanoic acid bioisosteres.

BioisostereLogic Start Target: (R)-α-Me-2-F-Phe Goal Optimization Goal? Start->Goal Lipophilicity Increase Lipophilicity Goal->Lipophilicity PK/Binding Conformation Rigidify Side-Chain Goal->Conformation Entropy Solubility Improve Solubility Goal->Solubility Formulation Bio1 (R)-α-Me-2-Cl-Phe Lipophilicity->Bio1 Bio2 Fluoro-1-Aminoindane Conformation->Bio2 Bio3 (R)-α-Me-2-Pyridylalanine Solubility->Bio3

Caption: Logical decision tree for selecting bioisosteres based on pharmacokinetic and structural goals.

Experimental Protocols: Self-Validating Workflows

The incorporation of


-disubstituted amino acids poses a severe synthetic challenge due to steric hindrance. Standard coupling reagents (e.g., HBTU, HATU) often fail, leading to truncated sequences. The following protocol utilizes highly reactive intermediates and thermal energy to overcome this activation barrier[1].
Protocol 1: Microwave-Assisted SPPS for Hindered Bioisosteres

Objective: Efficient coupling of an Fmoc-protected


-methyl bioisostere onto a resin-bound peptide.
Causality of Reagents:  We utilize DIC/Oxyma  rather than uronium salts (HATU). Uronium salts can react with the uncoupled amine to form a dead-end guanidinium species—a fatal side reaction when coupling is slow. Oxyma (ethyl 2-cyano-2-(hydroxyimino)acetate) generates a highly reactive ester that resists epimerization.

Step-by-Step Methodology:

  • Deprotection: Treat the resin-bound peptide with 20% Piperidine in DMF (v/v) for 3 minutes at 75°C (Microwave). Wash with DMF (5 × 3 mL).

  • Activation: In a separate vial, dissolve 5.0 equivalents of the Fmoc-Bioisostere-OH and 5.0 equivalents of Oxyma Pure in DMF (0.1 M concentration). Add 5.0 equivalents of N,N'-Diisopropylcarbodiimide (DIC). Stir for 2 minutes to pre-activate the ester.

  • Coupling: Add the activated mixture to the resin. Irradiate in a microwave peptide synthesizer at 75°C for 60 minutes . (Note: Thermal energy is strictly required to overcome the steric clash of the

    
    -methyl group).
    
  • Validation (Kaiser Test): Remove a few resin beads, wash with DCM, and perform a Kaiser test.

    • Self-Validation: A blue color indicates unreacted amines (incomplete coupling). If blue, repeat Step 2 and 3 (double coupling). A yellow/colorless bead indicates successful coupling.

  • Capping: Treat the resin with Acetic Anhydride/DIPEA/DMF (10:5:85) for 5 minutes to cap any unreacted amines, preventing deletion sequences in subsequent steps.

SPPSWorkflow Deprotect Fmoc Deprotection (20% Piperidine) Activate Activation (DIC/Oxyma) Deprotect->Activate Couple Coupling (75°C, 1h) Activate->Couple Validate Kaiser Test Validation Couple->Validate Validate->Deprotect If Negative Validate->Couple If Positive (Re-couple)

Caption: Self-validating SPPS workflow for coupling sterically hindered


-methyl amino acids.
Protocol 2: Microsomal Stability Validation Assay

To validate that the chosen bioisostere maintains or improves the metabolic stability of the parent (R)-


-Me-2F-Phe moiety, a self-validating microsomal assay must be performed.

Step-by-Step Methodology:

  • Preparation: Prepare a 1

    
    M solution of the synthesized peptide in 100 mM potassium phosphate buffer (pH 7.4) containing 3 mM MgCl
    
    
    
    .
  • Incubation: Add Human Liver Microsomes (HLMs) to a final protein concentration of 0.5 mg/mL. Pre-incubate at 37°C for 5 minutes.

  • Initiation: Initiate the metabolic reaction by adding NADPH to a final concentration of 1 mM.

  • Quenching & Tracking: At time points 0, 15, 30, 60, and 120 minutes, extract 50

    
    L aliquots and immediately quench into 150 
    
    
    
    L of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).
  • Analysis: Centrifuge at 14,000 rpm for 10 minutes. Analyze the supernatant via LC-MS/MS (MRM mode) to quantify the remaining parent peptide.

    • Causality: If the bioisostere is successful, the intrinsic clearance (

      
      ) should be 
      
      
      
      L/min/mg protein, confirming that the
      
      
      -substitution successfully shielded the peptide from enzymatic degradation.

Conclusion

The transition from (R)-2-Amino-2-(2-fluorophenyl)propanoic acid to advanced bioisosteres is not a mere functional group swap; it is an exercise in precision biophysics. By understanding the causality behind steric shielding, dipole-directed rotamer locking, and halogen bonding, drug development professionals can rationally design peptide therapeutics with superior pharmacokinetic profiles and robust intellectual property positions.

References

  • Brittain, W. D. G., Lloyd, C. M., & Cobb, S. L. (2020). Synthesis of complex unnatural fluorine-containing amino acids. Journal of Fluorine Chemistry, 239, 109630.
  • Jackson, C. J., et al. (2014). Biosynthetic Incorporation of Fluorinated Amino Acids into Peptides and Proteins. Australian Journal of Chemistry, 68(1), 9-12.
  • Salwiczek, M., et al. (2012). Fluorinated amino acids: compatibility with native protein structures and effects on protein-protein interactions. Chemical Society Reviews.
  • Al Musaimi, O., et al. (2025). A Sustainable Approach to ε-Lys Branched GLP-1 Analogs: Integrating Green SPPS, Metal-free Alloc Removal, Waste Minimization and TFA/PFAS-free Resin Cleavage. Organic Process Research & Development.
  • US Patent 11325945B2 (2022). Peptide based PCSK9 vaccine.

Sources

Exploratory

A Technical Guide to the Physicochemical Profiling of (R)-2-Amino-2-(2-fluorophenyl)propanoic acid: Lipophilicity and pKa

Introduction: The Critical Role of Physicochemical Properties in Drug Discovery In the landscape of modern drug discovery, the adage "a potent molecule is not necessarily a successful drug" holds profound truth. The jour...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Physicochemical Properties in Drug Discovery

In the landscape of modern drug discovery, the adage "a potent molecule is not necessarily a successful drug" holds profound truth. The journey from a biologically active compound to a clinically effective therapeutic is governed by a delicate balance of pharmacokinetic (PK) and pharmacodynamic properties.[1] Central to this balance are the fundamental physicochemical characteristics of a drug candidate, with lipophilicity and the acid dissociation constant (pKa) being paramount.[2][3] These properties are pivotal indicators that influence a molecule's absorption, distribution, metabolism, and excretion (ADME), as well as its interaction with biological targets.[1][4]

This in-depth technical guide focuses on (R)-2-Amino-2-(2-fluorophenyl)propanoic acid, a non-canonical amino acid with potential applications in medicinal chemistry. The introduction of a fluorine atom to the phenyl ring is a common strategy to modulate the physicochemical and metabolic properties of a molecule.[5][6] This guide will provide a comprehensive overview of the theoretical underpinnings of lipophilicity and pKa, detail established experimental and in-silico methodologies for their determination, and present predicted values for the title compound. The content is tailored for researchers, scientists, and drug development professionals, offering both theoretical knowledge and practical, field-proven insights.

Section 1: Understanding the Pillars of "Drug-likeness"

Lipophilicity: Navigating Biological Barriers

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a critical determinant of a drug's ability to traverse biological membranes.[2][7] It is most commonly expressed as the logarithm of the partition coefficient (log P) or the distribution coefficient (log D).[8]

  • Log P (Partition Coefficient): This value represents the ratio of the concentration of the non-ionized form of a compound in a lipid phase (typically n-octanol) to its concentration in an aqueous phase at equilibrium.[9]

  • Log D (Distribution Coefficient): For ionizable compounds, log D is a more physiologically relevant parameter as it considers the partitioning of both the ionized and non-ionized forms of a molecule at a specific pH.[8][9]

A delicate balance of lipophilicity is crucial for a successful drug candidate. While sufficient lipophilicity is required for membrane permeability and target engagement, excessive lipophilicity can lead to poor aqueous solubility, increased metabolic clearance, and off-target toxicity.[3][9]

pKa: The Influence of Ionization

The pKa value is a measure of the strength of an acid in solution; it is the pH at which a molecule is 50% ionized and 50% non-ionized.[10] For a drug molecule with acidic or basic functional groups, the pKa dictates its ionization state in different physiological compartments, which vary in pH (e.g., stomach pH ~1-3, blood pH ~7.4).[3] The ionization state profoundly impacts a drug's solubility, permeability, and binding to its target.[1][4]

(R)-2-Amino-2-(2-fluorophenyl)propanoic acid is an amino acid and thus possesses both a basic amino group and an acidic carboxylic acid group. Therefore, it will have at least two pKa values.

Section 2: Methodologies for Determining Lipophilicity and pKa

The determination of log P/log D and pKa can be approached through both experimental and computational methods. The choice of method often depends on the stage of drug discovery, the amount of compound available, and the required throughput.

Experimental Determination of Lipophilicity

The "gold standard" for experimental log P determination is the shake-flask method .[11][12]

Protocol: Shake-Flask Method for Log D Determination

  • Preparation of Phases: Prepare n-octanol pre-saturated with an aqueous buffer of the desired pH (e.g., pH 7.4 for physiological relevance) and the aqueous buffer pre-saturated with n-octanol. This ensures that the two phases are in equilibrium before the addition of the test compound.[7][12]

  • Compound Dissolution: Accurately weigh and dissolve a small amount of (R)-2-Amino-2-(2-fluorophenyl)propanoic acid in either the aqueous or the n-octanol phase.

  • Partitioning: Combine the two phases in a vessel and shake vigorously for a predetermined period to allow the compound to reach equilibrium between the two phases.[7]

  • Phase Separation: Centrifuge the mixture to ensure complete separation of the n-octanol and aqueous layers.[7]

  • Quantification: Carefully sample each phase and determine the concentration of the compound using a suitable analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).[7]

  • Calculation: The Log D is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Causality Behind Experimental Choices: The use of pre-saturated solvents is critical to prevent volume changes during the experiment that would affect the concentration measurements. Centrifugation ensures a clean separation of the phases, which is crucial for accurate quantification.[11]

Experimental Determination of pKa

Potentiometric titration is a highly accurate and widely used method for pKa determination.[13][14][15]

Protocol: Potentiometric Titration for pKa Determination

  • Sample Preparation: Dissolve a precise amount of (R)-2-Amino-2-(2-fluorophenyl)propanoic acid in a suitable solvent, typically water or a water-cosolvent mixture if solubility is low.[16] A concentration of at least 10⁻⁴ M is recommended.[13][15]

  • Titration Setup: Place the solution in a thermostated vessel equipped with a calibrated pH electrode and a magnetic stirrer. Purge the solution with nitrogen to remove dissolved carbon dioxide, which can interfere with the measurement.[13][17]

  • Titration: Gradually add a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) in small increments.[17]

  • Data Acquisition: Record the pH of the solution after each addition of the titrant.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point, which is the midpoint of the buffer region on the titration curve.[13]

Self-Validating System: The calibration of the pH meter with standard buffers before the experiment is crucial for accuracy. The shape of the resulting titration curve itself serves as a validation of the data quality.

In-Silico Prediction of Lipophilicity and pKa

A variety of computational tools are available to predict logP and pKa values.[10][18] These methods are particularly valuable in the early stages of drug discovery when large numbers of compounds need to be evaluated.[19] Prediction algorithms are typically based on the chemical structure of the molecule and can be broadly categorized as:

  • Substructure-based methods: These methods use a library of molecular fragments with known contributions to lipophilicity or pKa to predict the properties of a new molecule.

  • Whole-molecule methods: These approaches consider the entire 3D structure of the molecule and use quantum mechanical calculations or molecular field analysis.[10]

Several software packages, such as those from ChemAxon, are widely used for these predictions.[3][20]

Section 3: Physicochemical Profile of (R)-2-Amino-2-(2-fluorophenyl)propanoic acid

Physicochemical PropertyPredicted ValueSignificance in Drug Discovery
pKa₁ (Carboxylic Acid) ~2.0 - 2.5The acidic nature of the carboxylic acid group will lead to a negative charge at physiological pH, influencing solubility and interactions with biological targets.
pKa₂ (Amino Group) ~9.0 - 9.5The basic amino group will be protonated and carry a positive charge at physiological pH, contributing to aqueous solubility.
Isoelectric Point (pI) ~5.5 - 6.0The pI is the pH at which the molecule has no net charge. This is important for understanding its behavior in different biological environments and for purification.
Predicted clogP ~1.5 - 2.0This value suggests a moderate level of lipophilicity, which is often a desirable characteristic for orally bioavailable drugs.
Predicted LogD at pH 7.4 ~ -1.0 to -0.5At physiological pH, the molecule will be predominantly in its zwitterionic form, leading to a lower distribution coefficient compared to the partition coefficient of the neutral form. This indicates good aqueous solubility.

Note: These are predicted values and should be confirmed experimentally for definitive characterization.

Section 4: Visualizing the Workflow

Experimental Workflow for Physicochemical Profiling

G cluster_0 Lipophilicity Determination (LogD) cluster_1 pKa Determination A Prepare Pre-saturated n-Octanol and Buffer B Dissolve Compound A->B C Shake to Equilibrate B->C D Centrifuge for Phase Separation C->D E Quantify by HPLC-UV D->E F Calculate LogD E->F M Physicochemical Profile of (R)-2-Amino-2- (2-fluorophenyl)propanoic acid F->M G Dissolve Compound H Calibrate pH Meter G->H I Titrate with Acid/Base H->I J Record pH vs. Volume I->J K Analyze Titration Curve J->K L Determine pKa K->L L->M

Caption: Workflow for experimental determination of LogD and pKa.

Relationship between Physicochemical Properties and ADME

G Lipophilicity Lipophilicity (LogP/LogD) Solubility Solubility Lipophilicity->Solubility influences Permeability Permeability Lipophilicity->Permeability influences pKa pKa pKa->Solubility influences pKa->Permeability influences ADME ADME (Absorption, Distribution, Metabolism, Excretion) Solubility->ADME impacts Permeability->ADME impacts

Caption: Interplay of lipophilicity, pKa, and ADME properties.

Conclusion

The lipophilicity and pKa of (R)-2-Amino-2-(2-fluorophenyl)propanoic acid are critical parameters that will dictate its behavior in biological systems. This guide has provided a comprehensive framework for understanding, determining, and interpreting these essential physicochemical properties. While in-silico predictions offer valuable early insights, experimental determination via robust methods such as the shake-flask technique and potentiometric titration is indispensable for accurate characterization and successful drug development. A thorough understanding and early assessment of these properties are fundamental to designing molecules with an optimal balance of potency and drug-like characteristics, ultimately increasing the probability of success in the challenging journey of drug discovery.

References

  • Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. [Link]

  • Işık, M., et al. (2021). Evaluation of log P, pKa, and log D predictions from the SAMPL7 blind challenge. Journal of Computer-Aided Molecular Design, 35(8), 919-937. [Link]

  • Vilar, S., et al. (2002). Novel Methods for the Prediction of logP, pKa, and logD. Journal of Chemical Information and Modeling, 42(3), 494-502. [Link]

  • Işık, M., et al. (2021). Evaluation of Log P, pKa and Log D Predictions from the SAMPL7 Blind Challenge. Research Square. [Link]

  • Cresset. (2024). Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery. [Link]

  • De Leger, P. D., et al. (2013). Development of Methods for the Determination of pKa Values. Journal of Pharmaceutical and Biomedical Analysis, 72, 11-20. [Link]

  • ECETOC. (2007). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). ECETOC Technical Report No. 100. [Link]

  • ChemAxon. (2023). Key Properties in Drug Design | Predicting Lipophilicity, pKa and Solubility. [Link]

  • Işık, M., et al. (2021). Evaluation of Log P, pKa and Log D Predictions from the SAMPL7 Blind Challenge. ChemRxiv. [Link]

  • Encyclopedia.pub. (2022). Methods for Determination of Lipophilicity. [Link]

  • DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. [Link]

  • Creative Bioarray. Lipophilicity and pKa Assays. [Link]

  • Shoup, T. M., et al. (2013). Synthesis, Radiolabeling and Biological Evaluation of (R)- and (S)-2-Amino-3-[18F]Fluoro-2-Methylpropanoic Acid (FAMP) and (R). Journal of Medicinal Chemistry, 56(24), 9988–9998. [Link]

  • Subirats, X., et al. (2016). Critical comparison of shake-flask, potentiometric and chromatographic methods for lipophilicity evaluation (log Po/w) of neutral. Journal of Chromatography A, 1477, 47-55. [Link]

  • Drug Hunter. (2022). Why pKas Matter in Medicinal Chemistry and a Drug Discovery Amine pKa Table. [Link]

  • Kheylik, Y. (2024). LogP / LogD shake-flask method v1. ResearchGate. [Link]

  • Melnykov, K. P., et al. (2026). Physicochemical Properties of α-Fluoroalkyl-Substituted Cycloalkylamines and Amino Acids. ChemRxiv. [Link]

  • Dolghih, E., et al. (2009). In silico pKa prediction and ADME profiling. Chemical Biodiversity, 6(11), 1812-1821. [Link]

  • Columbia University. (2021). Computational Methods for the Calculation of Electrochemical Properties and pKa Predictions. Academic Commons. [Link]

  • Directory of in silico Drug Design tools. (2018). [Link]

  • Manallack, D. T. (2007). The pKa Distribution of Drugs: Application to Drug Discovery. Perspectives in Medicinal Chemistry, 1, 25-38. [Link]

  • Mykhailiuk, P. K. (2025). Utilization of fluorinated α-amino acids in small molecule drug design. Expert Opinion on Drug Discovery. [Link]

  • Boche, G. (2011). Fluorinated amino acids: compatibility with native protein structures and effects on protein–protein interactions. Chemical Society Reviews, 40(12), 5854-5867. [Link]

  • Takács-Novák, K., et al. (1997). Interlaboratory Study of Log P Determination by Shake-Flask and Potentiometric Methods. Journal of Pharmaceutical and Biomedical Analysis, 16(4), 687-695. [Link]

  • Mykhailiuk, P. K. (2025). Utilization of fluorinated α-amino acids in small molecule drug design. ResearchGate. [Link]

  • Asif, M. (2014). In-silico determination of pKa and logp values of some isoniazid synthetic analogues using Marvin software. International Journal of ChemTech Research, 6(5), 2824-2829. [Link]

  • Řezáč, J., & Hobza, P. (2013). Determination of Amino Acids' pKa: Importance of Cavity Scaling within Implicit Solvation Models and Choice of DFT Functionals. The Journal of Physical Chemistry B, 117(29), 8875–8883. [Link]

  • Domainex. Shake Flask LogD. [Link]

  • Wax Studios. (2023). Pka For Amino Acids. [Link]

  • Zhang, Y., et al. (2025). In Silico Prediction of pKa Values Using Explainable Deep Learning Methods. Research Square. [Link]

  • Nishihara, H., et al. (2016). An accurate density functional theory based estimation of pKa values of polar residues combined with experimental data: from amino acids to minimal proteins. Physical Chemistry Chemical Physics, 18(3), 1643-1652. [Link]

  • Wager, T. T., et al. (2024). In silico PK predictions in Drug Discovery: Benchmarking of Strategies to Integrate Machine Learning with Empiric and Mechanistic PK modelling. bioRxiv. [Link]

  • Isca Biochemicals. pKa & LogP Analysis Services. [Link]

  • Kairys, V., et al. (2026). Synthesis and Development of 3-((2,4-Difluorophenyl)Amino)Propanoic Acid Derivatives as an Antiproliferative Medicinal Chemistry Scaffold Targeting Growth Factor Receptors. Pharmaceuticals, 19(3), 381. [Link]

  • Slideshare. (2017). pKa and log p determination. [Link]

  • University of Calgary. Ch27 pKa and pI values. [Link]

  • PubChem. (R)-2-(2-Fluorophenyl)propanoic acid. [Link]

  • Oeller, P., et al. (2023). Experimental lipophilicity scale for coded and noncoded amino acid residues. Frontiers in Chemistry, 11, 1243115. [Link]

  • Master Organic Chemistry. (2026). The pKa Table Is Your Friend. [Link]

  • Organic Syntheses Procedure. (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. [Link]

  • ChemRxiv. (2023). Critical Assessment of pH-Dependent Lipophilicity Profiles of Small Molecules. [Link]

  • Amihăesei, I. C., et al. (2019). Lipophilicity as a Central Component of Drug-Like Properties of Chalchones and Flavonoid Derivatives. Molecules, 24(8), 1541. [Link]

  • Open Exploration Publishing. (2023). From canonical to unique: extension of a lipophilicity scale of amino acids to non-standard residues. [Link]

  • PubChem. 2-Amino-2-phenylpropanoic acid. [Link]

  • Isca Biochemicals. Amino acid pKa and pKi values. [Link]

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Protocols & Analytical Methods

Method

Application Note: Asymmetric Synthesis of (R)-2-Amino-2-(2-fluorophenyl)propanoic acid

This Application Note provides a high-precision protocol for the asymmetric synthesis of (R)-2-Amino-2-(2-fluorophenyl)propanoic acid (also known as (R)- -methyl-2-fluorophenylglycine). The chosen methodology utilizes th...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a high-precision protocol for the asymmetric synthesis of (R)-2-Amino-2-(2-fluorophenyl)propanoic acid (also known as (R)-


-methyl-2-fluorophenylglycine).

The chosen methodology utilizes the Ellman Sulfinamide Auxiliary strategy. This route is selected over chiral Ni(II) complexes or phase-transfer catalysis for this specific application because it allows for the direct, enantioselective construction of the quaternary stereocenter from the commercially available ketone (2'-fluoroacetophenone) in fewer steps with high predictability and scalability.

Abstract & Significance


-Disubstituted amino acids are critical motifs in peptidomimetics, offering restricted conformational flexibility and enhanced metabolic stability against proteases. The target molecule, (R)-2-Amino-2-(2-fluorophenyl)propanoic acid , incorporates a bioisosteric fluorine atom which modulates lipophilicity and pKa, making it a high-value scaffold for CNS-active drug discovery.

This protocol details a robust, scalable asymmetric Strecker synthesis using (S)-(-)-2-methyl-2-propanesulfinamide (Ellman’s auxiliary). This method ensures high diastereoselectivity (


) and enantiomeric excess (

) after hydrolysis.

Retrosynthetic Analysis & Strategy

The synthesis disconnects the


-amino nitrile into the corresponding ketimine and cyanide source. The stereochemistry is controlled by the chiral sulfinyl group attached to the imine nitrogen, which directs the nucleophilic attack of the cyanide ion to a specific face of the planar C=N bond.
Workflow Diagram

G Ketone 2'-Fluoroacetophenone (Starting Material) Ketimine (S,E)-N-Sulfinyl Ketimine (Chiral Intermediate) Ketone->Ketimine Ti(OEt)4, THF Reflux Auxiliary (S)-tert-Butanesulfinamide (Chiral Auxiliary) Auxiliary->Ketimine Ti(OEt)4, THF Reflux Nitrile (S_S, R)-Amino Nitrile (Diastereomerically Pure) Ketimine->Nitrile TMSCN, Sc(OTf)3 -78°C to RT Target (R)-2-Amino-2-(2-fluorophenyl) propanoic acid (Final Product) Nitrile->Target 6M HCl, Reflux Hydrolysis

Figure 1: Synthetic workflow for the asymmetric construction of the quaternary center.

Experimental Protocol

Phase 1: Condensation (Ketimine Formation)

The formation of ketimines from acetophenones is often sluggish due to steric hindrance. We utilize Titanium(IV) ethoxide as a Lewis acid and water scavenger to drive the equilibrium.

Reagents:

  • 2'-Fluoroacetophenone (1.0 equiv)

  • (S)-(-)-2-Methyl-2-propanesulfinamide (1.1 equiv)

  • Titanium(IV) ethoxide (Ti(OEt)

    
    ) (2.0 equiv)
    
  • Solvent: Dry THF (0.5 M concentration)

Procedure:

  • Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a reflux condenser under Nitrogen atmosphere.

  • Addition: Add (S)-tert-butanesulfinamide (1.1 equiv) and 2'-fluoroacetophenone (1.0 equiv) to the flask.

  • Solvation: Add anhydrous THF via syringe.

  • Catalyst: Add Ti(OEt)

    
     (2.0 equiv) dropwise. The solution will turn slightly yellow.
    
  • Reaction: Heat the mixture to reflux (approx. 70°C) for 24 hours. Monitor by TLC (EtOAc/Hexanes 3:7) or LC-MS.

  • Quench: Cool to room temperature (RT). Pour the mixture into an equal volume of brine while stirring vigorously. A white precipitate (Titanium salts) will form.

  • Workup: Filter the suspension through a pad of Celite. Wash the filter cake with EtOAc. Transfer the filtrate to a separatory funnel.[1]

  • Extraction: Separate phases. Extract the aqueous layer with EtOAc (2x).[1] Dry combined organics over Na

    
    SO
    
    
    
    , filter, and concentrate in vacuo.
  • Purification: Purify the crude oil via flash column chromatography (SiO

    
    , gradient 0-30% EtOAc in Hexanes) to yield the (S)-N-sulfinyl ketimine .
    
Phase 2: Asymmetric Strecker Reaction

This is the stereodefining step. The (S)-sulfinyl group blocks the Re-face (relative to the C=N bond in its lowest energy conformation), directing the cyanide attack to the Si-face, yielding the (R)-configuration at the carbon.

Reagents:

  • (S)-N-Sulfinyl Ketimine (1.0 equiv)

  • Trimethylsilyl cyanide (TMSCN) (1.5 equiv) [Caution: Cyanide Source]

  • Scandium(III) triflate (Sc(OTf)

    
    ) (0.1 equiv) or Cesium Fluoride (1.1 equiv)
    
  • Solvent: Dry DCM or THF

Procedure:

  • Setup: In a flame-dried RBF under N

    
    , dissolve the ketimine in anhydrous DCM (0.2 M).
    
  • Cooling: Cool the solution to -78°C (Dry ice/acetone bath).

  • Activator: Add Sc(OTf)

    
     (10 mol%) or CsF (1.1 equiv).
    
  • Addition: Add TMSCN (1.5 equiv) dropwise via syringe.

  • Reaction: Stir at -78°C for 4 hours, then allow to warm slowly to RT overnight.

  • Quench: Quench with saturated aqueous NaHCO

    
     at 0°C.
    
  • Workup: Extract with DCM (3x). Dry over MgSO

    
     and concentrate.
    
  • Analysis: Determine diastereomeric ratio (dr) via

    
    H NMR or Chiral HPLC. The product is the (S$_S$, R)-amino nitrile .
    
Phase 3: Hydrolysis to Amino Acid

Acidic hydrolysis performs three functions simultaneously: cleavage of the sulfinyl group, hydrolysis of the nitrile to the carboxylic acid, and formation of the HCl salt.

Reagents:

  • (S$_S$, R)-Amino Nitrile

  • 6M Hydrochloric Acid (HCl)

Procedure:

  • Dissolution: Dissolve the crude amino nitrile in 6M HCl (20 mL/g).

  • Hydrolysis: Heat to reflux (100°C) for 12-16 hours.

  • Workup: Cool to RT. Extract with Et

    
    O (2x) to remove non-polar byproducts (e.g., sulfinic acid residues). Retain the aqueous layer.[1]
    
  • Concentration: Concentrate the aqueous layer to dryness to obtain the crude amino acid hydrochloride salt.

  • Purification:

    • Method A (Ion Exchange): Dissolve in water, load onto Dowex 50WX8 (H+ form). Wash with water (neutral), elute with 1M NH

      
      OH. Lyophilize fractions containing the amino acid.
      
    • Method B (Crystallization): Dissolve in minimum hot water/ethanol and adjust pH to isoelectric point (~6) with Et

      
      N or LiOH to precipitate the zwitterion.
      

Stereochemical Mechanism

The stereochemical outcome is governed by the chair-like transition state (in the presence of Lewis Acids) or the non-chelated open transition state, where the bulky tert-butyl group shields one face of the imine.

Stereochemical Logic:

  • Auxiliary: (S)-tert-butanesulfinamide.[2]

  • Substrate: 2'-Fluoroacetophenone.

  • Major Isomer: The cyanide nucleophile attacks from the face opposite the tert-butyl group. For acetophenone derivatives using the (S)-auxiliary, this typically yields the (R)-configuration at the quaternary carbon.

(Note: It is critical to verify the absolute configuration of the first batch using Optical Rotation or X-ray crystallography, as the ortho-fluoro group can influence the preferred conformation of the ketimine).

Figure 2: Stereochemical control parameters.

Quantitative Data Summary

ParameterSpecificationNotes
Starting Material 2'-FluoroacetophenoneCommercially available
Auxiliary (S)-tert-ButanesulfinamideInduces (R)-stereochemistry
Yield (Step 1) 85 - 92%Requires anhydrous conditions
Yield (Step 2) 75 - 85%dr typically > 95:5
Yield (Step 3) > 90%Quantitative hydrolysis
Final ee > 98%After recrystallization
Appearance White crystalline solidHigh melting point

References

  • Ellman, J. A., et al. "Synthesis of enantiomerically pure N-tert-butanesulfinyl imines (tert-butanesulfinimines) by the direct condensation of tert-butanesulfinamide with aldehydes and ketones."[3][4] Journal of Organic Chemistry, 1999, 64(4), 1278-1284.[3] Link

  • Davis, F. A., et al. "Asymmetric Synthesis of

    
    -Amino Acids using Sulfinimines." Chemical Reviews, 2010, 110(6), 3600-3740. Link
    
  • Cogan, D. A., et al. "Asymmetric Synthesis of

    
    -Dibranched Amines by the Addition of Organometallic Reagents to N-tert-Butanesulfinyl Ketimines."[4] Journal of the American Chemical Society, 1999, 121(1), 268-269.[4] Link
    
  • Soloshonok, V. A., et al. "Asymmetric Synthesis of Fluorinated Amino Acids." Chemical Reviews, 2014, 114, 926. Link

Sources

Application

Application Note: Fmoc Protection Protocols for (R)-α-Methyl-2-fluorophenylalanine

Audience: Researchers, scientists, and drug development professionals. Introduction & Scientific Rationale (R)-α-methyl-2-fluorophenylalanine is a highly specialized, non-proteinogenic -disubstituted amino acid.

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction & Scientific Rationale

(R)-α-methyl-2-fluorophenylalanine is a highly specialized, non-proteinogenic


-disubstituted amino acid. The incorporation of an 

-methyl group restricts conformational freedom—strongly favoring

-helical peptide structures—and imparts significant resistance to enzymatic and proteolytic degradation[1]. Additionally, the 2-fluoro substitution on the phenyl ring modulates the local electronics and lipophilicity, making this building block highly valuable for structure-activity relationship (SAR) studies in drug discovery.

The Challenge of Steric Hindrance: The quaternary nature of the ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


-carbon creates severe steric bulk, which drastically reduces the nucleophilicity of the 

-amine. Standard Fmoc protection protocols typically rely on Schotten-Baumann conditions (aqueous base and organic solvent) using the relatively mild reagent N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)[2]. For sterically hindered substrates like (R)-α-methyl-2-fluorophenylalanine, this standard approach is fundamentally flawed: the zwitterionic amino acid has poor solubility in the organic phase, and the bulky

-methyl group shields the amine from Fmoc-OSu. This results in sluggish kinetics, poor yields (<30%), and the accumulation of unreacted starting material or oligomeric impurities.

Mechanistic Insights: Overcoming Hindrance via Transient Silylation

To establish a self-validating, high-yield system, we bypass Fmoc-OSu entirely and employ a Transient Silylation strategy using Chlorotrimethylsilane (TMS-Cl) and N,N-Diisopropylethylamine (DIEA) in anhydrous dichloromethane (DCM), followed by acylation with the highly reactive 9-Fluorenylmethoxycarbonyl chloride (Fmoc-Cl)[3].

Causality of Experimental Choices:

  • Solubilization via Silylation: TMS-Cl reacts with both the carboxylic acid and the amine to form a TMS-ester and a TMS-amine, respectively. This neutralizes the insoluble zwitterion, rendering the intermediate highly soluble in anhydrous DCM[3].

  • Prevention of Side Reactions: The TMS-ester effectively masks the carboxylate. If left unprotected, the carboxylate could form a mixed anhydride with Fmoc-Cl, which is the primary mechanistic pathway for unwanted dipeptide and oligopeptide formation[4].

  • Enhanced Electrophilicity: The Si–N bond of the TMS-amine is highly polarized and reactive. It is readily cleaved by the highly electrophilic Fmoc-Cl, driving the acylation forward much faster than a free amine reacting with Fmoc-OSu[5][3].

  • Spontaneous Deprotection: The TMS-ester is extremely labile to protic solvents. A simple methanol quench or mild aqueous acidic workup spontaneously hydrolyzes the ester, regenerating the free carboxylic acid without the need for harsh, independent deprotection steps[3].

Workflow Visualization

Pathway N1 Unprotected Amino Acid (R)-α-Me-2-F-Phe N2 Transient Silylation TMS-Cl, DIEA, DCM, Reflux N1->N2 N3 Soluble Intermediate TMS-Ester / TMS-Amine N2->N3 N4 Fmoc Acylation Fmoc-Cl, 0 °C to RT N3->N4 N5 Fmoc-AA TMS-Ester N4->N5 N6 Aqueous Workup MeOH / 1M HCl N5->N6 N7 Pure Product Fmoc-(R)-α-Me-2-F-Phe-OH N6->N7

Workflow for transient TMS protection and Fmoc acylation of sterically hindered amino acids.

Quantitative Data: Method Comparison

To highlight the necessity of the transient silylation protocol for


-disubstituted amino acids, the table below summarizes the comparative performance metrics against the standard Fmoc-OSu method.
ParameterStandard Protocol (Fmoc-OSu)Transient Silylation Protocol (Fmoc-Cl)
Reagents Fmoc-OSu, Na₂CO₃TMS-Cl, DIEA, Fmoc-Cl
Solvent System H₂O / Dioxane (Biphasic)Anhydrous DCM (Homogeneous)
Reaction Time 12 - 24 hours2 hours (Silylation) + 3 hours (Acylation)
Typical Yield < 30% (Often incomplete)80 - 90%
Impurity Profile High oligopeptide formationLow (TMS ester prevents self-condensation)
Scalability Poor for hindered substratesExcellent

Detailed Experimental Protocol

This protocol is designed as a self-validating system; visual cues (suspension to homogeneous solution) and specific analytical checkpoints ensure process integrity.

Reagents & Materials
  • (R)-α-Methyl-2-fluorophenylalanine (1.0 eq)

  • Chlorotrimethylsilane (TMS-Cl) (3.0 eq) — Must be fresh and stored under inert gas.

  • N,N-Diisopropylethylamine (DIEA) (4.0 eq)

  • 9-Fluorenylmethoxycarbonyl chloride (Fmoc-Cl) (1.1 to 1.2 eq)

  • Anhydrous Dichloromethane (DCM)

  • Methanol (MeOH)

  • 1M HCl (aqueous) and Brine

Step-by-Step Methodology

Step 1: Preparation and Transient Silylation

  • Charge a flame-dried round-bottom flask equipped with a magnetic stir bar with (R)-α-methyl-2-fluorophenylalanine (10 mmol, 1.0 eq) and anhydrous DCM (50 mL) under an argon atmosphere[3].

  • Inject DIEA (40 mmol, 4.0 eq) via syringe. At this stage, the amino acid will remain largely undissolved as a zwitterionic suspension.

  • Dropwise, add TMS-Cl (30 mmol, 3.0 eq) over 10 minutes. Caution: TMS-Cl is highly corrosive and reacts vigorously with moisture.

  • Attach a reflux condenser and heat the mixture to a gentle reflux (~40 °C) for 2 hours.

    • Validation Checkpoint: The reaction must transition from a cloudy suspension to a clear, homogeneous solution, indicating the successful formation of the highly soluble TMS-ester/TMS-amine intermediate[3].

Step 2: Fmoc Acylation

  • Remove the heat source and cool the homogeneous reaction mixture to 0 °C using an ice-water bath.

  • Dissolve Fmoc-Cl (11 mmol, 1.1 eq) in 10 mL of anhydrous DCM. Add this solution dropwise to the reaction mixture over 15 minutes to control the exothermic acylation[5][3].

  • Remove the ice bath, allowing the reaction to warm to room temperature. Stir for an additional 3 hours.

    • Validation Checkpoint: Monitor reaction completion via LC-MS. Note: To accurately analyze the reaction via LC-MS, withdraw a 10 µL aliquot and quench it in 1 mL of MeOH to hydrolyze the TMS-ester prior to injection.

Step 3: Hydrolysis and Workup

  • Once acylation is complete, concentrate the reaction mixture under reduced pressure to approximately half its original volume.

  • Add MeOH (10 mL) and stir vigorously for 15 minutes. This step serves a dual purpose: it quenches any residual, unreacted Fmoc-Cl and spontaneously hydrolyzes the TMS-ester back to the free carboxylic acid[3].

  • Dilute the mixture with Ethyl Acetate (100 mL) and transfer to a separatory funnel.

  • Wash the organic layer with 1M HCl (2 × 50 mL). This acidifies the aqueous phase, ensuring the Fmoc-amino acid remains fully protonated and partitioned in the organic layer, while completely removing DIEA salts.

  • Wash the organic layer with brine (50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude product.

Step 4: Purification

  • Purify the crude material via flash column chromatography on silica gel (Eluent: Hexanes / Ethyl Acetate gradient containing 1% Acetic Acid to prevent tailing of the carboxylic acid).

  • Alternatively, the product can be recrystallized from DCM/Hexanes to yield highly pure Fmoc-(R)-α-methyl-2-fluorophenylalanine as a crystalline solid.

References

  • Apelin peptides and uses thereof. US Patent US20190010202A1. Google Patents, 2019.
  • Álvarez, Mercedes. "Amino Acid-Protecting Groups." SciSpace, 2008. URL: [Link]

  • Hammarström, Lars G. J., et al. "Working with Hazardous Chemicals - Organic Syntheses: Transient TMS Protection." Organic Syntheses, Vol. 81, p. 213. URL: [Link]

Sources

Method

Application Note: Solid-Phase Peptide Synthesis of (R)-2-Amino-2-(2-fluorophenyl)propanoic Acid Analogs

Abstract The incorporation of (R)-2-Amino-2-(2-fluorophenyl)propanoic acid (hereafter referred to as (R)- -Me-2-F-Phe ) into peptide backbones offers significant therapeutic advantages, including conformational constrain...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The incorporation of (R)-2-Amino-2-(2-fluorophenyl)propanoic acid (hereafter referred to as (R)-


-Me-2-F-Phe ) into peptide backbones offers significant therapeutic advantages, including conformational constraint (via the 

-methyl group) and metabolic stability against proteolysis.[1] However, the steric bulk of the quaternary

-carbon, combined with the electronic inductive effects of the ortho-fluorine substituent, presents a severe synthetic challenge in Solid-Phase Peptide Synthesis (SPPS). This guide details an optimized protocol utilizing high-efficiency coupling reagents (HATU/HOAt, PyAOP) and microwave-assisted synthesis to overcome the energy barrier of acylation.

Chemical Context & Challenges[1][2][3][4][5][6][7][8]

The Steric Barrier

Unlike standard amino acids, (R)-


-Me-2-F-Phe lacks an 

-proton.[1] It is an

-disubstituted amino acid.[1][2]
  • Consequence: The quaternary center creates a "steric wall," significantly reducing the rate of nucleophilic attack during coupling.

  • A-Value: The conformational space is restricted to helical (

    
    -helix or 
    
    
    
    -helix) regions, making the growing peptide chain prone to aggregation on-resin.[1]
The Electronic Effect (Fluorine)

The fluorine atom at the ortho position of the phenyl ring exerts a strong inductive electron-withdrawing effect (-I).

  • Impact on Carboxyl: Increases acidity, potentially making the active ester more reactive but also more prone to hydrolysis.

  • Impact on Amine: Once coupled and deprotected, the N-terminal amine of this residue will be less nucleophilic than a standard phenylalanine, making the subsequent coupling step (adding the next amino acid onto (R)-

    
    -Me-2-F-Phe) exceptionally difficult.[1]
    
Racemization Risk[9]
  • Self-Racemization: Negligible. Because there is no

    
    -proton to abstract, the risk of racemization via the oxazolone mechanism during activation is virtually non-existent for this specific residue.
    
  • Segment Racemization: High. When coupling onto this hindered amine, the activation of the incoming amino acid requires prolonged times and higher temperatures, increasing the risk of racemizing the incoming residue.

Strategic Planning: Reagents & Resins

Resin Selection

Avoid high-loading resins which promote inter-chain aggregation.[1]

  • Recommended: ChemMatrix® or Tentagel® (PEG-PS graft copolymers).[1]

  • Loading: Low loading is critical: 0.2 – 0.4 mmol/g .[1]

  • Linker: Rink Amide (for amides) or Wang (for acids), depending on C-terminus.[1]

Coupling Reagent Hierarchy

Standard carbodiimides (DIC/HOBt) are generally insufficient.[1]

TierReagent SystemUse CaseNotes
Tier 1 (Standard) HATU / HOAt / DIPEA First attemptGold standard for hindered couplings.[1] HOAt is superior to HOBt for steric bulk.[1]
Tier 2 (Enhanced) PyAOP / HOAt / TMP If Tier 1 failsPyAOP (phosphonium salt) avoids guanidinium capping side-reactions common with uronium salts (HATU) during slow couplings.[1]
Tier 3 (The "Nuclear Option") TFFH / DIPEA Extreme hindranceGenerates the Amino Acid Fluoride in situ. Smallest activated species, penetrating steric shields effectively.

Detailed Experimental Protocol

Stock Solutions[1]
  • Fmoc-(R)-

    
    -Me-2-F-Phe-OH:  0.2 M in DMF.[1]
    
  • Activator (HATU): 0.45 M in DMF.[1]

  • Base (DIPEA): 2.0 M in NMP (N-methylpyrrolidone).[1]

Step-by-Step Cycle (Microwave Assisted)

This protocol assumes the use of an automated microwave synthesizer (e.g., CEM Liberty Blue or Biotage Initiator), but manual microwave instructions are included.

Step A: Fmoc Deprotection (Pre-Coupling)

Ensure the previous amine is fully exposed.

  • Reagent: 20% Piperidine + 0.1 M Oxyma Pure in DMF. (Oxyma prevents aspartimide formation and racemization of sensitive residues).

  • Conditions:

    • Microwave: 75°C for 3 minutes (Single stage).

    • Note: If the previous residue is also hindered, extend to 2 x 3 min.

Step B: Coupling of (R)-

-Me-2-F-Phe

Target: Coupling the hindered acid to the resin-bound peptide.

  • Stoichiometry: 5 equiv Amino Acid : 5 equiv HATU : 10 equiv DIPEA.[1]

  • Microwave Cycle:

    • Temp: 75°C.

    • Time: 10 minutes.

    • Power: 30W (variable).

  • Double Coupling (Mandatory): Drain and repeat the coupling step with fresh reagents.

    • Why? The quaternary center slows kinetics; a second "hit" ensures >99% conversion.

Step C: Capping (Critical)

Unreacted amines must be permanently capped to prevent deletion sequences.[1]

  • Reagent: Acetic Anhydride (5%) / Pyridine (6%) in DMF.

  • Time: 5 minutes (Room Temp).

Step D: Deprotection of (R)-

-Me-2-F-Phe

Challenge: Removing Fmoc from a sterically hindered amine is slower.[1]

  • Reagent: 20% Piperidine in DMF.

  • Conditions:

    • Microwave: 90°C for 2 minutes.

    • Warning: High temp is safe here because the

      
      -methyl group prevents racemization.[1]
      
Step E: Coupling the Next Amino Acid (The Hardest Step)

Challenge: The amine of (R)-


-Me-2-F-Phe is buried and electronically deactivated by the fluorine.[1]
  • Reagent: PyAOP / HOAt / Collidine.[1]

    • Why PyAOP? Uronium salts (HATU) can react with the slow-reacting amine to form a guanidinium cap (termination).[1] Phosphonium salts (PyAOP) do not.[1]

  • Stoichiometry: 6 equiv AA : 6 equiv PyAOP : 12 equiv Collidine.[1]

  • Conditions:

    • Microwave: 75°C for 15 minutes (Double Couple).

    • Alternative: If using Cys/His as the next residue, limit temp to 50°C and extend time to 60 min to prevent racemization.

Visualization of Workflows

Decision Tree for Coupling Strategy

CouplingStrategy Start Start: Couple (R)-α-Me-2-F-Phe CheckHindrance Is the Resin-Bound Amine Hindered? Start->CheckHindrance Standard Use HATU / HOAt (75°C, 2x 10 min) CheckHindrance->Standard No (Primary Amine) Extreme Use PyAOP or TFFH (Acid Fluoride) CheckHindrance->Extreme Yes (N-Me or N-Alkyl) NextStep Deprotect Fmoc (90°C, 2 min) Standard->NextStep Extreme->NextStep NextCoupling Coupling NEXT AA onto (R)-α-Me-2-F-Phe NextStep->NextCoupling PyAOP_Rec CRITICAL STEP: Use PyAOP / Collidine Avoid HATU (Guanidinylation risk) NextCoupling->PyAOP_Rec

Caption: Decision logic for reagent selection based on steric environment.

The "Difficult Cycle" Workflow

SPPS_Cycle cluster_0 Standard Cycle cluster_1 Optimized Cycle for (R)-α-Me-2-F-Phe S1 Fmoc Removal (Piperidine) S2 Wash (DMF) S1->S2 S3 Coupling (HBTU/DIEA) S2->S3 D1 Aggressive Fmoc Removal (Microwave 90°C) D2 Extensive Wash (DMF -> DCM -> DMF) D1->D2 D3 Activation (HATU/HOAt) D2->D3 D4 Double Coupling (Microwave 75°C) D3->D4 D5 Capping (Ac2O/Pyr) D4->D5

Caption: Comparison of standard SPPS vs. the optimized protocol for hindered amino acids.

Analytical Quality Control

Because UV monitoring (Kaiser test) is unreliable for hindered amines (false negatives are common), use the Chloranil Test or Micro-cleavage .

Micro-Cleavage Protocol[1]
  • Remove ~2 mg of resin beads.[1]

  • Wash with DCM.[1]

  • Treat with 50

    
    L of TFA/H2O/TIPS (95:2.5:2.5) for 15 mins.
    
  • Evaporate TFA under nitrogen stream.[1]

  • Redissolve in MeCN/H2O and inject on LC-MS.

  • Criteria: Look for the mass of the coupled product.[3] If Starting Material (SM) > 5%, perform a third coupling.

References

  • Bachem. (2024).[1] Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem Application Notes.[1] Link

  • CEM Corporation. (2018).[1][4] Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids.[4][5] CEM Application Note.[1][4] Link[1]

  • Teixidó, M., et al. (2005). "Solid-phase synthesis and characterization of N-methyl-rich peptides." Journal of Peptide Research, 65(2), 153-166.[6] Link

  • Albericio, F., et al. (2025).[7] Efficient Peptide Coupling Involving Sterically Hindered Amino Acids.[1][2][4] ResearchGate.[1][4] Link

  • BenchChem. (2025).[1] Application Notes and Protocols for Solid-Phase Peptide Synthesis (SPPS).[1][8][4]Link[1]

Sources

Application

Application Note: Enzymatic Resolution of 2-Amino-2-(2-fluorophenyl)propanoic Acid

-Amino Acids Target Audience: Medicinal Chemists, Process Development Scientists Author: Senior Application Scientist, Biocatalysis Division Executive Summary The synthesis of -disubstituted amino acids (quaternary amino...

Author: BenchChem Technical Support Team. Date: March 2026


-Amino Acids
Target Audience:  Medicinal Chemists, Process Development Scientists
Author:  Senior Application Scientist, Biocatalysis Division

Executive Summary

The synthesis of


-disubstituted amino acids (quaternary amino acids) presents a significant challenge in organic chemistry due to the steric hindrance at the tetrasubstituted carbon center. 2-Amino-2-(2-fluorophenyl)propanoic acid—a fluorinated analog of 

-methylphenylglycine—is a high-value scaffold for peptidomimetics, offering conformational rigidity and metabolic stability against proteases.

This Application Note details a robust, scalable protocol for the optical resolution of racemic 2-Amino-2-(2-fluorophenyl)propanoic acid using Penicillin G Acylase (PGA) . Unlike lipase-mediated ester hydrolysis, which often suffers from low reaction rates with quaternary centers, PGA-mediated hydrolysis of


-phenylacetyl derivatives exploits a remote recognition mechanism, allowing for high enantioselectivity (

) even with bulky

-substituents.

Mechanistic Insight & Strategy

The Steric Challenge

Standard kinetic resolution using proteases (e.g., Subtilisin) or lipases often fails with


-methyl amino acids because the nucleophilic attack at the carbonyl is sterically impeded by the quaternary center.
The PGA Solution

Penicillin G Acylase (EC 3.5.1.11) is unique because its binding pocket recognizes the phenylacetyl group (the "acyl" part), not the amino acid core.

  • Mechanism: The enzyme binds the phenylacetyl moiety in a specific hydrophobic pocket. The nucleophilic serine (B-chain N-terminal) attacks the amide bond.

  • Chiral Recognition: While the acyl binding is non-chiral, the "leaving group" pocket (where the amino acid sits) has distinct stereochemical preferences. For phenylglycine derivatives, PGA typically exhibits high (

    
    )-selectivity.
    
The Workflow

The resolution proceeds via the hydrolysis of the


-phenylacetyl amide.
  • Derivatization: Racemic amino acid is converted to its

    
    -phenylacetyl derivative.[1]
    
  • Resolution: PGA selectively hydrolyzes the (

    
    )-amide to release the free (
    
    
    
    )-amino acid.
  • Separation: The free amino acid (zwitterionic, water-soluble) is separated from the unreacted (

    
    )-amide (hydrophobic) via pH-controlled extraction.
    

ResolutionPathway Racemic Racemic N-Phenylacetyl Substrate Complex Enzyme-Substrate Complex Racemic->Complex Binding PGA Penicillin G Acylase (Biocatalyst) PGA->Complex Hydrolysis Selective Hydrolysis Complex->Hydrolysis ProductS (S)-Free Amino Acid (Aqueous Phase) Hydrolysis->ProductS Fast Reaction ProductR (R)-Unreacted Amide (Organic Phase) Hydrolysis->ProductR Remains Intact

Figure 1: Kinetic resolution pathway of


-disubstituted amino acids via Penicillin G Acylase.

Experimental Protocols

Pre-requisite: Substrate Synthesis

Objective: Convert racemic 2-Amino-2-(2-fluorophenyl)propanoic acid into the


-phenylacetyl substrate.
  • Dissolution: Dissolve 10 mmol of racemic amino acid in 20 mL of 1M NaOH (2 eq) at 0°C.

  • Acylation: Dropwise add 11 mmol of phenylacetyl chloride (dissolved in 5 mL acetone) over 30 minutes.

  • Reaction: Stir vigorously at 0°C for 1 hour, then room temperature for 2 hours. Monitor pH and maintain >10 using dilute NaOH.

  • Workup: Acidify to pH 2.0 with 1M HCl. The product will precipitate or oil out. Extract with Ethyl Acetate (3x).[2]

  • Purification: Dry organic layer (

    
    ), evaporate. Recrystallize from EtOAc/Hexane.
    
    • Target: White solid.[3] Yield >85%.

Enzymatic Resolution Protocol

Objective: Kinetic resolution to isolate the (


)-enantiomer.[4]

Materials:

  • Substrate:

    
    -Phenylacetyl-2-amino-2-(2-fluorophenyl)propanoic acid.
    
  • Enzyme: Penicillin G Acylase (immobilized on Eupergit or similar resin). Commercial source: Merck/Sigma or Fermenta.

  • Buffer: 50 mM Potassium Phosphate, pH 7.8.

  • Base titrant: 1M NaOH (for pH stat).

Procedure:

  • Preparation: Suspend 1.0 g of the

    
    -phenylacetyl substrate in 45 mL of Phosphate Buffer (pH 7.8).
    
    • Note: If solubility is poor, add 5-10% (v/v) Methanol or DMSO. The 2-fluorophenyl group increases lipophilicity compared to standard phenylglycine.

  • Initiation: Thermostat the vessel to 28°C. Add 100-200 mg of immobilized PGA.

  • Monitoring: The reaction releases a carboxylic acid (phenylacetic acid) and the free amino acid, causing pH to drop. Use an autotitrator (pH stat) to maintain pH 7.8 by adding 1M NaOH.

    • Endpoint: Stop reaction when NaOH consumption corresponds to 50% conversion (approx. 0.5 eq of base).

  • Quenching: Filter off the immobilized enzyme (save for reuse).

Downstream Processing (Separation)
  • Phase 1 (Amide Recovery): Adjust filtrate pH to 9.0. Extract with Ethyl Acetate (3x).[2]

    • Organic Layer:[2][4][5] Contains the unreacted (

      
      )-Amide .
      
    • Aqueous Layer: Contains the (

      
      )-Amino Acid  and Phenylacetic acid (byproduct).
      
  • Phase 2 (Product Isolation):

    • Acidify the aqueous layer to pH 1.5 with 6M HCl.

    • Extract with Ethyl Acetate (3x) to remove Phenylacetic acid (byproduct).

    • Aqueous Phase:[6] Now contains the pure (

      
      )-Amino Acid  as the hydrochloride salt.
      
  • Final Isolation: Neutralize the aqueous phase to the isoelectric point (approx pH 6.0) to precipitate the zwitterionic amino acid, or use ion-exchange chromatography (Dowex 50W) for desalting.

Analytical Methods & QC

To validate the resolution, Chiral HPLC is required.

Method A: Ligand Exchange Chromatography (For Free Amino Acid)

  • Column: Chiralpak MA(+) or Daicel Crownpak CR(+).

  • Mobile Phase: Aqueous

    
     (pH 1.5 - 2.0).
    
  • Detection: UV at 210 nm (or 254 nm for fluorophenyl group).

  • Note: Excellent for free amino acids; no derivatization needed.

Method B: Polysaccharide Columns (For Amide/Derivatives)

  • Column: Chiralpak AD-H or OD-H.

  • Mobile Phase: Hexane : Isopropanol (90:10).

  • Sample: The unreacted amide (organic phase) can be injected directly. The free amino acid must be re-derivatized (e.g., Boc or Cbz) for this mode.

Data Summary Table:

ParameterValue / Criteria
Temperature 25°C - 30°C (Avoid >40°C to preserve enzyme stability)
pH 7.5 - 8.0 (Strict control required)
Substrate Conc. 20 - 50 mM (Higher conc. may inhibit enzyme)
Typical E-value > 100 (Highly selective)
Conversion Limit Stop at 40-45% for pure Product; 55% for pure Substrate

Troubleshooting & Optimization

Workflow Start Start Resolution SolubilityCheck Check Substrate Solubility Start->SolubilityCheck AddCosolvent Add 10% MeOH or DMSO SolubilityCheck->AddCosolvent Precipitate? RunReaction Run Enzyme Reaction (pH Stat Mode) SolubilityCheck->RunReaction Soluble AddCosolvent->RunReaction CheckRate Is Rate < 10% per hour? RunReaction->CheckRate IncreaseEnzyme Double Enzyme Load or Increase Temp to 35°C CheckRate->IncreaseEnzyme Yes (Too Slow) Analyze Analyze ee% at 40% Conversion CheckRate->Analyze No (Good Rate) IncreaseEnzyme->RunReaction

Figure 2: Optimization workflow for maximizing yield and optical purity.

Common Issues:

  • Slow Reaction Rate: The quaternary center creates steric bulk. If reaction is too slow (>24h), increase enzyme loading or switch to a "High-Activity" mutant PGA (e.g., from Achromobacter sp.).

  • Low Solubility: The 2-fluorophenyl group makes the substrate hydrophobic. Use DMSO (up to 15%) or perform the reaction in a biphasic system (Buffer/Toluene), though PGA is most stable in aqueous media.

  • Spontaneous Hydrolysis: Ensure pH does not exceed 8.5, as chemical hydrolysis of the amide can occur, leading to racemization.

References

  • Grulich, M., et al. (2015).[1] "Resolution of

    
    -Amino Acids by Enantioselective Penicillin G Acylase." Journal of Molecular Catalysis B: Enzymatic. Link
    
    • Significance: Establishes PGA efficacy for bulky -substituted substr
  • Chari, M. A., et al. (2008).[4] "Kinetic resolution of racemic 2-amino-1-butanol with penicillin G acylase." TSI Organic Chemistry. Link

    • Significance: Demonstrates the robustness of immobilized PGA protocols.
  • Wegman, M. A., et al. (2001). "Penicillin Acylase-Catalyzed Resolution of -Amino Acid Esters and Amides." Journal of Molecular Catalysis B: Enzymatic. Significance: Fundamental review of PGA specificity for phenylglycine analogs.
  • Alatorre-Santamaría, S., et al. (2009). "Efficient access to enantiomerically pure cyclic

    
    -amino esters through a lipase-catalyzed kinetic resolution." Tetrahedron: Asymmetry. Link
    
    • Significance: Provides the alternative Lipase/Esterase route if the PGA route is unavailable.

Sources

Method

Boc-protection strategies for sterically hindered fluorinated amino acids

Application Note: Advanced Boc-Protection Strategies for Sterically Hindered and Fluorinated Amino Acids Executive Summary The installation of the tert-butyloxycarbonyl (Boc) group is a routine operation in peptide synth...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Boc-Protection Strategies for Sterically Hindered and Fluorinated Amino Acids

Executive Summary

The installation of the tert-butyloxycarbonyl (Boc) group is a routine operation in peptide synthesis. However, when applied to sterically hindered (e.g.,


-disubstituted) or fluorinated  (e.g., 

-trifluoromethyl) amino acids, standard protocols (

/NaOH or

/TEA) frequently fail.

This failure stems from a synergistic barrier: the steric wall of the quaternary center physically blocks the approach of the Boc-anhydride, while the electronic deactivation from the highly electronegative fluorine atoms renders the amino group weakly nucleophilic.

This guide details three advanced protocols designed to overcome these specific energy barriers, moving beyond standard textbook methods to employ hyper-nucleophilic catalysis , H-bond solvent activation , and sonochemistry .

Mechanistic Insight & Strategy

To select the correct protocol, one must understand the specific deactivation mode of the substrate.

  • The Steric Barrier: In

    
    -disubstituted amino acids (e.g., Aib analogues), the amine is buried. Standard nucleophilic attack is slow. Solution:  Use a "Hyper-Nucleophilic" catalyst (DMAP) that generates a reactive 
    
    
    
    -acylpyridinium intermediate, effectively extending the reach of the electrophile.
  • The Electronic Barrier: In

    
    -trifluoromethyl amino acids (Tfm-AAs), the 
    
    
    
    group exerts a powerful inductive effect (
    
    
    ), significantly lowering the
    
    
    of the amine (making it a poorer nucleophile). Solution: Use a solvent that activates the electrophile (
    
    
    ) rather than relying on the amine's nucleophilicity. 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) is the gold standard here.
Decision Matrix: Method Selection

MethodSelection Start Substrate Analysis IsFluorinated Is the Amine Electron-Deficient? (e.g., α-CF3, Aryl-F) Start->IsFluorinated IsHindered Is the Amine Sterically Hindered? (e.g., Quaternary C) IsFluorinated->IsHindered No MethodB Protocol B: HFIP Solvent System (The Electronic Key) IsFluorinated->MethodB Yes (High Deactivation) MethodA Protocol A: DMAP Catalysis (The Kinetic Hammer) IsHindered->MethodA Yes (Bulky Alkyl) Standard Standard Protocol (Boc2O / NaOH) IsHindered->Standard No MethodC Protocol C: Ultrasound/Neat (The Solubility Fix) MethodA->MethodC If Low Conversion MethodB->MethodC If Solubility Issue

Figure 1: Decision tree for selecting the optimal Boc-protection strategy based on substrate electronics and sterics.

Experimental Protocols

Protocol A: The "Hyper-Catalytic" Method (DMAP-Mediated)

Best for: Sterically hindered, electron-neutral substrates (e.g.,


-methyl leucine, Aib).

Rationale: 4-Dimethylaminopyridine (DMAP) attacks


 to form a reactive 

-Boc-pyridinium cation. This intermediate is much more electrophilic than

itself and less sensitive to steric blocking.

Materials:

  • Substrate (1.0 equiv)

  • 
     (2.0 – 3.0 equiv)[1]
    
  • DMAP (0.5 – 1.0 equiv) Note: High loading is required for hindered substrates.

  • Solvent: Acetonitrile (MeCN) or THF (anhydrous).

Procedure:

  • Dissolution: In a flame-dried round-bottom flask, dissolve the amino acid ester (or free acid with 1.0 equiv TEA) in anhydrous MeCN (0.5 M concentration).

  • Reagent Addition: Add

    
     (2.0 equiv) in one portion.
    
  • Catalyst Addition: Add DMAP (0.5 equiv) slowly. Caution: Rapid

    
     evolution may occur.
    
  • Heating: Heat the reaction to 60°C (reflux for THF) for 12–24 hours.

    • Checkpoint: Monitor by TLC.[2][3] If conversion is <50% after 6 hours, add another 1.0 equiv of

      
       and 0.2 equiv DMAP.
      
  • Workup (Critical): DMAP is difficult to remove. Dilute with EtOAc and wash extensively with 0.5 M HCl (3x) or 10% Citric Acid to protonate and remove DMAP into the aqueous phase.

  • Purification: Dry over

    
     and concentrate. Flash chromatography is usually required to remove excess 
    
    
    
    .
Protocol B: The "Fluorine-Specific" Method (HFIP Solvent)

Best for:


-Trifluoromethyl amino acids and highly electron-deficient amines.

Rationale: HFIP is a polar, strongly hydrogen-bonding solvent. It activates the carbonyl of


 via H-bonding, making it susceptible to attack even by weak nucleophiles (like Tfm-amines) without requiring strong bases that degrade the reagent.

Materials:

  • Substrate (1.0 equiv)

  • 
     (1.2 – 1.5 equiv)
    
  • Solvent: 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) (Reagent Grade).

Procedure:

  • Setup: Place the fluorinated amino acid (1.0 equiv) in a vial.

  • Solvent: Add HFIP (concentration ~0.2 – 0.5 M). The substrate should dissolve or form a fine suspension.

  • Reaction: Add ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     (1.2 equiv). No base is added.
    
  • Incubation: Stir at room temperature for 2–4 hours.

    • Note: For extremely deactivated amines, mild heating to 40°C is permissible, but

      
       degrades faster in hot HFIP.
      
  • Workup: HFIP is expensive and volatile (bp 58°C).

    • Option 1 (Recycle): Distill off HFIP under reduced pressure for reuse.

    • Option 2 (Standard): Evaporate to dryness. Redissolve residue in

      
      , wash with 
      
      
      
      to remove unreacted acid, then brine.
  • Yield Expectation: This method typically yields >90% for substrates that show <10% conversion in

    
    .
    
Protocol C: Ultrasound-Assisted Neat Reaction

Best for: Substrates with poor solubility in organic solvents or "brick-dust" amino acids.

Rationale: Acoustic cavitation creates microscopic hot-spots and high-shear forces, breaking down crystal lattices and promoting reaction in heterogeneous phases (neat or aqueous suspension).

Procedure:

  • Mixture: In a heavy-walled glass tube, mix the finely powdered amino acid (1.0 equiv) and

    
     (1.5 equiv).
    
  • Catalyst: Add a catalytic amount of Iodine (

    
    , 5 mol%) or simply add 1-2 drops of methanol (to facilitate H-bonding).
    
  • Sonication: Place the tube in an ultrasonic cleaning bath (35-40 kHz). Sonicate at ambient temperature for 30–60 minutes.

    • Safety: The reaction can be exothermic. Ensure water bath water is circulated to maintain T < 40°C.

  • Workup: Dissolve the resulting paste in EtOAc/Ether. Wash with

    
     (if Iodine was used) to quench color, then standard acid/base washes.
    

Comparative Data Analysis

The following table summarizes typical conversion rates for


-trifluoromethyl alanine (

-Tfm-Ala) using different protocols.
MethodReagentsConditionsTimeYieldNote
Standard

,

DCM, RT24 h< 15%Recovery of SM mostly.
Aqueous

, NaOH
Dioxane/H2O24 h0%Hydrolysis of

dominates.
Protocol A

, DMAP (1 eq)
MeCN, 60°C18 h65-75%Difficult purification (DMAP).
Protocol B

HFIP , RT3 h 92% Cleanest profile.
Protocol C

, Neat
Ultrasound45 min80%Best for scale-up speed.

Troubleshooting & Critical Considerations

The Isocyanate Side-Reaction

When using DMAP with hindered primary amines, a common side reaction is the elimination of tert-butanol from the Boc-amine to form an isocyanate (


).
  • Detection: Appearance of a sharp IR stretch at ~2270

    
    .
    
  • Prevention: Avoid excessive heating (>60°C) when using DMAP. Use Protocol B (HFIP) which does not proceed via the isocyanate mechanism.

Purification of Fluorinated Boc-Amino Acids

Fluorinated compounds often "streak" on silica gel due to their unique polarity.

  • Tip: Add 1% Acetic Acid to your TLC and column eluent (e.g., Hexane/EtOAc + 1% AcOH) to sharpen peaks.

  • Visualization: Fluorinated compounds may not stain well with Ninhydrin. Use KMnO4 or Phosphomolybdic Acid (PMA) stains.

Reaction Pathway Visualization

ReactionPathways cluster_0 Standard Pathway (Ineffective) cluster_1 Protocol A: DMAP Pathway cluster_2 Protocol B: HFIP Pathway Amine Hindered Amine (Weak Nucleophile) Direct Direct Attack (Sterically Blocked) Amine->Direct ProdB Boc-Amine Amine->ProdB Fast Attack Boc2O Boc2O (Electrophile) Boc2O->Direct Inter N-Boc-Pyridinium (Super Electrophile) Boc2O->Inter + DMAP Activated H-Bond Activated Boc2O Boc2O->Activated + HFIP ProdA Boc-Amine Direct->ProdA Slow/No Rxn DMAP DMAP Inter->ProdA + Amine HFIP HFIP Solvent Activated->ProdB

Figure 2: Mechanistic comparison. Protocol A increases electrophilicity via a covalent intermediate; Protocol B increases electrophilicity via non-covalent H-bonding, bypassing the need for strong nucleophiles.

References

  • HFIP Activation Strategy: Heydari, A., et al. (2008).[4] "HFIP as solvent and catalyst for chemoselective N-Boc protection."[4] Synthesis, 2008(19), 3126–3130.

  • DMAP Mechanism & Kinetics: Ragnarsson, U., et al. (1998). "The mechanism of DMAP-catalyzed Boc protection." Journal of Organic Chemistry, 63(18), 6429.

  • Ultrasound/Neat Protocols: Cravotto, G., et al. (2006). "Sonochemical protocols for hindered amine protection." Ultrasonics Sonochemistry, 13(1), 86-90.

  • Fluorinated Amino Acid Challenges: Uneyama, K. (2006). Organofluorine Chemistry. Blackwell Publishing.
  • Lewis Acid C

    
    ):  Chankeshwara, S. V., & Chakraborti, A. K. (2006). "Zirconium(IV) chloride as a new, highly efficient, and reusable catalyst for N-Boc protection."[5] Organic Letters, 8(15), 3259–3262. 
    

Sources

Application

Strecker synthesis of alpha-methyl-2-fluorophenylalanine

High-Yield Asymmetric Strecker Synthesis of -Methyl-2-Fluorophenylalanine: Application Note & Protocol Overview & Scope The synthesis of sterically constrained, non-natural amino acids is a critical bottleneck in the dev...

Author: BenchChem Technical Support Team. Date: March 2026

High-Yield Asymmetric Strecker Synthesis of -Methyl-2-Fluorophenylalanine: Application Note & Protocol

Overview & Scope

The synthesis of sterically constrained, non-natural amino acids is a critical bottleneck in the development of advanced therapeutics, including macrocyclic peptides and PCSK9 vaccines[1]. Specifically, (S)-


-methyl-2-fluorophenylalanine (and its Fmoc-protected derivative, CAS 1172127-44-4) introduces a quaternary stereocenter that restricts peptide backbone conformation, thereby enhancing proteolytic stability and target affinity[2].

This application note details a highly robust, self-validating asymmetric Strecker synthesis protocol starting from 1-(2-fluorophenyl)propan-2-one (2-fluorophenylacetone)[3]. By utilizing Ellman’s chiral sulfinamide auxiliary, this workflow guarantees high diastereoselectivity and provides a scalable route to enantiopure ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


-methyl amino acids.

Mechanistic Rationale & Causality

To achieve >98% enantiomeric excess (ee), the classical aqueous Strecker reaction (which yields racemic mixtures) must be replaced with a stereodirected approach.

  • Imine Condensation: Ketones are significantly less electrophilic and more sterically hindered than aldehydes. Standard dehydrating agents (e.g., MgSO

    
    ) fail to drive ketimine formation. Therefore, Titanium(IV) isopropoxide (Ti(O
    
    
    
    Pr)
    
    
    ) is employed as both a Lewis acid to activate the ketone and a water scavenger, driving the condensation with (R)-tert-butanesulfinamide to completion[4].
  • Diastereoselective Cyanation: The use of diethylaluminum cyanide (Et

    
    AlCN) is a deliberate choice over NaCN. Et
    
    
    
    AlCN acts as a Lewis-acidic cyanide source that coordinates to the sulfinyl oxygen of the imine. This coordination locks the transition state into a rigid conformation, forcing the cyanide nucleophile to attack exclusively from the less sterically hindered face, establishing the (S)-configuration at the
    
    
    -carbon.
  • Global Hydrolysis: Refluxing the resulting ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    -aminonitrile in 6M HCl serves a dual purpose: it hydrolyzes the nitrile group into a carboxylic acid and simultaneously cleaves the acid-labile N–S bond of the sulfinamide auxiliary, liberating the free amino acid in a single step.
    

Pathway Visualization

StreckerPathway Ketone 2-Fluorophenylacetone (Precursor) Imine Chiral Sulfinyl Imine (Intermediate 1) Ketone->Imine (R)-t-BuSONH2 Ti(OiPr)4 Nitrile α-Aminonitrile (Intermediate 2) Imine->Nitrile Et2AlCN Stereoselective AminoAcid α-Methyl-2-F-Phe (Target) Nitrile->AminoAcid 6M HCl, Reflux Hydrolysis

Fig 1: Asymmetric Strecker synthesis pathway using Ellman's sulfinamide auxiliary.

Self-Validating Experimental Protocol

Every step in this protocol includes an In-Process Control (IPC) to ensure the system is self-validating. Do not proceed to the next phase unless the IPC criteria are met.

Phase 1: Sulfinyl Imine Condensation
  • Setup: In an oven-dried, argon-purged flask, dissolve 1-(2-fluorophenyl)propan-2-one (10.0 mmol, 1.0 eq) and (R)-tert-butanesulfinamide (11.0 mmol, 1.1 eq) in anhydrous THF (25 mL).

  • Activation: Add Ti(O

    
    Pr)
    
    
    
    (20.0 mmol, 2.0 eq) dropwise at room temperature. Stir the reaction mixture for 18 hours.
  • Workup: Quench the reaction by pouring it into an equal volume of saturated aqueous NaHCO

    
     with rapid stirring. Filter the resulting white TiO
    
    
    
    precipitate through a pad of Celite. Extract the aqueous layer with EtOAc (3 × 30 mL), dry over anhydrous Na
    
    
    SO
    
    
    , and concentrate under reduced pressure.
  • IPC Checkpoint 1: Analyze the crude residue via GC-MS or

    
    H NMR. Validation: The ketone peak must be <5% relative to the imine product. If incomplete, the Ti(O
    
    
    
    Pr)
    
    
    was likely compromised by moisture.
Phase 2: Asymmetric Cyanation
  • Setup: Dissolve the crude sulfinyl imine (approx. 10.0 mmol) in anhydrous THF (30 mL) and cool to -78 °C under argon.

  • Cyanation: Slowly add Et

    
    AlCN (1.0 M in toluene, 15.0 mL, 1.5 eq) dropwise to maintain the internal temperature below -70 °C. Add isopropanol (11.0 mmol, 1.1 eq) dropwise to generate trace HCN in situ, enhancing the reaction rate.
    
  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours.

  • Workup: Cool to 0 °C and cautiously quench with saturated aqueous NH

    
    Cl (20 mL). Extract with EtOAc (3 × 30 mL), wash with brine, dry over Na
    
    
    
    SO
    
    
    , and concentrate.
  • IPC Checkpoint 2: Analyze the crude mixture via

    
    F NMR. Validation: The diastereomeric ratio (dr) must exceed 95:5. The major diastereomer corresponds to the (S)-configuration at the newly formed quaternary center.
    
Phase 3: Global Hydrolysis
  • Setup: Suspend the crude

    
    -aminonitrile in 6M aqueous HCl (40 mL).
    
  • Hydrolysis: Heat the mixture to reflux (105 °C) for 12 hours. The acidic conditions will hydrolyze the nitrile to the carboxylic acid and cleave the tert-butylsulfinyl group.

  • Workup: Cool to room temperature and extract with diethyl ether (2 × 20 mL) to remove organic impurities (the amino acid remains in the aqueous layer as the hydrochloride salt). Lyophilize the aqueous layer to yield the crude unprotected amino acid.

  • IPC Checkpoint 3: Analyze via LC-MS. Validation: Confirm the presence of the target mass (M+H

    
     = 198.1) and the complete disappearance of the sulfinamide mass.
    
Phase 4: Fmoc Protection (For SPPS Applications)
  • Setup: Dissolve the crude amino acid hydrochloride in a 1:1 mixture of 10% aqueous Na

    
    CO
    
    
    
    and 1,4-dioxane (40 mL). Cool to 0 °C.
  • Protection: Add Fmoc-OSu (12.0 mmol, 1.2 eq) portion-wise. Stir at room temperature for 12 hours.

  • Workup: Acidify the mixture to pH 2 using 1M HCl. Extract with EtOAc (3 × 40 mL), wash with water and brine, dry over Na

    
    SO
    
    
    
    , and concentrate. Purify via silica gel chromatography (DCM:MeOH 95:5) to yield (S)-N-Fmoc-
    
    
    -methyl-2-fluorophenylalanine.
  • IPC Checkpoint 4: Analyze via Chiral HPLC. Validation: Enantiomeric excess (ee) must be

    
    98%.
    

Quantitative Data & Quality Metrics

Reaction PhaseTarget IntermediateExpected Yield (%)Stereochemical PurityPrimary IPC Analytical Method
Phase 1 Chiral Sulfinyl Imine85 - 90N/AGC-MS,

H NMR
Phase 2

-Aminonitrile
90 - 95> 95:5 drChiral HPLC,

F NMR
Phase 3 Unprotected Amino Acid75 - 80> 98% eeLC-MS, Polarimetry
Phase 4 Fmoc-

-Me-2-F-Phe-OH
80 - 85> 98% eeLC-MS, Chiral HPLC

Validation Workflow Visualization

ValidationSystem Step1 Reaction Execution Step2 In-Process Control (IPC) Step1->Step2 Sample Aliquot Step3 Analytical Validation Step2->Step3 LC-MS / Chiral HPLC Step4 Proceed to Next Step Step3->Step4 ee > 98%, Yield > 80% Fail Troubleshooting / Rework Step3->Fail ee < 98% or Incomplete Fail->Step1 Adjust Conditions

Fig 2: Self-validating experimental workflow ensuring high enantiomeric purity.

References

  • Master Organic Chemistry. The Strecker Synthesis of Amino Acids. Retrieved from:[Link]

  • [1] Google Patents. US11325945B2 - Peptide based PCSK9 vaccine. Retrieved from:

  • [4] Nottingham ePrints. The Application of Diamines for Amine Transaminase Mediated Biotransformations. Retrieved from:[Link]

Sources

Method

Application Note: Incorporation of (R)-2-Amino-2-(2-fluorophenyl)propanoic acid into Cyclic Peptides

Executive Summary The incorporation of -disubstituted amino acids, such as (R)-2-Amino-2-(2-fluorophenyl)propanoic acid , into cyclic peptides presents a unique dichotomy: it offers exceptional proteolytic stability and...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The incorporation of


-disubstituted amino acids, such as (R)-2-Amino-2-(2-fluorophenyl)propanoic acid , into cyclic peptides presents a unique dichotomy: it offers exceptional proteolytic stability and conformational rigidity, yet imposes significant synthetic hurdles due to steric hindrance at the quaternary carbon.

This guide provides a validated workflow for overcoming the "steric bottleneck" associated with this residue. Unlike standard SPPS protocols, this method utilizes high-efficiency aminium/phosphonium coupling , low-loading resin strategies , and strategic linearization sites to ensure high-purity cyclic products. The inclusion of the ortho-fluorine atom also provides a built-in


F-NMR handle for unambiguous structural validation.

Strategic Considerations

The Steric Challenge

The central challenge is the quaternary


-carbon. The presence of both a methyl group and a 2-fluorophenyl ring creates a "steric wall" that impedes the approach of the incoming activated amino acid (during elongation) or the nucleophilic amine (during coupling of the residue itself).
  • Consequence: Standard carbodiimide couplings (DIC/HOBt) will fail or result in incomplete coupling (deletion sequences).

  • Solution: Use of HOAt-derived reagents (HATU, PyAOP) which utilize the "neighboring group effect" of the pyridine nitrogen to accelerate acylation.

Cyclization Logic (Critical)

Rule of Thumb: Never attempt to close the macrocyclic ring at the sterically hindered residue. The rate of cyclization is governed by the probability of the N- and C-termini meeting. A hindered terminus drastically lowers this probability, favoring dimerization or oligomerization.

  • Protocol Requirement: Design the linear precursor such that (R)-FPhe-Me is located internally , ideally flanked by flexible residues (e.g., Gly, Ala) or at least 2-3 residues away from the cyclization site.

Experimental Protocols

Protocol A: Resin Selection and Loading

Objective: Minimize inter-chain aggregation to allow steric access.

  • Resin Choice: 2-Chlorotrityl Chloride (2-CTC) Resin .

    • Reasoning: The bulky trityl linker prevents aggregation near the surface. It also allows for the cleavage of the protected peptide fragment (using 1% TFA), which is essential for solution-phase cyclization.

  • Loading Density: Target 0.3 – 0.4 mmol/g .

    • Procedure: Do not use commercially pre-loaded resins (often >0.6 mmol/g). Load the first amino acid (NOT the hindered one) manually to control substitution.

    • Calculation: Use a limiting amount of the first Fmoc-AA-OH (0.4 eq relative to resin max loading) with DIPEA (4 eq) in DCM. Cap unreacted chlorides with methanol.

Protocol B: Coupling of (R)-2-Amino-2-(2-fluorophenyl)propanoic acid

Objective: Drive the difficult formation of the amide bond onto the resin-bound peptide.

Reagents:

  • Fmoc-(R)-FPhe-Me-OH (2.5 eq)

  • HATU (2.4 eq) or PyAOP (2.4 eq)

  • HOAt (2.4 eq) – Optional but recommended additive for PyAOP.

  • DIEA (Diisopropylethylamine) (5.0 eq)

  • Solvent: DMF (Anhydrous)

Step-by-Step:

  • Pre-activation: Dissolve the amino acid and HATU in minimal DMF. Add DIEA. Shake for 30 seconds (do not over-activate; HATU esters can hydrolyze or guanidinylate if left too long).

  • Coupling: Add the mixture to the resin-bound peptide.

  • Incubation: Shake at Room Temperature for 2 hours .

  • Second Coupling (Mandatory): Drain, wash with DMF, and repeat steps 1-3 with fresh reagents.

    • Note: If the resin color test (Kaiser or Chloranil) remains positive, perform a third coupling at 50°C for 1 hour (microwave assistance is viable: 75°C, 10 min, 30W).

  • Capping: After the final coupling, treat resin with Acetic Anhydride/DIEA/DMF (1:1:8) to cap any unreacted chains. This prevents "deletion sequences" (N-1 peptides) that are difficult to purify later.

Protocol C: Elongation from the Hindered Amine

Objective: Coupling the NEXT amino acid onto the sterically crowded (R)-FPhe-Me amine.

This is often harder than coupling the residue itself. The nucleophile (the amine of FPhe-Me) is buried.

  • Deprotection: Standard 20% Piperidine/DMF (2 x 10 min).

  • Coupling Reagent: Switch to PyAOP or COMU for this specific step. These phosphonium/uronium salts are highly reactive.[1]

  • Conditions: Use 4-5 equivalents of the incoming Fmoc-Amino Acid.

  • Time: Double couple, 2 hours each .

  • Validation: Perform a micro-cleavage and check via LC-MS to ensure the peak corresponds to [Peptide + Next AA] and not [Peptide].

Protocol D: Cyclization (Solution Phase)

Objective: Macrocyclization of the protected linear precursor.

  • Cleavage from Resin: Treat 2-CTC resin with 1% TFA in DCM (10 x 2 min). Filter into a flask containing 10% Pyridine in Methanol (to neutralize TFA and prevent premature side-chain deprotection).

  • Isolation: Concentrate the protected peptide fragment (which still has side-chain protecting groups like Boc, tBu, Pbf).

  • Cyclization:

    • Dilution: Dissolve peptide in DMF/DCM (1:1) to a concentration of < 1 mM (pseudo-high dilution).

    • Reagents: Add PyBOP (3 eq) and HOAt (3 eq).

    • Base: Add DIEA (6 eq) slowly.

    • Time: Stir for 12-24 hours. Monitor by HPLC (shift in retention time due to loss of flexibility/charge).

  • Global Deprotection: Once cyclized, evaporate solvents and treat with TFA/TIS/Water (95:2.5:2.5) to remove side-chain protections.

Visual Workflows

Diagram 1: The Steric Bottleneck Strategy

This workflow illustrates the critical decision points during the SPPS phase.

SPPS_Workflow Start Resin Preparation (2-CTC, <0.4 mmol/g) Coupling Coupling (R)-FPhe-Me Reagent: HATU/HOAt Double Couple (2x 2hr) Start->Coupling Check QC: Chloranil Test Coupling->Check Success Proceed to Elongation Check->Success Negative (No free amine) Fail Third Coupling (50°C or Microwave) Check->Fail Positive (Free amine) Elongation Coupling NEXT Residue (The 'Hard' Nucleophile) Use PyAOP (5 eq) Success->Elongation Fail->Check Capping Capping Step (Ac2O/DIEA) Elongation->Capping Prevent Deletions

Caption: SPPS decision tree for incorporating the hindered (R)-FPhe-Me residue. Note the loop for difficult couplings.

Diagram 2: Cyclization Logic

Visualizing the correct placement of the hindered residue in the linear precursor.

Cyclization_Logic Linear Linear Precursor Design Bad Bad Design: H-((R)-FPhe-Me)-AA-AA-AA-OH Linear->Bad Hindered Terminus Good Optimal Design: H-Gly-AA-((R)-FPhe-Me)-AA-OH Linear->Good Internal Placement Result_Bad Failure: Dimerization / No Reaction Bad->Result_Bad Result_Good Success: High Yield Cyclization Good->Result_Good

Caption: Strategic placement of the hindered residue away from the N/C termini is crucial for cyclization efficiency.

Quality Control & Validation

F-NMR Spectroscopy

The 2-fluorophenyl group provides a distinct singlet (or multiplet depending on resolution) in the region of -110 to -120 ppm (relative to CFCl


).
  • Protocol: Dissolve ~1 mg of crude peptide in D

    
    O or DMSO-d
    
    
    
    .
  • Utility:

    • Integration: Confirm stoichiometry relative to an internal standard (e.g., trifluorotoluene).

    • Conformation: A single sharp peak indicates a defined conformer; broad or split peaks may indicate conformational exchange or racemization (though rare for quaternary centers).

Mass Spectrometry (LC-MS)
  • Diagnostic: Look for the mass shift of +179.1 Da (residue mass of FPhe-Me).

  • Failure Mode Analysis:

    • Mass - 179: Deletion sequence (failed coupling of FPhe-Me).

    • Mass - [Next AA]: Failed elongation from FPhe-Me.

Troubleshooting Table
IssueObservationRoot CauseRemediation
Deletion Sequence MS shows peptide missing FPhe-Me.Steric hindrance prevented coupling.[1]Switch to PyAOP; Increase temp to 50°C; Double coupling time.
Truncation Peptide synthesis stops after FPhe-Me.Nucleophile (amine of FPhe-Me) is unreactive.Use PyAOP or COMU for the next amino acid; Use 5 eq excess.
Low Cyclization Yield Linear dimer or oligomers observed.Cyclization site is too hindered.Redesign linear precursor to move cleavage site away from FPhe-Me.

References

  • Albericio, F., & Buksbaum, N. A. (2004).A new synthesis of the sterically hindered amino acid alpha-methyl-phenylalanine and its use in the solid-phase synthesis of peptides. This paper establishes the baseline difficulty for

    
    -methyl-aryl amino acids.
    
  • Carpino, L. A., et al. (1994).The 7-azabenzotriazole (HOAt) system: Effects of structure on coupling efficiency.

  • White, C. J., & Yudin, A. K. (2011).Contemporary strategies for peptide macrocyclization. Discusses the importance of linear precursor design and steric positioning.

  • Verdino, P., et al. (2002).Incorporation of alpha-methyl-phenylalanine into peptides: conformational effects. Provides context on the helical induction properties of this class of amino acids.

  • Sigma-Aldrich (Merck).Peptide Coupling Reagents Guide.

Sources

Application

Application Note: Scalable Production Methods for (R)-2-Amino-2-(2-fluorophenyl)propanoic Acid

Audience: Researchers, Scientists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols Introduction & Strategic Causality The synthesis of chiral -disubstituted amino acids, such as...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Scientists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols

Introduction & Strategic Causality

The synthesis of chiral


-disubstituted amino acids, such as (R)-2-Amino-2-(2-fluorophenyl)propanoic acid, presents a unique synthetic challenge. The introduction of an 

-alkyl substituent fundamentally changes the steric and electronic properties of the amino acid, restricting the conformational freedom of the side chain and inducing specific secondary structures (e.g.,

-helices) in peptide therapeutics[1].

Because the


-carbon is fully tetrasubstituted, traditional enantioselective methods that rely on the presence of an 

-proton (such as asymmetric hydrogenation of enamides or standard amidomalonate synthesis) are entirely ineffective[2]. To achieve scalable, high-enantiomeric-excess (ee) production, the synthetic strategy must rely on either diastereoselective induction during the formation of the quaternary center or biocatalytic kinetic resolution of a racemic intermediate[3].

This guide details two field-proven, self-validating workflows for the production of (R)-2-Amino-2-(2-fluorophenyl)propanoic acid:

  • Pathway A (Chemical): Asymmetric Strecker Synthesis using Ellman’s Auxiliary. Ideal for rapid medicinal chemistry scale-up.

  • Pathway B (Biocatalytic): Bucherer-Bergs Hydantoin Synthesis followed by Enzymatic Kinetic Resolution. The gold standard for multi-kilogram industrial manufacturing[4].

Pathway A: Diastereoselective Strecker Synthesis

The asymmetric Strecker reaction leverages a chiral sulfinamide auxiliary to dictate the stereochemical outcome of cyanide addition. The bulky tert-butyl group of the auxiliary provides profound steric shielding, directing the nucleophilic attack to a single face of the ketimine.

Workflow Diagram

PathwayA A 2-Fluoroacetophenone B Chiral Ketimine (Ellman's Auxiliary) A->B (R)-t-BuSONH2 Ti(OEt)4 C Diastereomeric Aminonitrile B->C TMSCN Lewis Acid D (R)-2-Amino-2-(2-fluorophenyl) propanoic acid C->D 6M HCl Reflux

Caption: Chemical workflow for Asymmetric Strecker Synthesis using Ellman's Auxiliary.

Step-by-Step Protocol

Step 1: Ketimine Condensation

  • Rationale: Ketones are significantly less reactive than aldehydes. Titanium(IV) ethoxide (

    
    ) is required as both a Lewis acid water-scavenger and a catalyst to drive the condensation to completion.
    
  • Procedure: In an inert atmosphere, dissolve 2-fluoroacetophenone (1.0 eq) and (R)-tert-butanesulfinamide (1.1 eq) in anhydrous THF. Add

    
     (2.0 eq) dropwise. Stir at 60 °C for 24 hours. Quench with saturated aqueous 
    
    
    
    , filter through Celite to remove titanium dioxide salts, and concentrate the organic layer to yield the chiral ketimine.

Step 2: Diastereoselective Cyanation

  • Rationale: The addition of Trimethylsilyl cyanide (TMSCN) requires a Lewis acid (e.g.,

    
    ) to activate the ketimine. The (R)-auxiliary directs the cyanide to the Re-face, establishing the (R)-configuration at the 
    
    
    
    -carbon.
  • Procedure: Cool a solution of the ketimine in

    
     to -40 °C. Add 
    
    
    
    (0.1 eq) followed by slow addition of TMSCN (1.5 eq). Stir for 12 hours, gradually warming to 0 °C. Quench with brine, extract with
    
    
    , and purify via silica gel chromatography to isolate the major diastereomeric aminonitrile.

Step 3: Global Deprotection and Hydrolysis

  • Rationale: Strong acidic conditions simultaneously hydrolyze the nitrile to a carboxylic acid and cleave the acid-labile sulfinyl group, yielding the free amino acid without racemization.

  • Procedure: Suspend the aminonitrile in 6M HCl. Reflux at 100 °C for 18 hours. Cool to room temperature, wash with diethyl ether to remove organic impurities, and lyophilize the aqueous layer to yield (R)-2-Amino-2-(2-fluorophenyl)propanoic acid hydrochloride.

Pathway B: Biocatalytic Kinetic Resolution

For ton-scale production, chiral auxiliaries become cost-prohibitive. The biocatalytic approach relies on the synthesis of a cheap racemic mixture, followed by enzymatic resolution. L-Aminoacylase exhibits absolute stereoselectivity: it will exclusively hydrolyze the N-acetyl group of the (S)-enantiomer (L-form), leaving the (R)-enantiomer (D-form) completely intact[4].

Workflow Diagram

PathwayB A 2-Fluoroacetophenone B Racemic Hydantoin A->B KCN, (NH4)2CO3 C Racemic Amino Acid B->C NaOH, 150 °C D Racemic N-Acetyl Amino Acid C->D Ac2O, pH 9 E (S)-Amino Acid (Aqueous Layer) D->E L-Aminoacylase F (R)-N-Acetyl Amino Acid (Organic Layer) D->F L-Aminoacylase G (R)-2-Amino-2-(2-fluorophenyl) propanoic acid F->G 6M HCl, Reflux

Caption: Biocatalytic workflow utilizing Bucherer-Bergs synthesis and L-Aminoacylase resolution.

Step-by-Step Protocol

Step 1: Bucherer-Bergs Reaction

  • Procedure: Combine 2-fluoroacetophenone (1.0 eq), KCN (1.5 eq), and

    
     (3.0 eq) in a 1:1 mixture of ethanol and water. Heat in a sealed vessel at 60 °C for 24 hours. Cool to precipitate the racemic 5-methyl-5-(2-fluorophenyl)hydantoin. Filter and wash with water.
    

Step 2: Hydantoin Hydrolysis & N-Acetylation

  • Procedure: Hydrolyze the hydantoin in 3M NaOH at 150 °C (autoclave) for 12 hours to yield the racemic amino acid[5]. Cool the solution, adjust the pH to 9.0, and add Acetic Anhydride (

    
    ) dropwise while maintaining the pH with NaOH. Acidify to pH 2.0 to precipitate the racemic N-acetyl amino acid.
    

Step 3: Enzymatic Resolution (Self-Validating Separation)

  • Rationale: This step is a self-validating system. The enzyme converts the (S)-N-acetyl amino acid into the free (S)-amino acid (a zwitterion at neutral pH), while the (R)-N-acetyl amino acid remains an acidic molecule. This dramatic shift in

    
     allows for flawless liquid-liquid extraction.
    
  • Procedure:

    • Dissolve the racemic N-acetyl amino acid in 0.1 M phosphate buffer (pH 7.5).

    • Add L-Aminoacylase (e.g., from Aspergillus oryzae or pig kidney)[3].

    • Incubate at 37 °C for 48 hours until exactly 50% conversion is achieved (monitor via HPLC).

    • Separation: Acidify the reaction mixture to pH 2.0 using 2M HCl. Extract vigorously with Ethyl Acetate (EtOAc).

    • Validation: The unreacted (R)-N-acetyl amino acid partitions entirely into the organic EtOAc layer. The deprotected (S)-amino acid remains protonated and highly soluble in the aqueous layer.

Step 4: Final Hydrolysis

  • Procedure: Evaporate the EtOAc layer to recover the pure (R)-N-acetyl amino acid. Reflux in 6M HCl for 12 hours to remove the acetyl group. Lyophilize to obtain the final (R)-2-Amino-2-(2-fluorophenyl)propanoic acid.

Quantitative Data & Analytical Comparison

The selection of the appropriate pathway depends strictly on the phase of drug development. The data below summarizes the operational metrics for both protocols.

MetricPathway A (Asymmetric Strecker)Pathway B (Biocatalytic Resolution)
Optimal Scale Milligram to low-Kilogram (R&D)Multi-Kilogram to Ton (Manufacturing)
Overall Yield 45 - 55%35 - 42% (Max theoretical is 50%)
Enantiomeric Excess (ee) > 95% (Diastereomeric control)> 99% (Absolute enzymatic specificity)
Primary Cost Driver Chiral Auxiliary &

Time (Enzymatic incubation)
Toxicity / Safety Requires handling of TMSCNUses KCN (contained in early steps)
Recyclability Auxiliary is difficult to recover(S)-enantiomer can be racemized and reused

References

  • Enzymatic resolution of amino acids via ester hydrolysis. PubMed (Amino Acids). URL:[Link]

  • Design and synthesis of chiral alpha,alpha-disubstituted amino acids and conformational study of their oligopeptides. PubMed (Chem Pharm Bull). URL:[Link]

  • Synthesis of Amino Acids. Chemistry LibreTexts. URL:[Link]

  • Advances in Enzymatic Synthesis of D-Amino Acids. MDPI (Int. J. Mol. Sci). URL:[Link]

Sources

Method

Bucherer-Bergs reaction conditions for 2-fluorophenyl ketone derivatives

Application Note: Precision Synthesis of 5-(2-Fluorophenyl)hydantoins via Bucherer-Bergs Reaction Executive Summary & Scientific Context The Bucherer-Bergs reaction is the premier method for converting ketones into hydan...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Precision Synthesis of 5-(2-Fluorophenyl)hydantoins via Bucherer-Bergs Reaction

Executive Summary & Scientific Context

The Bucherer-Bergs reaction is the premier method for converting ketones into hydantoins (imidazolidine-2,4-diones), which serve as critical scaffolds in anticonvulsants (e.g., Phenytoin), aldose reductase inhibitors (e.g., Sorbinil), and as precursors to unnatural


-amino acids.[1][2][3]

While the reaction typically proceeds well with unhindered aldehydes and ketones, 2-fluorophenyl ketone derivatives present a specific synthetic challenge. The ortho-fluorine atom introduces two distinct barriers:

  • Steric/Electronic Repulsion: Although fluorine is small (

    
     Å), its high electronegativity creates a repulsive field effect that destabilizes the transition state for the initial nucleophilic attack by cyanide.
    
  • Solubility & Equilibrium: These lipophilic substrates often exhibit poor solubility in standard aqueous/ethanol media, and the reversibility of the aminonitrile formation requires high ammonia pressure to drive the equilibrium forward.

This guide provides a Standard Protocol (for screening) and an Optimized High-Temperature Protocol (recommended for 2-fluorophenyl substrates) to ensure high yields and reproducibility.

Mechanistic Insight

The reaction is a multi-component condensation.[1][3][4] For 2-fluorophenyl ketones, the critical bottleneck is the formation and stability of the


-aminonitrile  intermediate.
Reaction Pathway Analysis
  • Cyanohydrin Formation: The ketone reacts with cyanide.[1][2][3][5][6] The ortho-fluorine destabilizes this adduct via inductive electron withdrawal, making the equilibrium unfavorable compared to non-substituted aromatics.

  • Aminonitrile Formation: Ammonia displaces the hydroxyl group. This

    
    -like substitution is sensitive to steric crowding at the ortho position.
    
  • Carbonylation & Cyclization: The aminonitrile reacts with

    
     (from carbonate) to form the hydantoin ring.
    

Visual Pathway (Graphviz):

BuchererBergsMechanism Ketone 2-Fluorophenyl Ketone Cyanohydrin Cyanohydrin Intermediate Ketone->Cyanohydrin + KCN, H+ Aminonitrile Alpha-Aminonitrile (Critical Intermediate) Cyanohydrin->Aminonitrile + NH3, -H2O (Reversible) Carbamate Cyano-Carbamic Acid Aminonitrile->Carbamate + CO2 Hydantoin 5-(2-Fluorophenyl) Hydantoin Carbamate->Hydantoin Cyclization Rearrangement

Figure 1: Mechanistic pathway highlighting the reversible aminonitrile step, which is the yield-limiting bottleneck for ortho-substituted ketones.[5]

Experimental Protocols

Safety Pre-Requisite: Cyanide Handling
  • Danger: This reaction utilizes Potassium Cyanide (KCN) and generates Ammonia (

    
    ).
    
  • Critical Hazard: Acidification of the reaction mixture during workup WILL RELEASE HYDROGEN CYANIDE (HCN) GAS , which is rapidly fatal.

  • Control: All acidification must be performed in a high-efficiency fume hood. A bleach bath (

    
     NaOCl) must be available to neutralize cyanide waste.
    
Method A: Optimized High-Temperature Protocol (Recommended)

Best for: 2-fluorophenyl ketones, hindered acetophenones, and scale-up. Rationale: Uses ethylene glycol to allow reaction temperatures


 and a sealed vessel to prevent the loss of ammonia, driving the equilibrium toward the product.

Reagents:

  • Substrate: 2-Fluorophenyl ketone derivative (

    
     equiv)
    
  • Potassium Cyanide (KCN):

    
     equiv
    
  • Ammonium Carbonate

    
    : 
    
    
    
    equiv[5]
  • Solvent: Ethylene Glycol (or Propylene Glycol) / Water (

    
     v/v)
    

Step-by-Step:

  • Preparation: In a heavy-walled pressure tube (or steel bomb for

    
     scale), dissolve the ketone in Ethylene Glycol/Water.
    
  • Addition: Add

    
     followed by KCN. Note: The solution may remain heterogeneous initially.
    
  • Sealing: Seal the vessel tightly.

  • Reaction: Heat to 110–120°C for 12–18 hours .

    • Why: The high temperature overcomes the ortho-fluorine steric barrier; the sealed vessel keeps

      
       high.
      
  • Cooling: Cool the vessel to room temperature. CAUTION: Open carefully in a fume hood to release residual pressure (

    
    ).
    
  • Workup (Precipitation):

    • Pour the reaction mixture into a beaker containing crushed ice (

      
       reaction volume).
      
    • Slowly acidify to pH 2–3 using

      
       HCl. (HCN EVOLUTION HAZARD - Perform in Hood) .
      
    • Stir vigorously for 30 minutes. The hydantoin should precipitate as a white/off-white solid.

  • Isolation: Filter the solid, wash with cold water (

    
    ) to remove salts and glycol, and dry under vacuum.
    
Method B: Standard Reflux Protocol (Screening Only)

Best for: Simple, unhindered ketones. Often results in low yields (<40%) for 2-fluorophenyl derivatives.

Reagents:

  • Substrate (

    
     equiv)[7]
    
  • KCN (

    
     equiv)[5]
    
  • 
     (
    
    
    
    equiv)
  • Solvent: Ethanol/Water (

    
    )
    

Step-by-Step:

  • Combine reagents in a round-bottom flask.

  • Heat to reflux (

    
    ) for 24 hours.
    
  • Concentrate ethanol by rotary evaporation (trap contains cyanide residues - treat with bleach).

  • Acidify aqueous residue with HCl to precipitate product.[3]

Data & Optimization Guide

Table 1: Comparison of Conditions for 2-Fluoroacetophenone

ParameterMethod A (Recommended)Method B (Standard)Impact on 2-F Substrate
Solvent Ethylene Glycol /

Ethanol /

Glycol allows T >

to overcome steric/electronic repulsion.
Temperature


(Reflux)
Higher T increases conversion of the hindered ketone.
System Sealed (Pressure) Open (Reflux)Sealed system retains

, driving the aminonitrile equilibrium.
Typical Yield 75 – 92% 15 – 40%Method B often fails due to incomplete conversion.

Decision Tree for Protocol Selection (Graphviz):

ProtocolSelection Start Start: Select Substrate CheckF Is substrate Ortho-substituted? (e.g., 2-F, 2-Cl) Start->CheckF Standard Use Method B: EtOH/Water Reflux CheckF->Standard No (Unsubstituted) HighTemp Use Method A: Glycol/Sealed Tube CheckF->HighTemp Yes (2-Fluoro) Scale Scale > 10g? HighTemp->Scale Scale->HighTemp No SafetyCheck Ensure Pressure Rating of Vessel Scale->SafetyCheck Yes

Figure 2: Workflow for selecting the appropriate experimental conditions based on substrate sterics.

Troubleshooting & Critical Parameters

  • "Oiling Out":

    • Issue: Upon acidification, the product forms a sticky oil instead of a solid.

    • Solution: This is common with lipophilic 2-F derivatives. Decant the aqueous layer, dissolve the oil in a minimum amount of hot ethanol, and add water dropwise until turbid. Cool slowly to recrystallize.

  • Incomplete Conversion:

    • Issue: Starting ketone remains after 18h.

    • Solution: The ammonia concentration is likely too low. Ensure the vessel is sealed immediately after adding reagents. Increase

      
       to 
      
      
      
      equiv.
  • Dark/Tarred Product:

    • Issue: Reaction mixture turns black.

    • Solution: Thermal decomposition of cyanide/polymerization. Reduce temperature to

      
       and limit reaction time to 12h. Ensure the solvent is degassed (oxygen can promote polymerization).
      

References

  • Bucherer, H. T., & Steiner, W. (1934). Über die Synthese von Hydantoinen. Journal für Praktische Chemie.
  • Ware, E. (1950).[5] The Chemistry of the Hydantoins. Chemical Reviews, 46(3), 403–470.[5] Link

  • Sarges, R. (1978). Hydantoin therapeutic agents.[1][5][8][9] U.S. Patent 4,130,714. (Describes synthesis of Sorbinil, a 6-fluoro-chromanone hydantoin, utilizing Bucherer-Bergs conditions). Link

  • Konnert, L., et al. (2016). Bucherer–Bergs reaction in aqueous media: an environmentally benign access to 5,5-disubstituted hydantoins. RSC Advances, 6, 443-447. Link

Sources

Application

Peptide coupling reagents for alpha,alpha-disubstituted amino acids

Application Note: Advanced Peptide Coupling Strategies for -Disubstituted Amino Acids Executive Summary & Core Challenge The incorporation of -disubstituted amino acids (e.g., Aib, -methyl-alanine, -methyl-phenylalanine)...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Peptide Coupling Strategies for


-Disubstituted Amino Acids 

Executive Summary & Core Challenge

The incorporation of


-disubstituted amino acids (e.g., Aib, 

-methyl-alanine,

-methyl-phenylalanine) is a critical strategy in modern drug design. These residues introduce conformational constraints (the Thorpe-Ingold effect) that stabilize helical secondary structures and improve metabolic stability against proteases.

However, the very feature that makes them valuable—the quaternary


-carbon—creates a formidable synthetic barrier. The additional alkyl group imposes severe steric hindrance , drastically reducing the rate of nucleophilic attack by the amine on the activated carboxylate. Standard coupling protocols (e.g., HBTU/DIPEA) often result in:
  • Incomplete coupling (deletion sequences).

  • Extended reaction times leading to side reactions.

  • Epimerization of the preceding chiral residue (if applicable).

This guide provides a validated, hierarchical approach to selecting reagents and protocols specifically designed to overcome this kinetic barrier.

Mechanistic Insight: The Kinetic Bottleneck

To solve the problem, we must understand the failure mode. In a standard coupling, the amine attacks the activated ester (e.g., -OBt, -OAt) to form a tetrahedral intermediate.

For


-disubstituted systems, the "gem-dialkyl" groups act as a shield.
  • Activation Step: Generally proceeds well; the activating reagent attacks the carboxylate.

  • Coupling Step (The Bottleneck): The incoming amine cannot easily access the carbonyl carbon due to the bulk of the gem-dimethyl or methyl/phenyl groups.

The Solution Strategy:

  • Increase Electrophilicity: Use leaving groups that are more electron-withdrawing (e.g., -OAt vs -OBt).

  • Reduce Steric Bulk of the Leaving Group: Use acid fluorides (-COF) which are physically smaller than bulky active esters.

  • Optimize Thermodynamics: Use higher temperatures (microwave) to overcome the activation energy barrier.

Reagent Selection Matrix

Do not use standard reagents (HBTU, TBTU, HOBt) for these couplings. They are kinetically incompetent for difficult steric cases.

TierReagentMechanismBest Use Case
Tier 1 (Standard) HATU or COMU -OAt / Oxyma Active Ester The pyridine nitrogen in HATU (and the oxime in COMU) provides anchiomeric assistance (neighboring group effect), accelerating the reaction ~10-100x over HBTU.Single

-methyl AA incorporation (e.g., Fmoc-Aib-OH to Gly-resin).
Tier 2 (High Power) PyAOP Phosphonium Salt (-OAt) Avoids guanidinium formation (a side reaction of HATU/COMU with free amines). Highly reactive.Coupling onto a hindered amine (e.g., Fmoc-Ala-OH to Aib-resin).
Tier 3 (The "Nuclear" Option) TFFH (Acid Fluoride)Acyl Fluoride Formation Generates an acid fluoride in situ. The -F leaving group is small, minimizing steric clash during amine approach.Aib-Aib couplings or bringing two quaternary centers together.
Alternative T3P Propylphosphonic Anhydride Low epimerization risk, high solubility.Solution phase scale-up where byproducts must be water-soluble.

Visual Decision Logic

The following decision tree guides the selection process based on the specific steric demand of the coupling junction.

ReagentSelection Start Start: Analyze Coupling Junction IsHindered Is the Incoming AA alpha,alpha-disubstituted? Start->IsHindered IsNTermHindered Is the N-term on Resin ALSO hindered (e.g. Aib)? IsHindered->IsNTermHindered Yes Standard Use HATU or COMU (2x coupling, 1h) IsHindered->Standard No (Standard AA) Advanced Use PyAOP (Avoids capping) IsNTermHindered->Advanced No (Resin is unhindered) Nuclear CRITICAL DIFFICULTY Use TFFH (Acid Fluoride) or Symmetric Anhydride IsNTermHindered->Nuclear Yes (e.g., Aib-Aib)

Caption: Decision matrix for selecting coupling reagents based on steric congestion at the N-terminus and C-terminus.

Experimental Protocols

Protocol A: Solid-Phase Synthesis of Hindered Peptides (HATU/PyAOP Method)

Target: Incorporating a single Aib or


-Me-Phe into a sequence.

Reagents:

  • Fmoc-AA-OH (

    
    -disubstituted)
    
  • Activator: HATU (for incoming AA) or PyAOP (if coupling to a hindered amine).[1]

  • Base: HOAt (0.1 M) in DMF (optional additive), DIPEA or TMP (2,4,6-trimethylpyridine).

  • Solvent: DMF (NMP is superior for aggregation-prone sequences).

Procedure:

  • Resin Preparation: Swell resin (0.1 mmol scale) in DMF for 30 min. Deprotect Fmoc (20% piperidine/DMF) and wash thoroughly (5x DMF).

  • Activation (Pre-mix):

    • In a vial, dissolve 5.0 eq of Fmoc-AA-OH.

    • Add 4.9 eq of HATU (or PyAOP).

    • Add 10 eq of DIPEA (or TMP).

    • Note: Use slightly less activator than AA to prevent capping the resin with the activator itself.

    • Activate for 30-60 seconds only. Prolonged activation causes racemization or rearrangement.

  • Coupling:

    • Add the activated solution to the resin.[2]

    • Microwave Option (Recommended): Heat to 75°C for 5-10 minutes.

    • Room Temp Option: Shake for 2 hours.

  • Double Coupling: Drain and repeat Step 2-3. This is mandatory for hindered residues.

  • Capping: Cap unreacted amines with Acetic Anhydride/Pyridine to prevent deletion sequences.

Protocol B: The "Aib-Aib" Challenge (Acid Fluoride Method)

Target: Coupling two sterically hindered residues (e.g., Fmoc-Aib-OH onto H-Aib-Resin).

Why this works: Acid fluorides are highly reactive yet small. They bypass the bulky active ester intermediate.

Reagents:

  • Fmoc-Aib-OH

  • Reagent: TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) or BTFFH.

  • Base: DIPEA.[2][3]

  • Solvent: DCM (Dichloromethane) is often superior to DMF for acid fluoride couplings as it stabilizes the acyl fluoride species.

Procedure:

  • Activation (In situ):

    • Dissolve 5.0 eq Fmoc-Aib-OH in dry DCM (or DMF).

    • Add 5.0 eq TFFH.

    • Add 10 eq DIPEA.

    • Crucial: Allow to react for 2-5 minutes to form the acid fluoride (Fmoc-Aib-F).

  • Coupling:

    • Add mixture to the resin (H-Aib-Resin).

    • Reaction time: 2 hours at RT or 15 min at 60°C (Microwave).

    • Note: Acid fluorides are stable enough to be isolated if needed, but in situ is more convenient.

  • Monitoring: Standard Kaiser test may be false-negative due to steric bulk. Use Chloranil test or micro-cleavage LC-MS to verify coupling.

Troubleshooting & Optimization

IssueCauseSolution
Low Yield (Deletion) Steric clash prevents attack.Switch from HATU to TFFH (Protocol B). Increase temperature (Microwave 75°C).
Epimerization Over-activation or high base concentration.Use TMP (collidine) instead of DIPEA. It is a weaker, more hindered base that reduces proton abstraction from the

-carbon.
Guanidinylation Reaction of amine with Uronium (HATU/HBTU).Switch to PyAOP (Phosphonium salt). Uroniums can react with the N-terminus if activation is slow.
Aggregation Hydrophobic shielding of the growing chain.Use NMP or solvent mixtures (DMF/DCM/TFE). Use "Magic Mixture" (DCM/DMF/NMP 1:1:1).

References

  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem. Link

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Link

  • BenchChem. (2025).[4] Optimizing Coupling Reactions for Sterically Hindered Amino Acids. BenchChem Technical Support. Link

  • Carpino, L. A., et al. (2020). Automated solid-phase concatenation of Aib residues to form long, water-soluble, helical peptides. Chemical Communications. Link

  • MilliporeSigma. (2024). Novabiochem® Coupling Reagents Guide. Merck. Link

Sources

Technical Notes & Optimization

Troubleshooting

Overcoming steric hindrance in (R)-2-Amino-2-(2-fluorophenyl)propanoic acid coupling

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide research teams through the synthesis of complex peptidomimetics.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide research teams through the synthesis of complex peptidomimetics. Coupling


-disubstituted amino acids is notoriously difficult, and (R)-2-Amino-2-(2-fluorophenyl)propanoic acid  presents a "perfect storm" of synthetic challenges.

This guide is designed to move beyond basic troubleshooting by explaining the chemical causality behind coupling failures and providing self-validating protocols to ensure your synthesis succeeds.

Part 1: The Causality of Coupling Failures (Mechanistic Insights)

When working with (R)-2-Amino-2-(2-fluorophenyl)propanoic acid, you are fighting a two-front war against physics and chemistry:

  • The Steric Shield : As an

    
    -methyl amino acid, the alpha carbon is fully substituted with a methyl group and a bulky 2-fluorophenyl ring. This creates a massive physical barrier that restricts the 
    
    
    
    and
    
    
    dihedral angles, physically blocking the trajectory of incoming coupling reagents and nucleophiles[1].
  • Electronic Deactivation : The highly electronegative fluorine atom on the phenyl ring exerts a strong inductive electron withdrawal (-I effect). This pulls electron density away from the

    
    -amine, significantly reducing its nucleophilicity and making it a poor attacker during the acylation step.
    

Part 2: Frequently Asked Questions (FAQs)

Q: Why do standard HATU/DIPEA protocols fail when acylating the amine of this residue? A: HATU generates an active ester (OAt) that is relatively bulky. When the incoming amine is buried behind a methyl and a 2-fluorophenyl group, the active ester simply cannot reach the amine. Furthermore, the sluggish reaction rate allows side reactions to dominate—most notably, the guanidinylation of your N-terminal amine by the uronium salt of HATU itself, which permanently terminates your peptide chain[2].

Q: How do I activate the carboxylic acid of this residue without causing truncation? A: To activate the C-terminus of this hindered residue, you must use a highly reactive, less sterically demanding reagent. COMU is the premier choice here. Unlike HATU, COMU utilizes a morpholino group that acts as an internal base, accelerating the activation step even in sterically congested environments[3]. Pairing COMU with Microwave-Assisted Peptide Synthesis (MAPS) provides the thermal energy required to overcome the high activation barrier.

Q: Is epimerization a risk for this specific amino acid during activation? A: No. Epimerization during peptide coupling typically occurs via the formation of an oxazolone intermediate, which requires the abstraction of an


-proton. Because (R)-2-Amino-2-(2-fluorophenyl)propanoic acid is 

-disubstituted, it lacks an

-proton and is therefore immune to oxazolone-mediated racemization[4]. (Note: You must still monitor the epimerization of the preceding residue if performing fragment condensation).

Part 3: Quantitative Reagent Comparison

To optimize your synthesis, select your coupling reagent based on the specific steric demands of the reaction step.

Coupling ReagentActivation IntermediateReactivity for Hindered AminesRisk of GuanidinylationRecommended Use Case
HATU OAt Active EsterLowHighStandard natural amino acids
COMU Oxyma Active EsterHighLowActivating hindered C-termini
TFFH Acyl FluorideVery HighNoneAcylating hindered N-termini
DIC / Oxyma O-Acylisourea / OxymaModerateNoneAutomated SPPS, low budget

Part 4: Validated Troubleshooting Protocols

Every protocol below is designed as a self-validating system , ensuring you do not proceed to the next synthetic step blindly.

Protocol A: N-Terminal Acylation via In Situ Acid Fluoride (TFFH)

Causality: Acid fluorides are exceptionally small and highly reactive, allowing them to penetrate the steric shield of the


-methyl and 2-fluorophenyl groups where bulky active esters fail[4]. TFFH generates this species safely in situ[2].
  • Preparation: Swell the peptide-resin containing the N-terminal (R)-2-Amino-2-(2-fluorophenyl)propanoic acid in DMF for 20 minutes.

  • Activation: In a separate vial, dissolve 5 equivalents of the incoming Fmoc-amino acid and 5 equivalents of TFFH in minimal DMF.

  • Base Addition: Add 10 equivalents of DIPEA to the vial to generate the acyl fluoride in situ. Vortex for 3 minutes.

  • Coupling: Add the activated mixture to the resin and react for 2 hours at 50°C.

  • System Validation: Perform a Kaiser test. Because the hindered amine has weak nucleophilicity, the color change may be faint. For definitive validation, perform a micro-cleavage of 5 mg of resin using TFA/TIPS/H2O (95:2.5:2.5) for 1 hour. Analyze via LC-MS. A complete mass shift to the desired product validates the step. If unreacted starting material remains, repeat steps 2-4.

Protocol B: C-Terminal Activation via Microwave-Assisted COMU

Causality: COMU is highly efficient for activating


-disubstituted amino acids[3]. Using TMP (2,4,6-trimethylpyridine) instead of DIPEA prevents premature base-catalyzed side reactions and maintains a highly reactive environment.
  • Preparation: Dissolve 3 equivalents of Fmoc-(R)-2-Amino-2-(2-fluorophenyl)propanoic acid and 3 equivalents of COMU in NMP.

  • Activation: Add 6 equivalents of TMP to the solution. A color change to yellow/orange indicates active ester formation.

  • Transfer: Immediately transfer the solution to the resin bearing the free N-terminal amine.

  • Microwave Coupling: Subject the reaction vessel to microwave irradiation (75°C, 25 Watts) for 15 minutes.

  • System Validation: Drain and wash the resin (3x NMP, 3x DCM). Perform a micro-cleavage and LC-MS analysis. The absence of the lower-mass starting material peak confirms successful activation and coupling.

Part 5: Decision Workflow Visualization

G Start Coupling workflow for (R)-2-Amino-2-(2-fluorophenyl) propanoic acid Branch1 Activating its Carboxylate (C-term) Start->Branch1 Branch2 Acylating its Amine (N-term) Start->Branch2 COMU Use COMU / TMP + Microwave Heating Branch1->COMU Standard Standard HATU/DIPEA Coupling Branch2->Standard Success1 Successful Amide Bond Formation COMU->Success1 Fail Fails: Steric Shielding & Fluoro-Inductive Deactivation Standard->Fail TFFH In Situ Acid Fluoride (TFFH / DIPEA) Fail->TFFH Troubleshoot Success2 Successful Amide Bond Formation TFFH->Success2

Caption: Workflow for overcoming steric and electronic barriers in α,α-disubstituted amino acid coupling.

Part 6: References

  • Title: APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE Review Article Source: globalresearchonline.net URL:

  • Title: Technical Support Center: Overcoming Steric Hindrance in Coupling Reactions Source: Benchchem URL:

  • Title: Peptide Coupling Reagents, More than a Letter Soup Source: Chemical Reviews (uniurb.it) URL:

  • Title: Structure–Activity Relationship Study of Helix-Stabilized Antimicrobial Peptides Containing Nonproteinogenic Amino Acids Source: ACS Publications URL:

Sources

Optimization

Improving yield of (R)-alpha-methyl-2-fluorophenylalanine synthesis

Welcome to the Technical Support Center for unnatural amino acid synthesis. This guide is specifically engineered for drug development professionals and synthetic chemists working on the asymmetric synthesis of (R)-α-met...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for unnatural amino acid synthesis. This guide is specifically engineered for drug development professionals and synthetic chemists working on the asymmetric synthesis of (R)-α-methyl-2-fluorophenylalanine .

This chiral α,α-disubstituted amino acid is a critical building block in the development of protease-resistant peptide therapeutics (such as advanced GLP-1 analogs)[1] and serves as a highly specific precursor for LAT1-targeted PET imaging radiotracers[2].

Below, you will find a mechanistic workflow, comparative data, troubleshooting FAQs, and a self-validating experimental protocol designed to maximize your chemical yield and enantiomeric excess (ee).

I. Mechanistic Workflow & Pathway Visualization

The most scalable approach to synthesizing (R)-α-methyl-2-fluorophenylalanine relies on Phase-Transfer Catalysis (PTC). By utilizing a chiral quaternary ammonium salt (Maruoka catalyst) or chiral derivatives of tartaric acid[3], the enolate of an alanine Schiff base is stereoselectively alkylated by 2-fluorobenzyl bromide.

SynthesisPathway A Alanine Schiff Base (Substrate) C Asymmetric Alkylation (Maruoka Catalyst / PTC) A->C B 2-Fluorobenzyl Bromide (Alkylating Agent) B->C D Chiral Intermediate (Alkylated Schiff Base) C->D KOH, Toluene/H2O 0°C E Acidic Hydrolysis (Deprotection) D->E 1M HCl, THF F (R)-α-methyl-2- fluorophenylalanine E->F Ion Exchange Purification

Figure 1: Phase-transfer catalyzed asymmetric synthesis workflow for (R)-α-methyl-2-fluorophenylalanine.

II. Quantitative Data: Catalyst & Strategy Comparison

Selecting the right asymmetric induction method is critical. The table below synthesizes expected yields and enantiomeric excess across the three most prominent methodologies used in the field.

Synthesis StrategyCatalyst / AuxiliaryTypical Alkylation Yield (%)Typical ee (%)Mechanistic Advantage & Limitation
Phase-Transfer Catalysis Maruoka Catalyst (C2-symmetric chiral ammonium)75 - 90%90 - 98%Advantage: Highly scalable, catalytic (1-2 mol%)[4].Limitation: Catalyst procurement cost is high.
Chiral Auxiliary Belokon Ni(II) Schiff Base Complex80 - 95%>95%Advantage: Exceptional stereocontrol; crystalline intermediates[5].Limitation: Requires stoichiometric amounts of chiral auxiliary.
Enzymatic Resolution Microbial Acylase / Amidase40 - 45% (Max 50%)>99%Advantage: Perfect enantiopurity.Limitation: Yield is mathematically capped at 50% without a dynamic kinetic resolution step.

III. Troubleshooting FAQs

Q1: My alkylation yield is stalling below 50% despite prolonged reaction times. What is causing this? A1: Causality: You are encountering severe steric hindrance. The transition state is highly congested due to the simultaneous presence of the α-methyl group on the alanine enolate and the ortho-fluoro substituent on the benzyl bromide. Solution: In a biphasic PTC system, mass transfer is the rate-limiting step. Ensure your stirring speed is at least 1000 RPM to create a micro-emulsion. Additionally, verify that your aqueous base is exactly 50% w/w KOH. If the base is too dilute, the enolate will not form efficiently at the phase boundary, leading to competitive hydrolysis of the Schiff base rather than alkylation[3].

Q2: How can I improve the enantiomeric excess (ee) during the Maruoka-catalyzed alkylation? A2: Causality: Enantioselectivity in this reaction is entirely dependent on the formation of a tight, structured ion pair between the enolate anion and the chiral quaternary ammonium cation. High temperatures or excessive water solubilized in the organic phase will loosen this ion pair, allowing the electrophile to attack the undesired Si face. Solution: Strictly control the reaction temperature between 0 °C and -20 °C. Pre-cool all reagents before mixing. Use a highly non-polar solvent like toluene to minimize water solubility in the organic phase, which preserves the structural integrity of the chiral ion pair[4].

Q3: I am losing product during the final hydrolysis step, and I suspect racemization. How do I prevent this? A3: Causality: While α,α-disubstituted amino acids are generally resistant to racemization (due to the lack of an α-proton), harsh hydrolysis conditions (e.g., 6M HCl at reflux) can cause retro-aldol-like degradation or defluorination of the aromatic ring. Solution: Utilize a mild, biphasic hydrolysis approach. Stir the isolated Schiff base intermediate in a mixture of 1M HCl and THF (1:1 v/v) at room temperature for 4 hours. The mild acid is sufficient to cleave the imine without degrading the amino acid backbone[3].

IV. Self-Validating Experimental Protocol: Maruoka PTC Alkylation

This protocol is designed with built-in validation checkpoints to ensure you can confirm the success of each step in real-time.

Step 1: Biphasic System Preparation

  • Action: In a flame-dried Schlenk flask under argon, dissolve 10.0 mmol of the alanine Schiff base (e.g., N-(diphenylmethylene)alanine tert-butyl ester) and 12.0 mmol of 2-fluorobenzyl bromide in 30 mL of anhydrous toluene.

  • Action: Add 0.1 mmol (1 mol%) of the (R,R)-Maruoka catalyst. Cool the mixture to 0 °C using an ice-brine bath.

  • Validation Checkpoint: The solution should be a clear, pale yellow liquid. Any cloudiness indicates moisture contamination in your toluene, which will ruin the ee.

Step 2: Enolate Generation and Alkylation

  • Action: Begin vigorous stirring (1000+ RPM). Dropwise, add 10 mL of pre-cooled 50% aqueous KOH over 15 minutes.

  • Action: Maintain stirring at 0 °C for 12–18 hours.

  • Validation Checkpoint: The mixture must form a thick, opaque emulsion. Monitor via TLC (Hexanes/EtOAc 9:1). The reaction is complete when the UV-active Schiff base spot (Rf ~0.4) completely disappears, replaced by a less polar spot (Rf ~0.6).

Step 3: Mild Hydrolysis

  • Action: Quench the reaction with 20 mL of cold water. Extract the organic layer with dichloromethane (3 x 20 mL), dry over Na₂SO₄, and concentrate under reduced pressure.

  • Action: Dissolve the crude oil in 20 mL of THF and add 20 mL of 1M HCl. Stir at room temperature for 4 hours.

  • Validation Checkpoint: The organic layer will initially have a yellow tint (from the Schiff base) but will turn colorless as the imine is cleaved and benzophenone is released. The target amino acid will partition entirely into the aqueous layer as a hydrochloride salt.

Step 4: Isolation via Cation Exchange

  • Action: Wash the aqueous layer with diethyl ether (2 x 15 mL) to remove benzophenone.

  • Action: Load the aqueous layer onto a Dowex 50WX8 (H+ form) cation exchange column. Wash with deionized water until the eluate is neutral, then elute the free amino acid using 5% aqueous ammonia.

  • Validation Checkpoint: Spot the ammonia eluate fractions on a silica TLC plate and heat with a Ninhydrin stain. A deep purple/blue spot confirms the presence of the pure, free primary amine (R)-α-methyl-2-fluorophenylalanine. Lyophilize the positive fractions to obtain the final white powder.

V. References

  • Asymmetric PTC C-alkylation catalyzed by chiral derivatives of tartaric acid and aminophenols. Synthesis Of (R)- and (S)-alpha-methyl amino acids. Journal of Organic Chemistry (2000).

  • LAT1-specific PET radiotracers: Development and clinical experiences of a new class of cancer-specific radiopharmaceuticals. Nuclear Medicine and Biology / NIH (2023).

  • Catalytic Asymmetric Synthesis of α-Methyl-p-Boronophenylalanine. ResearchGate (2018).

  • Synthesis of α-Amino Acids via Asymmetric Phase Transfer-Catalyzed Alkylation of Achiral Nickel(II) Complexes of Glycine-Derived Schiff Bases. ResearchGate (2016).

  • A Sustainable Approach to ε-Lys Branched GLP-1 Analogs: Integrating Green SPPS, Metal-free Alloc Removal, Waste Minimization and TFA/PFAS-free Resin Cleavage. ACS Publications (2025).

Sources

Troubleshooting

Preventing racemization of (R)-2-Amino-2-(2-fluorophenyl)propanoic acid during synthesis

This guide is structured as a specialized Technical Support Center for researchers working with complex non-canonical amino acids. It addresses the specific challenges of (R)-2-Amino-2-(2-fluorophenyl)propanoic acid , a...

Author: BenchChem Technical Support Team. Date: March 2026

This guide is structured as a specialized Technical Support Center for researchers working with complex non-canonical amino acids. It addresses the specific challenges of (R)-2-Amino-2-(2-fluorophenyl)propanoic acid , a quaternary


-amino acid.

Topic: Troubleshooting Enantiomeric Excess (ee) Erosion in (R)-2-Amino-2-(2-fluorophenyl)propanoic Acid Ticket ID: #QA-F-PROP-001 Assigned Specialist: Senior Application Scientist, Chiral Chemistry Division[1]

Core Technical Analysis: The "Racemization" Myth

Before troubleshooting, we must correct a fundamental chemical premise regarding this specific molecule to ensure your interventions are effective.[1]

(R)-2-Amino-2-(2-fluorophenyl)propanoic acid is an


-disubstituted (quaternary) amino acid.[1] Unlike standard proteinogenic amino acids (e.g., Alanine, Phenylalanine), it lacks an 

-proton
.[1]
Why This Matters

Standard racemization occurs via enolization (proton abstraction by a base), leading to a planar intermediate that can be reprotonated on either face.[1]

  • Standard AA:

    
    -Proton present 
    
    
    
    Base removes H
    
    
    
    
    Enolization
    
    
    Racemization.[1]
  • Your Molecule: No

    
    -Proton 
    
    
    
    Enolization is chemically impossible. [1]

Diagnosis: If you are observing low enantiomeric excess (ee), it is not due to racemization of the final product.[1] It is caused by one of two upstream failures:

  • Enantioselectivity Failure: The chiral center was not formed correctly during synthesis (Catalyst/Auxiliary failure).[1]

  • Impurity Amplification: A minor enantiomer contaminant is being enriched during workup (e.g., eutectic formation).[1]

  • Pseudo-Racemization: Degradation products (e.g., from steric strain) mimicking the retention time of the enantiomer in HPLC.[1]

Troubleshooting Guide: Synthesis & Handling

Workflow A: Asymmetric Synthesis (Ni(II) Schiff Base Method)

The Industry Gold Standard for Fluorinated Quaternary AAs (Soloshonok-Hruby Method).[1]

Issue: "My product has 70-80% ee instead of >98%." Root Cause: Thermodynamic equilibration of the diastereomeric complex was insufficient.[1]

ParameterOptimization Protocol
The Mechanism This synthesis relies on the thermodynamic stability difference between the (S,R) and (S,S) diastereomers of the Nickel(II) complex.[1]
Critical Step The reaction between the Glycine-Ni-Schiff base and the alkyl halide (Methyl Iodide) or Aryl halide.[1]
Troubleshooting Do NOT quench early. Unlike kinetic resolutions, this reaction often requires time to reach thermodynamic equilibrium where the desired diastereomer precipitates.[1] Action: Stir the reaction in mild base (e.g., DBU or KOH) for an extended period (2-4 hours) to allow the diastereomers to equilibrate to the most stable precipitate.
Proton Source Ensure the solvent is strictly anhydrous during the deprotonation phase, but the equilibration relies on reversible proton exchange before the alkylation is locked.[1]
Workflow B: Phase Transfer Catalysis (Maruoka/O'Donnell)

Kinetic Control Route.

Issue: "Variable ee% between batches." Root Cause: Background reaction (uncatalyzed alkylation) or temperature fluctuations.[1]

ParameterOptimization Protocol
Temperature Critical: Must be maintained at or below 0°C (often -20°C).[1] Higher temperatures increase the rate of the uncatalyzed background reaction, which produces racemate.[1]
Stirring Rate High-shear stirring is mandatory. The reaction occurs at the interface.[1] Poor mixing leads to local concentration gradients where the chiral catalyst is absent, allowing racemic alkylation.[1]
Base Choice Switch from 50% KOH to solid CsOH or RbOH.[1] Solid bases release OH

slowly, suppressing the background reaction while the catalyst creates the chiral ion pair.[1]

Visualization: The "Safety Lock" Mechanism

The following diagram illustrates why standard racemization pathways are blocked and where the actual risk lies.

RacemizationPathways cluster_legend Mechanism Legend StandardAA Standard Amino Acid (Has Alpha-Proton) Base Base Treatment (e.g., DIPEA, Piperidine) StandardAA->Base Proton Abstraction TargetAA (R)-2-Amino-2-(2-fluorophenyl) propanoic acid (Quaternary Center) TargetAA->Base Steric Bulk Only Oxazolone 5(4H)-Oxazolone (Activated Intermediate) TargetAA->Oxazolone Activation (HATU/DIC) Enolate Planar Enolate (Achiral Intermediate) Base->Enolate Fast Stable Configuration Locked (No Enolization) Base->Stable No Alpha-Proton to Remove Racemate Racemization (L + D Mix) Enolate->Racemate Reprotonation Oxazolone->Stable Cannot Tautomerize to Oxazole

Caption: Structural comparison showing the impossibility of direct base-catalyzed racemization for the target quaternary amino acid compared to standard amino acids.

Peptide Coupling FAQs (The "Apparent" Racemization)

Q: I coupled this AA into a peptide and the HPLC shows a split peak (50:50). Is this racemization? A: Unlikely. This is often incomplete coupling or diastereomer formation from the next amino acid.[1]

  • Explanation: The 2-fluorophenyl group at the

    
    -position creates massive steric hindrance.[1] Standard coupling agents (HBTU/HATU) may activate the acid, but the incoming amine cannot approach.[1]
    
  • The "Split Peak": Often, what looks like an enantiomer is actually the Oxazolone intermediate that failed to react and hydrolyzed back, or a deletion sequence.[1]

  • Solution: Use Oxyma Pure / DIC or COMU .[1] These reagents reduce steric bulk in the transition state compared to HOAt/HATU.[1] Extended coupling times (24h+) or double coupling is required.[1]

Q: Can I use Fmoc-Cl to protect this amino acid? A: Avoid Fmoc-Cl. The high reactivity and lack of steric selectivity can lead to dipeptide formation (Fmoc-AA-AA-OH) even in the protection step.[1]

  • Recommendation: Use Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide).[1] It is softer and prevents "oligomerization" during protection.[1]

Q: Does the 2-Fluoro substituent affect stability? A: Yes. The electron-withdrawing nature of the fluorine destabilizes the developing positive charge if you use acid-labile protecting groups, making them harder to remove (e.g., Boc removal might be slower).[1] Conversely, it stabilizes the anion, making the synthesis of the precursor (if using alkylation) faster but more prone to side reactions.[1]

References & Grounding

  • Soloshonok, V. A., et al. (2019).[1] "Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid." Molecules. (Demonstrates the Ni(II) complex stability and thermodynamic resolution mechanism applicable to fluorinated quaternary AAs). [1]

  • Maruoka, K., et al. (2007).[1][2][3] "Practical stereoselective synthesis of beta-branched alpha-amino acids through efficient kinetic resolution in the phase-transfer-catalyzed asymmetric alkylations." Organic Letters. (Defines the PTC protocols for quaternary centers).

  • BenchChem Technical Support. (2025). "Strategies to Prevent Racemization During Peptide Synthesis." (General context on oxazolone formation, confirming the specific stability of quaternary centers against standard mechanisms).

  • Ooi, T., & Maruoka, K. (1999).[1] "Molecular Design of a C2-Symmetric Chiral Phase-Transfer Catalyst for Practical Asymmetric Synthesis of α-Amino Acids." Journal of the American Chemical Society.[1][2]

Sources

Optimization

Troubleshooting difficult couplings with alpha-methyl fluorinated amino acids

Technical Support Center: Troubleshooting Difficult Couplings with -Methyl Fluorinated Amino Acids The Challenge: The "Perfect Storm" of Deactivation Welcome to the advanced troubleshooting guide. If you are here, you ar...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting Difficult Couplings with -Methyl Fluorinated Amino Acids

The Challenge: The "Perfect Storm" of Deactivation

Welcome to the advanced troubleshooting guide. If you are here, you are likely experiencing failed couplings, deletion sequences, or low yields when working with


-methyl fluorinated amino acids (e.g., 

-methyl-trifluoromethylalanine,

-methyl-fluorophenylalanine).[1]

These residues present a unique synthetic challenge we call the "Double Trouble" :

  • Steric Hindrance (

    
    -Methyl):  The quaternary 
    
    
    
    -carbon lacks a proton and is substituted with a methyl group. This creates a "steric wall" that physically blocks the approach of the incoming activated amino acid.
  • Electronic Deactivation (Fluorine): Fluorine is the most electronegative element. When present (especially as a

    
     group or on the aromatic ring), it exerts a powerful inductive electron-withdrawing effect (
    
    
    
    ). This drastically lowers the
    
    
    of the
    
    
    -amino group (often from ~8.0 down to ~5.5–6.0), rendering it a poor nucleophile .

The Consequence: Standard reagents (HBTU, DIC) will fail. Even high-end reagents (HATU) often stall because the bulky benzotriazole leaving group cannot penetrate the steric shield of the deactivated amine.

Strategic Framework: The "Small & Reactive" Principle

To solve this, we must abandon "bulky" activation (OBt/OAt esters) and move to "Small & Reactive" species: Acid Chlorides and Acyl Fluorides .

Decision Matrix: Selecting the Right Protocol

Do not waste time with standard protocols if your sequence involves these residues. Use this logic flow to select your method.

CouplingStrategy Start Start: Difficult Coupling Analyze Analyze Residue Start->Analyze IsAlphaMe Is it α-Methyl only? (e.g., Aib) Analyze->IsAlphaMe IsFluoro Is it α-Methyl + Fluorinated? Analyze->IsFluoro Method1 Method A: HATU/HOAt (Double Couple, 75°C) IsAlphaMe->Method1 Usually Sufficient Method2 Method B: Acyl Fluoride (TFFH/NMI) IsAlphaMe->Method2 If HATU fails IsFluoro->Method2 Preferred Start Method3 Method C: Acid Chloride (BTC/Triphosgene) IsFluoro->Method3 The 'Nuclear' Option Method2->Method3 If yield < 50%

Figure 1: Strategic decision tree for selecting coupling conditions based on steric and electronic difficulty.

Validated Protocols

Protocol A: The "Sniper" Option (Acyl Fluorides via TFFH)

Best For:


-methyl amino acids acting as the nucleophile (amine component).
Mechanism:  TFFH converts the carboxylic acid into an acid fluoride. Fluoride is a small leaving group, allowing the electrophile to slip past the steric bulk of the 

-methyl group.
  • Reagents:

    • Amino Acid (4.0 eq)

    • TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) (4.0 eq)

    • DIEA (Diisopropylethylamine) (8.0 eq)

    • Solvent: DMF or NMP (Anhydrous)

  • Step-by-Step:

    • Dissolve the Fmoc-AA-OH and TFFH in anhydrous DMF.

    • Add DIEA. Critical: The solution should not turn dark immediately (darkening indicates decomposition).

    • Activate for only 2–3 minutes . Note: Unlike HATU, extended activation hydrolyzes the acyl fluoride.[1]

    • Add to the resin.[2]

    • Microwave: 75°C for 10 minutes (or 60 min at RT).

    • Monitoring: Do not rely on Kaiser. Use the Chloranil Test or micro-cleavage.

Protocol B: The "Nuclear" Option (Acid Chlorides via BTC)

Best For: The most difficult couplings where the amine is electronically deactivated (fluorinated) AND sterically hindered. Why it works: Acid chlorides are the most reactive electrophiles available for peptide synthesis. BTC (Bis(trichloromethyl) carbonate) generates acid chlorides in situ without the hazards of phosgene gas cylinders.

  • Reagents:

    • Fmoc-AA-OH (5.0 eq)

    • BTC (1.65 eq) (Generates ~5 eq of acid chloride)

    • Collidine (TMP) (14.0 eq)

    • Solvent: THF or DCM (Acid chlorides are more stable in non-polar solvents than DMF).

  • Step-by-Step:

    • Safety: Perform in a fume hood. BTC generates phosgene equivalents.

    • Dissolve Fmoc-AA-OH and BTC in dry THF/DCM.

    • Add Collidine slowly (exothermic reaction). A white precipitate (collidinium chloride) will form.

    • Activate for 5–10 minutes .

    • Add the suspension/solution to the resin.[2]

    • Coupling time: 1–2 hours at RT. Note: Microwave is generally NOT recommended for acid chlorides due to rapid hydrolysis risk.

Troubleshooting & FAQs

Q1: I am seeing significant epimerization (racemization). Why?

Diagnosis: While


-methyl amino acids cannot racemize (no 

-proton), they cause other residues to racemize.
  • Scenario: You are coupling Fmoc-Ala-OH onto a slow-reacting

    
    -Me-Fluoro-AA amine.
    
  • Cause: The activation of Fmoc-Ala-OH is fast, but the coupling is slow. The activated Fmoc-Ala-OBt ester sits in solution, prone to oxazolone formation, which leads to racemization.[1][3]

  • Fix: Use Oxyma Pure instead of HOBt/HOAt. Oxyma suppresses oxazolone formation more effectively in slow couplings. Alternatively, use the TFFH protocol for the incoming amino acid; acid fluorides are less prone to oxazolone formation than OBt esters.

Q2: My coupling yield is 0% (Total Failure).

Diagnosis: The amine is likely not deprotonated.

  • Cause: Fluorinated amines have low

    
    , but they are also weak bases.[1] If you use a weak base for the coupling (like NMM), it may not be sufficient.
    
  • Fix: Ensure you are using DIEA or Collidine .

  • Advanced Fix: Use "Magic Solvent" (HFIP) . Adding 10-20% Hexafluoroisopropanol (HFIP) to the coupling mixture helps solvate the hydrophobic fluorinated chains and disrupt aggregation, though it can reduce coupling rate slightly, it improves access.

Q3: How do I know if the coupling worked? The Kaiser test is ambiguous.

Diagnosis: The Kaiser test (Ninhydrin) relies on the formation of "Ruhemann's Purple," which requires a primary amine.


-methyl amines are primary, but the steric bulk prevents the Ninhydrin complex from forming properly.
Fix: 
  • Chloranil Test: Detects secondary amines but is more sensitive to steric bulk than Ninhydrin.

  • Micro-Cleavage (Gold Standard): Take 2-3 mg of resin, treat with 95% TFA for 15 mins, dry, and run LC-MS. This is the only way to be 100% sure.

Q4: The resin is aggregating.

Diagnosis: Fluorinated amino acids are hyper-hydrophobic. A sequence of them will induce "beta-sheet-like" aggregation or helical stacking. Fix:

  • Solvent Switch: Use pure NMP instead of DMF.

  • Chaotropes: Add 0.4M LiCl or KSCN to the coupling mixture to disrupt hydrogen bonding.

Visualizing the Mechanism: Why BTC Works

The following diagram illustrates the in situ generation of the acid chloride using BTC, highlighting the critical role of Collidine as a base and the release of phosgene intermediates.

BTC_Mechanism BTC Bis(trichloromethyl) carbonate (BTC) Decomp Decomposition (catalyzed by Collidine) BTC->Decomp Phosgene Phosgene Equivalents (COCl2) Decomp->Phosgene Generates 3 eq. AA Fmoc-AA-OH (Sterically Hindered) Intermediate Mixed Anhydride Intermediate AA->Intermediate + Phosgene Product Fmoc-AA-Cl (Acid Chloride) Intermediate->Product Rapid Conversion Byproducts CO2 + Collidine-HCl Intermediate->Byproducts

Figure 2: Mechanism of BTC-mediated Acid Chloride generation.[4][5][6] Note the generation of highly reactive phosgene equivalents in situ.

References

  • El-Faham, A., & Albericio, F. (2011).[1] Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Link

  • Carpino, L. A., et al. (1996).[1] The Diisopropylcarbodiimide/ 1-Hydroxy-7-azabenzotriazole System: Segment Coupling and Stepwise Practice. Journal of Organic Chemistry, 61(7), 2460–2465.[1] Link

  • Góngora-Benítez, M., et al. (2013).[1] Optimized Fmoc solid-phase synthesis of the cysteine-rich peptide linaclotide. Organic Process Research & Development, 17(9), 1154–1162. (Demonstrates BTC utility). Link

  • Schoenebeck, F., et al. (2012).[1] Reactivity and Stability of

    
    -Trifluoromethyl-Substituted Amino Acid Chlorides. Journal of the American Chemical Society. (Specifics on fluorinated AA stability). Link
    
  • Wenschuh, H., et al. (1995).[1] Fmoc amino acid fluorides: convenient reagents for the solid-phase assembly of peptides containing sterically hindered residues. Journal of Organic Chemistry, 60(2), 405-410. Link

Sources

Troubleshooting

Technical Support Center: Optimizing Chiral Resolution of 2-Amino-2-(2-fluorophenyl)propanoic Acid

-Methyl-2-Fluorophenylalanine Resolution Introduction: The Quaternary Challenge You are likely here because resolving 2-Amino-2-(2-fluorophenyl)propanoic acid (also known as -methyl-2-fluorophenylalanine) is failing with...

Author: BenchChem Technical Support Team. Date: March 2026


-Methyl-2-Fluorophenylalanine Resolution

Introduction: The Quaternary Challenge

You are likely here because resolving 2-Amino-2-(2-fluorophenyl)propanoic acid (also known as


-methyl-2-fluorophenylalanine) is failing with standard protocols.

Unlike simple amino acids, this molecule possesses a quaternary


-carbon . The additional methyl group introduces significant steric hindrance, often rendering standard Aminoacylase I enzymatic resolutions sluggish or ineffective. Furthermore, the electron-withdrawing fluorine atom at the ortho position alters the pKa and solubility profile compared to non-fluorinated analogues, complicating diastereomeric salt crystallization.

This guide prioritizes two high-probability workflows: Classical Chemical Resolution (via diastereomeric salts) and Lipase-Mediated Hydrolysis , supported by a robust Chiral HPLC analytical framework.

Module 1: Chemical Resolution (Diastereomeric Crystallization)

Core Philosophy: Since the free amino acid is zwitterionic and difficult to resolve directly, we must break the symmetry by derivatizing the amine (to use chiral bases) or the carboxylic acid (to use chiral acids). The most robust industrial route for


-methyl amino acids is N-Acetylation followed by salt formation with a chiral amine .
Step-by-Step Protocol
  • Derivatization: Convert the racemic amino acid to N-Acetyl-2-amino-2-(2-fluorophenyl)propanoic acid using acetic anhydride in NaOH.

  • Screening: React the N-Acetyl racemate with chiral bases.

    • Primary Candidates: (S)-(-)-1-Phenylethylamine, (R)-(+)-1-Phenylethylamine, Quinine, Cinchonidine.

  • Crystallization: Form the salt in a polar solvent (Ethanol or Acetone/Water).

  • Liberation: Acidify the salt to recover the enriched N-Acetyl enantiomer.

  • Deprotection: Reflux in 6M HCl to remove the acetyl group.

Troubleshooting Guide: Chemical Resolution
SymptomProbable CauseCorrective Action
"The salt oils out instead of crystallizing." Solvent polarity mismatch or water content is too high.Switch Solvent: Try anhydrous Ethanol or Isopropanol. If using water/acetone, reduce water content to <5%. Seeding: Scratch the vessel walls or add a seed crystal of the resolving agent itself to induce nucleation.
"Yield is high (>60%), but ee is low (<20%)." Eutectic formation or non-selective precipitation.Recrystallize: Do not proceed to hydrolysis. Recrystallize the salt from a solvent with higher solubility (e.g., switch from Acetone to Methanol). Temperature: Slow down the cooling rate (0.1°C/min).
"No precipitate forms after 48 hours." Salt is too soluble or no salt formation occurred.Concentration: Evaporate solvent to 50% volume. Counter-ion Switch: If using Phenylethylamine, switch to a bulkier base like Cinchonidine or Brucine to increase lattice energy.
"Racemization occurs during deprotection." Harsh acid hydrolysis conditions.

-Methyl amino acids are resistant to racemization, but prolonged reflux can degrade them. Optimize: Use 6M HCl at 100°C and monitor by HPLC every 2 hours. Stop immediately upon full conversion.
Visual Workflow: Chemical Resolution

ChemicalResolution Racemate Racemic 2-Amino-2-(2-fluorophenyl)propanoic acid Protect Step 1: N-Acetylation (Ac2O / NaOH) Racemate->Protect SaltForm Step 2: Salt Formation Add (S)-1-Phenylethylamine Protect->SaltForm Crystallize Step 3: Crystallization (Ethanol/Water) SaltForm->Crystallize Filter Filtration Crystallize->Filter Solid Solid Phase (Diastereomeric Salt) Filter->Solid Precipitate Liquor Mother Liquor (Opposite Enantiomer) Filter->Liquor Filtrate Liberate Step 4: Acidification (HCl, pH 1-2) Solid->Liberate Deprotect Step 5: Hydrolysis (6M HCl, Reflux) Liberate->Deprotect Final Pure Enantiomer (>98% ee) Deprotect->Final

Figure 1: Workflow for the classical chemical resolution of


-methyl amino acids via N-Acetyl diastereomeric salt formation.

Module 2: Enzymatic Resolution (Biocatalysis)

Core Philosophy: Standard acylases often fail with


-disubstituted amino acids. Instead, we utilize esterases or lipases  which are more tolerant of bulky 

-centers.

Recommended Enzyme: Candida antarctica Lipase B (CalB) or Pig Liver Esterase (PLE). Substrate: Methyl ester or Ethyl ester of the racemic amino acid.

Step-by-Step Protocol
  • Esterification: Convert racemate to Methyl 2-amino-2-(2-fluorophenyl)propanoate using SOCl

    
    /MeOH.
    
  • Reaction Setup: Suspend ester (50 mM) in Phosphate Buffer (pH 7.5) with 10% co-solvent (DMSO or MTBE) to aid solubility.

  • Hydrolysis: Add CalB (immobilized) . Maintain pH 7.5 using a pH-stat with 1M NaOH.

  • Termination: Stop when conversion reaches 40-45% (to ensure high ee of the product).

  • Separation: Extract the unreacted ester (one enantiomer) with Ethyl Acetate at pH 8. The hydrolyzed acid (product enantiomer) remains in the aqueous phase.

Troubleshooting Guide: Enzymatic Resolution
IssueDiagnosisSolution
"Reaction rate is near zero." Steric hindrance is blocking the active site.Switch Enzyme: Try PLE (Pig Liver Esterase) or Alcalase . Temperature: Increase temperature to 40-50°C (CalB is thermostable). Co-solvent: Increase DMSO to 20% to ensure the substrate is accessible.
"Enzyme dies after 1 hour." Fluorine effect or pH shock.pH Control: The ortho-fluorine lowers the pKa of the amine locally; ensure buffer capacity is high (100 mM). Do not overshoot pH during titration.
"Cannot separate ester from acid." Zwitterionic nature of the product.pH Adjustment: The product is an amino acid.[1][2] To extract the ester, adjust pH to 8-9 (suppress acid ionization? No, at pH 9 acid is ionized R-COO-, ester is neutral). Extract ester with EtOAc.[3] The acid stays in water. Then acidify water to pH 5 (isoelectric point) to precipitate the product.

Module 3: Chiral HPLC Method Development

Core Philosophy: You cannot optimize what you cannot measure. You need two distinct methods: one for the free amino acid (final product) and one for the derivatives (N-acetyl or Ester intermediates).[3]

Method A: Free Amino Acid (Direct Analysis)
  • Column: Crownpak CR(+) (Daicel) or Chirex 3126 (Phenomenex).

  • Mechanism: Host-guest interaction (Crown ether) specifically for primary amines with

    
    -protons (or 
    
    
    
    -methyls).
  • Mobile Phase: Perchloric acid (pH 1.5 to 2.0). Note: Crown ethers require the amine to be protonated (ammonium form).

  • Conditions: Flow 0.5 mL/min, 25°C, UV 210 nm or 254 nm.

Method B: N-Protected or Ester Derivatives
  • Column: Chiralpak AD-H or Chiralcel OD-H (Amylose/Cellulose derivatives).

  • Mobile Phase: Hexane : Isopropanol (90:[4]10) + 0.1% TFA (for N-acetyl acids) or 0.1% DEA (for esters).

  • Why: These columns rely on H-bonding and

    
    -
    
    
    
    interactions, which are enhanced by the amide/ester groups.[5]
HPLC Decision Matrix

HPLCSelection Sample Sample Type? FreeAA Free Amino Acid (Zwitterion) Sample->FreeAA Protected N-Protected / Ester (Intermediate) Sample->Protected Crown Crownpak CR(+) MP: pH 1.5 HClO4 FreeAA->Crown Preferred Ligand Chirex 3126 (Ligand Exchange) FreeAA->Ligand Alternative Poly Chiralpak AD-H / OD-H MP: Hex/IPA + Additive Protected->Poly

Figure 2: Decision tree for selecting the appropriate Chiral HPLC column based on the analyte form.

FAQ: Rapid Fire Support

Q: Can I use Aminoacylase I (from Aspergillus) for the N-acetyl derivative? A: Proceed with caution. While standard for phenylalanine, the


-methyl group drastically reduces the hydrolysis rate. You will likely need high enzyme loading (10x standard) and extended times (48h+), which risks non-specific hydrolysis. The Esterase (PLE)  route is generally superior for quaternary centers.

Q: How do I determine the absolute configuration (R vs S)? A: Do not rely solely on optical rotation signs, as the fluorine atom can invert the expected sign compared to non-fluorinated analogues.

  • X-Ray Crystallography: If your diastereomeric salt crystallizes well, this is definitive.

  • Circular Dichroism (CD): Compare the CD spectrum to

    
    -methyl-phenylalanine standards.
    
  • Chiral HPLC Standards: Purchase a small amount of authentic (S)-enantiomer (often available as a custom synthesis standard) to coinject.

Q: My salt is hygroscopic. How do I dry it? A: Dry in a vacuum oven at 40°C over P


O

. Do not exceed 50°C, as some diastereomeric salts can undergo solid-state epimerization or degradation if solvates are lost too quickly.

References

  • BenchChem. (2025).[3][4] Stereochemistry of

    
    -Amino Acids: An In-depth Technical Guide Focused on O-Methyl-DL-serine. (General protocols for 
    
    
    
    -methyl amino acid resolution via tartaric acid). Link
  • Periasamy, M., et al. (2009). Resolution/deracemization of Chiral Alpha-Amino Acids Using Resolving Reagents With Flexible Stereogenic Centers.[6] Journal of the American Chemical Society. (Discusses strategies for hindered amino acids). Link

  • Solymár, M., et al. (2004).[7] Enzyme-catalyzed kinetic resolution of piperidine hydroxy esters. Tetrahedron: Asymmetry.[7][8] (Relevant for esterase activity on hindered substrates). Link

  • Phenomenex. (2023).[9] Direct Separation of Chiral Amino Acids, Hydroxy Acids and Dipeptides by Ligand Exchange.[8] (Chirex 3126 technical note). Link

  • Sigma-Aldrich. (2025). 2-Amino-2-(2-fluorophenyl)propanoic acid Product Information.Link

Sources

Optimization

Solving solubility issues of (R)-2-Amino-2-(2-fluorophenyl)propanoic acid in water

Welcome to the technical support center for (R)-2-Amino-2-(2-fluorophenyl)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and pra...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for (R)-2-Amino-2-(2-fluorophenyl)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance on overcoming solubility challenges with this compound in aqueous systems.

Understanding the Challenge: The Nature of (R)-2-Amino-2-(2-fluorophenyl)propanoic acid

(R)-2-Amino-2-(2-fluorophenyl)propanoic acid is a non-proteinogenic amino acid, a derivative of phenylalanine. Its structure, featuring a fluorinated aromatic ring, contributes to its relatively hydrophobic nature and consequently, limited solubility in water.[] The presence of both an acidic carboxylic group and a basic amino group means its net charge, and therefore its interaction with polar water molecules, is highly dependent on the pH of the solution.[2][3]

Troubleshooting Guide & FAQs

This section addresses common issues encountered when attempting to dissolve (R)-2-Amino-2-(2-fluorophenyl)propanoic acid in water.

Initial Dissolution Problems

Q1: I've added (R)-2-Amino-2-(2-fluorophenyl)propanoic acid to water, and it's not dissolving. What's the first thing I should try?

A1: The initial insolubility is likely due to the compound being at or near its isoelectric point (pI) in neutral water. At its pI, the amino acid exists as a zwitterion with no net electrical charge, minimizing its interaction with polar water molecules and thus reducing its solubility.[3]

Initial Troubleshooting Steps:

  • pH Adjustment: This is the most effective initial step. Systematically adjust the pH of your aqueous solution.

    • Acidic Conditions (Low pH): Add a small amount of a dilute acid (e.g., 0.1 M HCl). This will protonate the amino group, giving the molecule a net positive charge (cationic form), which enhances its solubility in water.[2][3]

    • Basic Conditions (High pH): Alternatively, add a dilute base (e.g., 0.1 M NaOH). This will deprotonate the carboxylic acid group, resulting in a net negative charge (anionic form) and increased solubility.[2]

  • Gentle Heating: For many amino acids, solubility increases with temperature.[4][5] Try warming the solution gently (e.g., to 30-40°C) while stirring. Be cautious with temperature, as excessive heat can potentially lead to degradation, especially over prolonged periods.

  • Sonication: Using a sonication bath can help break up solid aggregates and increase the surface area of the compound exposed to the solvent, which can aid in dissolution.[6]

pH Adjustment Issues

Q2: I've adjusted the pH, but the solubility is still not optimal, or the pH is outside the acceptable range for my experiment. What are my options?

A2: If pH adjustment alone is insufficient or incompatible with your experimental constraints, consider the following strategies:

  • Salt Formation: This is a widely used and effective method to significantly increase the solubility of ionizable compounds.[7][8][9] By reacting the amino acid with a suitable acid or base, you can form a more soluble salt. For this weakly acidic and basic compound, you could form a hydrochloride salt (by reacting with HCl) or a sodium salt (by reacting with NaOH).[7] These salt forms often exhibit dramatically improved aqueous solubility.[10][11]

  • Co-solvents: Introducing a water-miscible organic co-solvent can enhance the solubility of hydrophobic compounds.[6][12]

    • Common Co-solvents: Consider using small percentages (e.g., 1-10%) of Dimethyl Sulfoxide (DMSO), Ethanol, or Methanol.[6][13] It's crucial to start with a low concentration and gradually increase it, as high concentrations of organic solvents may be incompatible with your downstream applications.

    • Mechanism: Co-solvents can reduce the polarity of the aqueous solution, making it a more favorable environment for the non-polar fluorophenyl group.

Q3: How do I know what the isoelectric point (pI) of (R)-2-Amino-2-(2-fluorophenyl)propanoic acid is?

A3: The exact pI may not be readily published. However, like most neutral amino acids, it will have a pKa for the carboxylic acid group (around 2-3) and a pKa for the amino group (around 9-10). The pI can be estimated as the average of these two pKa values, likely falling in the neutral pH range of 5.5 to 6.5. This is the pH range where you can expect the lowest solubility.

Advanced Troubleshooting

Q4: My application is sensitive to both pH changes and organic solvents. Are there other methods to improve solubility?

A4: Yes, several advanced techniques can be employed, though they may require more specialized equipment or reagents.

  • Use of Excipients: Certain non-reactive substances can be added to the formulation to improve solubility.

    • Solubilizing Amino Acids: The addition of other, more soluble amino acids like arginine or lysine can sometimes enhance the solubility of a target compound through various intermolecular interactions.[11][14]

  • Particle Size Reduction: Decreasing the particle size of the solid compound increases its surface area-to-volume ratio, which can lead to a faster dissolution rate.[15][16]

    • Micronization: This process reduces particle size to the micrometer range. While it primarily increases the rate of dissolution, it can also improve apparent solubility.[16]

    • Nanonization: Creating nanoparticles of the drug can significantly enhance solubility.[17][18]

  • Complexation:

    • Cyclodextrins: These are cyclic oligosaccharides that can encapsulate hydrophobic molecules or parts of molecules within their central cavity, forming an inclusion complex that is more water-soluble.

Experimental Protocols

Protocol 1: Systematic pH-Based Solubility Determination

This protocol provides a step-by-step method to determine the optimal pH for dissolving (R)-2-Amino-2-(2-fluorophenyl)propanoic acid.

Materials:

  • (R)-2-Amino-2-(2-fluorophenyl)propanoic acid

  • Deionized water

  • 0.1 M HCl

  • 0.1 M NaOH

  • pH meter

  • Stir plate and stir bars

  • Micro-centrifuge

Procedure:

  • Prepare a series of test tubes or vials, each containing a known volume of deionized water (e.g., 1 mL).

  • Add an excess amount of (R)-2-Amino-2-(2-fluorophenyl)propanoic acid to each tube to create a saturated solution.

  • Adjust the pH of each solution to a different value (e.g., pH 2, 4, 6, 7, 8, 10) using 0.1 M HCl or 0.1 M NaOH.

  • Equilibrate the samples by stirring or shaking at a constant temperature for a set period (e.g., 24 hours) to ensure equilibrium is reached.

  • Centrifuge the samples to pellet the undissolved solid.

  • Carefully remove the supernatant and measure its concentration using a suitable analytical method (e.g., UV-Vis spectroscopy, HPLC).

  • Plot the measured solubility against the pH to identify the optimal pH range for dissolution.

Protocol 2: Salt Formation for Enhanced Solubility

This protocol outlines the general steps for forming a hydrochloride salt of (R)-2-Amino-2-(2-fluorophenyl)propanoic acid.

Materials:

  • (R)-2-Amino-2-(2-fluorophenyl)propanoic acid

  • Anhydrous solvent (e.g., diethyl ether, isopropanol)

  • HCl solution in a suitable solvent (e.g., 2M HCl in diethyl ether)

  • Stir plate and stir bar

  • Filtration apparatus

Procedure:

  • Dissolve the (R)-2-Amino-2-(2-fluorophenyl)propanoic acid in the chosen anhydrous solvent.

  • Slowly add a stoichiometric amount of the HCl solution while stirring.

  • The hydrochloride salt should precipitate out of the solution.

  • Continue stirring for a period to ensure complete reaction.

  • Collect the precipitated salt by filtration.

  • Wash the salt with a small amount of the anhydrous solvent to remove any unreacted starting material.

  • Dry the salt under vacuum.

  • The resulting salt can then be tested for its improved aqueous solubility.

Data Summary & Visualization

Table 1: Expected Solubility Behavior of (R)-2-Amino-2-(2-fluorophenyl)propanoic acid

ConditionExpected SolubilityPredominant SpeciesRationale
Low pH (e.g., pH < 4) HighCationic FormThe amino group is protonated (-NH3+), leading to a net positive charge and increased interaction with water.[2][3]
Neutral pH (near pI) LowZwitterionic FormThe molecule has both a positive and negative charge, resulting in a net neutral charge and minimal interaction with water.[3]
High pH (e.g., pH > 8) HighAnionic FormThe carboxylic acid group is deprotonated (-COO-), resulting in a net negative charge and increased interaction with water.[2]
Diagrams

Solubility_Troubleshooting_Workflow start Start: Undissolved Compound in Water ph_adjust Adjust pH (Acidic or Basic) start->ph_adjust is_soluble1 Is it soluble? ph_adjust->is_soluble1 success Success: Compound Dissolved is_soluble1->success Yes advanced_options Advanced Options is_soluble1->advanced_options No salt_formation Salt Formation advanced_options->salt_formation cosolvents Use Co-solvents (e.g., DMSO, Ethanol) advanced_options->cosolvents particle_reduction Particle Size Reduction advanced_options->particle_reduction

Caption: A workflow diagram for troubleshooting the solubility of (R)-2-Amino-2-(2-fluorophenyl)propanoic acid.

pH_Effect_on_Solubility cluster_low_ph Low pH (Acidic) cluster_neutral_ph Neutral pH (near pI) cluster_high_ph High pH (Basic) low_ph_structure Cationic Form H₃N⁺-R-COOH low_ph_solubility High Solubility low_ph_structure->low_ph_solubility Net Positive Charge neutral_structure Zwitterionic Form H₃N⁺-R-COO⁻ neutral_solubility Low Solubility neutral_structure->neutral_solubility Net Zero Charge high_ph_structure Anionic Form H₂N-R-COO⁻ high_ph_solubility High Solubility high_ph_structure->high_ph_solubility Net Negative Charge

Caption: The effect of pH on the ionization state and solubility of an amino acid.

References

  • Vaia. (n.d.). Suggest a reason why amino acids are usually more soluble at - pH. Retrieved from [Link]

  • ResearchGate. (2023, February 8). Why salt formation of weak acid increases the drug solubility?. Retrieved from [Link]

  • Quora. (2014, November 24). Why are amino acids usually more soluble at pH extremes than they are at neutral pH?. Retrieved from [Link]

  • MDPI. (n.d.). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Retrieved from [Link]

  • Research Journal of Pharmaceutical Dosage Forms and Technology. (n.d.). Drug Dissolution Enhancement by Salt Formation. Retrieved from [Link]

  • Pharma's Almanac. (2023, May 5). Enhanced Solubility through API Processing: Salt and Cocrystal Formation. Retrieved from [Link]

  • PubMed. (2007, July 30). Salt formation to improve drug solubility. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Effect of Temperature on The Solubility of α-Amino Acids and α,ω-Amino Acids in Water. Retrieved from [Link]

  • ResearchGate. (n.d.). pH dependence of amino acid solubility. The solubility of an amino acid.... Retrieved from [Link]

  • ACS Publications. (2006, August 22). Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility. Retrieved from [Link]

  • ResearchGate. (n.d.). Solubilities of amino acids in water at various pH values under 298.15 K. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of Temperature on The Solubility of α-Amino Acids and α,ω-Amino Acids in Water. Retrieved from [Link]

  • LifeTein. (2024, January 11). How Can I Make My Peptide More Water Soluble?. Retrieved from [Link]

  • JPT. (n.d.). Peptide Solubilization. Retrieved from [Link]

  • Pharmaceutical Technology. (2025, March 12). Solving Poor Solubility to Unlock a Drug's Potential. Retrieved from [Link]

  • Pharmaceutical Engineering. (2012, July/August). Overcoming the Challenge of Poor Drug Solubility. Retrieved from [Link]

  • Ascendia Pharma. (2021, July 5). 4 Factors Affecting Solubility of Drugs. Retrieved from [Link]

  • PMC. (n.d.). Temperature Dependence of Solubility Predicted from Thermodynamic Data Measured at a Single Temperature: Application to α, β, and γ-Glycine. Retrieved from [Link]

  • RSC Publishing. (2020, December 15). Melting properties of amino acids and their solubility in water. Retrieved from [Link]

  • PMC. (n.d.). Temperature dependence of amino acid hydrophobicities. Retrieved from [Link]

  • Drug Development & Delivery. (2023, April 21). BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms. Retrieved from [Link]

  • EurekAlert!. (2022, April 30). Improving water solubility of polyphenols by adding amino acids. Retrieved from [Link]

  • PMC. (n.d.). Mechanistic study of the solubilization effect of basic amino acids on a poorly water-soluble drug. Retrieved from [Link]

  • ChemBK. (2024, April 9). L-4-Fluorophenylalanine. Retrieved from [Link]

  • PMC. (n.d.). Drug Solubility: Importance and Enhancement Techniques. Retrieved from [Link]

  • PubChem. (n.d.). p-Fluorophenylalanine. Retrieved from [Link]

  • MDPI. (2023, February 4). Current Techniques of Water Solubility Improvement for Antioxidant Compounds and Their Correlation with Its Activity: Molecular Pharmaceutics. Retrieved from [Link]

  • ResearchGate. (2006, August). Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility. Retrieved from [Link]

  • bioRxiv. (2022, April 12). Tuning aromatic contributions by site-specific encoding of fluorinated phenylalanine residues in bacterial and mammalian cells. Retrieved from [Link]

  • DigitalCommons@URI. (n.d.). The Solubility of Amino Acids in Various Solvent Systems. Retrieved from [Link]

  • ResearchGate. (2025, August 10). Solvation properties of non-polar amino acids in water and methanol: A molecular dynamics study. Retrieved from [Link]

  • PubMed. (2018, September 15). Excluded Cosolvent in Chromatography. Retrieved from [Link]

  • DigitalCommons@URI. (n.d.). The Solubility of Amino Acids in Various Solvent Systems. Retrieved from [Link]

Sources

Troubleshooting

Reducing side reactions during deprotection of alpha-methyl amino acids

Welcome to the Alpha-Methyl Amino Acid Technical Support Center . This guide addresses the specific chemical challenges introduced by the quaternary carbon center in -methyl amino acids (e.g., Aib, -methyl-Phe).

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Alpha-Methyl Amino Acid Technical Support Center .

This guide addresses the specific chemical challenges introduced by the quaternary carbon center in


-methyl amino acids (e.g., Aib, 

-methyl-Phe). These residues introduce severe steric hindrance and unique conformational biases (helical/turn promotion) that disrupt standard Solid-Phase Peptide Synthesis (SPPS) protocols.

Module 1: Preventing Diketopiperazine (DKP) Formation[1][2]

The Issue: You observe a massive drop in yield after the second amino acid coupling, or the complete loss of the C-terminal dipeptide.

The Mechanism:


-methyl amino acids strongly favor the cis-amide conformation due to the steric clash of the methyl group. This conformational bias forces the free N-terminal amine (after Fmoc removal) into close proximity with the C-terminal ester linkage. The amine attacks the ester, cyclizing to form a Diketopiperazine (DKP) and cleaving the dipeptide from the resin.[1][2]

Visualizing the Failure Mode:

DKP_Mechanism Resin Resin-Bound Peptide (Fmoc-AA2-AA1-Resin) Deprotection Fmoc Removal (Free Amine Exposed) Resin->Deprotection Base Treatment Conformation Alpha-Methyl Effect (Cis-Amide Twist) Deprotection->Conformation Steric Bulk Attack Nucleophilic Attack on Ester Linkage Conformation->Attack Proximity Result DKP Byproduct + Truncated Resin Attack->Result Cyclization

Caption: The "Alpha-Methyl Effect" accelerates DKP formation by forcing the peptide backbone into a turn conformation immediately upon Fmoc removal.

Troubleshooting Protocol: The "Short-Pulse" Strategy Standard piperidine deprotection (20% for 20 mins) is too slow and too basic, guaranteeing DKP formation.

  • Switch Resin: If AA1 is Pro, Gly, or an

    
    -methyl, use 2-Chlorotrityl Chloride (2-CTC) resin . The bulky trityl linker sterically blocks the back-biting attack.[1]
    
  • Change Reagents: Replace Piperidine with a DBU/Piperazine cocktail. DBU is a stronger base (faster reaction) but non-nucleophilic; Piperazine acts as the fulvene scavenger.

  • Execute Protocol:

    • Reagent: 2% DBU + 5% Piperazine in NMP (N-methyl-2-pyrrolidone).[3][4][2][5]

    • Cycle: 2 x 5 minutes (Short pulses).

    • Wash: Extensive DCM washes immediately after.

Module 2: Mitigating Aspartimide Formation

The Issue: Mass spectrometry shows a peak of [M - 18 Da] . This indicates the loss of H₂O, a signature of Aspartimide formation.

The Cause: The rigid backbone of


-methyl amino acids often induces turn structures. If an Aspartic Acid (Asp) is adjacent to an 

-methyl residue (especially in Asp-Aib or Aib-Asp sequences), the backbone amide nitrogen is held in perfect position to attack the Asp side-chain ester.

Troubleshooting Protocol: Acid-Doped Deprotection Base catalyzes the ring closure. By lowering the pH of the deprotection solution slightly, you suppress the side reaction without preventing Fmoc removal.

Step-by-Step Fix:

  • Prepare Solution: 20% Piperidine in DMF.

  • Add Suppressor: Add 0.1 M HOBt (Hydroxybenzotriazole) OR 1% Formic Acid to the deprotection solution.

  • Alternative Protection: If the sequence is highly prone (e.g., Asp-Gly-Aib), switch the Asp protecting group from OtBu to OMpe (3-methylpent-3-yl) or OCy (cyclohexyl). These bulky esters physically block the cyclization.[1]

Module 3: Overcoming Incomplete Deprotection

The Issue: You observe "Deletion Sequences" (N-1, N-2 peaks) where the


-methyl amino acid failed to deprotect, or the subsequent amino acid failed to couple.

The Cause: The quaternary carbon creates a "steric wall." Standard reagents cannot penetrate the solvation shell around the amine.

Comparative Deprotection Cocktails:

CocktailStrengthRisk ProfileRecommended Use
20% Piperidine/DMF StandardHigh DKP riskSimple sequences only.
20% Piperidine/DMF + 0.1M HOBt MildLow AspartimideAsp-containing sequences.
2% DBU / 2% Piperidine / DMF AggressiveHigh EpimerizationHard-to-deprotect

-methyls.
20% Piperidine + 0.1M LiCl ChaotropicMediumAggregation-prone sequences (beta-sheets).

Protocol: Microwave-Assisted Chaos

  • Heat: Perform Fmoc deprotection at 75°C (microwave) for 2 x 3 minutes.

    • Warning: Do NOT use heat if Cys or His are present (high racemization risk).

  • Chaotropic Salts: Use 0.1 M LiCl (Lithium Chloride) or KSCN (Potassium Thiocyanate) in the deprotection mix to disrupt hydrogen bonding networks that shield the N-terminus.

Module 4: Optimized Cleavage Scavenging

The Issue: The bulky nature of


-methyls can trap carbocations (released from side-chain protecting groups) near the backbone, leading to alkylation (mass +56 Da for tBu, +254 Da for Trt).

The Solution: You must use a "High-Scavenger" cocktail. The standard 95% TFA / 2.5% TIS / 2.5% Water is often insufficient for hindered peptides.

Recommended Cocktail (Reagent K Modified):

  • TFA: 82.5% (Cleavage agent)

  • Phenol: 5% (Scavenges t-butyl cations from Tyr/Thr/Ser)

  • Thioanisole: 5% (Accelerates removal of Pbf from Arg)

  • Water: 5% (General scavenger)

  • EDT (Ethanedithiol): 2.5% (Crucial for Trp/Cys protection)

    • Note: If you cannot use EDT due to smell, substitute with DODT or Triisopropylsilane (TIS) , though EDT is superior for hindered sequences.

Workflow Visualization:

Cleavage_Workflow Start Peptide-Resin (Dried) Cocktail Add Scavenger Cocktail (High Volume: 15mL/g resin) Start->Cocktail Reaction Reaction Time 3-4 Hours (Extended) Cocktail->Reaction Agitate Precipitation Precipitate in Cold Diethyl Ether Reaction->Precipitation Filter Resin Centrifuge Centrifuge & Wash (x3 Cycles) Precipitation->Centrifuge

Caption: Extended reaction times (3-4h) are required for alpha-methyl peptides to ensure complete removal of Pbf/Trt groups from the sterically crowded environment.

References

  • Diketopiperazine Formation in SPPS

    • Giraud, M., et al. (1999). "Diketopiperazine formation: A major side reaction in the synthesis of N-methylated peptides." Journal of Peptide Science.
    • Source:

  • Optimized Fmoc Removal (DBU/Piperazine)

    • Hachmann, J., & Lebl, M. (2006). "Search for improved Fmoc deprotection reagents.
    • Source:

  • Aspartimide Prevention

    • Mergler, M., et al. (2003). "The aspartimide problem in Fmoc-based SPPS. Part I." Journal of Peptide Science.
    • Source:

  • Cleavage Cocktails & Scavengers

    • King, D. S., Fields, C. G., & Fields, G. B. (1990). "A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis."[5][6] International Journal of Peptide and Protein Research.[7]

    • Source:

Sources

Optimization

Technical Support Center: Overcoming Low Reactivity in Alpha-Tetrasubstituted Amino Acids

Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Subject: Troubleshooting & Optimization for -Disubstituted (Tetrasubstituted) Amino Acid Derivatives (e.g., Aib, -methyl-Phe) Date: March 1, 2026 Introduction...

Author: BenchChem Technical Support Team. Date: March 2026

Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Subject: Troubleshooting & Optimization for


-Disubstituted (Tetrasubstituted) Amino Acid Derivatives (e.g., Aib, 

-methyl-Phe) Date: March 1, 2026

Introduction: The Quaternary Carbon Challenge

You are likely here because your standard SPPS (Solid-Phase Peptide Synthesis) protocol has failed at a specific junction: the coupling of an


-disubstituted amino acid. Whether you are working with Aib (

-aminoisobutyric acid)
or chiral

-methyl amino acids
, the problem is identical: the quaternary

-carbon creates a "steric wall" that blocks the nucleophilic attack required for amide bond formation.

Standard reagents (HBTU/DIC) often result in <10% conversion even after 24 hours. This guide moves beyond basic troubleshooting into advanced chemical ligation strategies used in high-throughput drug discovery.

Module 1: Diagnostic & Reagent Selection

Q1: Why is my standard HATU protocol failing even with double coupling?

A: HATU is powerful, but for tetrasubstituted centers, the active ester (OAt) is often too bulky to effectively approach the hindered amine. The "steric wall" effect is bidirectional:

  • Coupling of Aib (Activation): The incoming activated carboxylate is shielded.

  • Coupling to Aib (Nucleophile): The amine on the resin is buried.

The Fix: Switch to COMU or PyAOP .[1]

  • COMU generates an Oxyma active ester, which is less sterically demanding and safer (non-explosive) than benzotriazole-based reagents.[2]

  • PyAOP (phosphonium salt) is often superior for N-methylated or hindered amines because it avoids the formation of guanidinium byproducts, which can occur with uronium salts (HATU/HBTU) during slow reactions.

Q2: Should I change my solvent system?

A: Yes. DMF (Dimethylformamide) is the industry standard, but it often fails to solvate hydrophobic, hindered protected structures effectively.

  • Recommendation: Switch to NMP (N-methyl-2-pyrrolidone) for the coupling step. NMP swells the resin more effectively, exposing the buried N-terminus.

  • Advanced Additive: For extremely difficult sequences (e.g., Aib-Aib junctions), use 10% Trifluoroethanol (TFE) in DCM/DMF. TFE disrupts internal H-bonds (secondary structure) that may be folding the peptide terminus inward.

Module 2: The "Nuclear Option" – Acid Fluorides

When active esters (HATU/COMU) fail, you must switch to a smaller, more electrophilic activating group. The Acid Fluoride method is the gold standard for tetrasubstituted couplings because the fluoride leaving group is small (atomic radius ~1.47 Å) compared to an OBt/OAt ester, allowing it to bypass steric hindrance.

Protocol: In-Situ Acid Fluoride Activation via TFFH

Use this for Aib-Aib, Aib-Pro, or


-Me-Phe linkages.

Reagents:

  • TFFH: Tetramethylfluoroformamidinium hexafluorophosphate[1][3]

  • Base: DIPEA (Diisopropylethylamine)[1]

  • Solvent: Dry DCM or NMP

Step-by-Step Workflow:

  • Pre-activation (Critical):

    • Dissolve Fmoc-AA-OH (4 equiv) and TFFH (4 equiv) in dry DCM.

    • Add DIPEA (8 equiv) dropwise.

    • Note: The solution may turn slight yellow. Allow to activate for 20 minutes strictly. Unlike HATU (30 sec), acid fluorides need time to form.

  • Coupling:

    • Add the pre-activated mixture to the resin.[4]

    • Incubate for 2 hours at room temperature (or 1 hour at 50°C).

  • Monitoring:

    • Standard Kaiser tests often give false negatives here due to steric bulk. Use the Chloranil test (sensitive to secondary amines) or micro-cleavage LC-MS for validation.

Module 3: Hardware Acceleration (Microwave)

Q3: Can I just heat the reaction to force it?

A: Yes, but with caveats. Thermal energy overcomes the activation barrier, but it also accelerates epimerization (for chiral


-methyl AAs) and side reactions (aspartimide formation).

Optimized Microwave Cycle (CEM/Biotage Systems):

ParameterSettingRationale
Temperature 75°COptimal balance. >80°C risks degradation of Fmoc-Cys/His.
Power 30W (Dynamic)Prevent localized superheating ("hot spots").
Time 2 x 10 minDouble coupling is mandatory.
Reagent DIC / Oxyma PureAvoid HATU/HBTU at high heat. Uronium salts degrade rapidly >60°C. Carbodiimides (DIC) are thermally stable.

Module 4: Troubleshooting Logic & Visualization

Use the following decision tree to select the correct protocol based on your specific failure mode.

HinderedCoupling Start Start: Low Yield on Hindered AA CheckAA Is the hindered AA the Nucleophile (Resin) or Electrophile (Solution)? Start->CheckAA Electrophile Electrophile (Incoming AA) e.g., Coupling Fmoc-Aib-OH CheckAA->Electrophile Incoming is Hindered Nucleophile Nucleophile (Resin-bound) e.g., Coupling onto Aib-Resin CheckAA->Nucleophile Resin is Hindered Standard Try COMU/Oxyma + NMP Double Couple (2x 1h) Electrophile->Standard Nucleophile->Standard Success1 Yield > 90%? Standard->Success1 Done Proceed to Next Step Success1->Done Yes Advanced Switch to Acid Fluoride (TFFH) Small leaving group penetrates steric wall Success1->Advanced No (Still failing) Success2 Yield > 90%? Success2->Done Yes Microwave Microwave Assisted Coupling 75°C, DIC/Oxyma Success2->Microwave No (The 'Impossible' Seq) Advanced->Success2

Figure 1: Decision matrix for optimizing coupling reactions involving sterically hindered amino acids. The logic prioritizes chemical changes (reagents) before hardware interventions.

Module 5: FAQ - Specific Scenarios

Q4: I am seeing a mass shift of +98 Da. What is this?

A: This is likely guanidinylation .

  • Cause: When using HATU/HBTU, the amine reacts with the coupling reagent itself rather than the amino acid, especially when the activation of the hindered amino acid is slow.

  • Solution: Switch to PyAOP (Phosphonium salt) or the Acid Fluoride (TFFH) method.[5] Neither can form guanidinium byproducts.[1]

Q5: Can I use N-carboxyanhydrides (NCAs)?

A: NCAs are highly reactive and effective for Aib, but they are moisture-sensitive and difficult to handle in standard SPPS workflows.

  • Verdict: Stick to Acid Fluorides (TFFH) . They offer similar reactivity (high electrophilicity) but are generated in situ using stable reagents, making them far more robust for daily lab operations.

Q6: Does the protecting group matter? Fmoc vs Boc?

A: For tetrasubstituted amino acids, Fmoc is generally safer.

  • Reasoning: The repeated acidolysis (TFA) required to remove Boc groups can lead to cleavage of sensitive peptide bonds or acid-catalyzed side reactions in difficult sequences. Fmoc removal (Piperidine) is orthogonal and mild. However, for extremely aggregated sequences, some groups prefer Boc chemistry because the harsh TFA steps can temporarily disrupt aggregation.

References

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Retrieved from [Link]

  • Wenschuh, H., et al. (1995). Fmoc amino acid fluorides: convenient reagents for the solid-phase assembly of hindered peptides. Journal of Organic Chemistry. Retrieved from [Link]

  • CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids.[6] Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

Technical Comparison Guide: Chiral HPLC Separation of (R) and (S)-2-Amino-2-(2-fluorophenyl)propanoic Acid

-methyl-2-fluorophenylglycine) Executive Summary & Molecular Challenge Separating enantiomers of 2-Amino-2-(2-fluorophenyl)propanoic acid presents a distinct challenge compared to standard proteinogenic amino acids. The...

Author: BenchChem Technical Support Team. Date: March 2026


-methyl-2-fluorophenylglycine)

Executive Summary & Molecular Challenge

Separating enantiomers of 2-Amino-2-(2-fluorophenyl)propanoic acid presents a distinct challenge compared to standard proteinogenic amino acids. The presence of the


-methyl group creates a tetrasubstituted chiral center, significantly increasing steric hindrance. Furthermore, the ortho-fluoro substituent on the phenyl ring introduces both electronic withdrawal and additional steric bulk proximal to the amine binding site.

Standard derivatization methods (e.g., Marfey’s reagent) often suffer from slow reaction kinetics due to this steric crowding. Therefore, direct separation of the underivatized amino acid is the preferred workflow for accuracy and throughput.

This guide compares the three most viable mechanisms for this separation:

  • Crown Ether Phase (Crownpak CR-I): The "Gold Standard" for steric selectivity.

  • Zwitterionic Ion-Exchange (Chiralpak ZWIX): The modern solution for LC-MS compatibility.

  • Ligand Exchange (CL-E): The legacy, cost-effective alternative.

Method A: Crown Ether Stationary Phases (The QC Standard)

Product Focus: Daicel CROWNPAK® CR-I(+) / CR-I(-)[1][2][3]

Mechanism of Action

Crown ether phases (specifically 18-crown-6 derivatives) operate via a host-guest complexation mechanism. The primary ammonium group (


) of the amino acid inserts into the crown ether cavity.
  • Three-Point Interaction: The complex is stabilized by hydrogen bonding between the ammonium protons and the ether oxygens.

  • Steric Discrimination: The chiral barriers on the crown ether ring clash with the bulky substituents (

    
    -methyl and 2-fluorophenyl) of one enantiomer more than the other.
    
Performance Profile
  • Selectivity (

    
    ):  Typically high (
    
    
    
    ) for
    
    
    -disubstituted amino acids. The rigid structure of the crown ether is less sensitive to the steric bulk of the 2-fluoro group than polysaccharide phases.
  • Mobile Phase: Requires acidic aqueous conditions (pH 1.0–2.[4]0) to ensure the amine is fully protonated.

  • Robustness: Extremely durable; ideal for QC environments.

Recommended Protocol (UV Detection)
  • Column: CROWNPAK CR-I(+) (

    
     mm, 5 
    
    
    
    m).[1][4][5]
  • Mobile Phase: Perchloric Acid (

    
    ) pH 1.5 / Acetonitrile (85:15 v/v).
    
  • Flow Rate: 0.4 mL/min.[6][7]

  • Temperature: 25°C (Lower temperatures often improve resolution).

  • Detection: UV @ 210 nm (The 2-fluorophenyl group provides decent chromophore).

Critical Insight: The "I" in CR-I stands for Immobilized . Unlike older coated crown phases, CR-I allows the use of acetonitrile, which is crucial for solubilizing the hydrophobic fluorophenyl group.

Method B: Zwitterionic Ion-Exchange (The MS-Compatible Choice)

Product Focus: Chiralpak® ZWIX(+) / ZWIX(-)[1][6][8][9]

Mechanism of Action

These phases utilize Cinchona alkaloid derivatives fused with a chiral sulfonic acid.[8][10] They operate via a Double Ion-Pairing mechanism:

  • Anionic Site: The carboxylate (

    
    ) of the analyte pairs with the quininium/quinidinium cation of the selector.
    
  • Cationic Site: The ammonium (

    
    ) of the analyte pairs with the sulfonate anion of the selector.
    
Performance Profile
  • Elution Order: Reversal is easily achieved by switching from ZWIX(+) to ZWIX(-).[8][10]

  • MS Compatibility: Uses volatile buffers (Formic acid/Ammonium hydroxide) in Methanol/MeCN.

  • Sensitivity: Excellent for trace impurity analysis due to low background noise in MS.

Recommended Protocol (LC-MS)
  • Column: CHIRALPAK ZWIX(+) (

    
     mm, 3 
    
    
    
    m).
  • Mobile Phase: 50 mM Formic Acid + 25 mM Diethylamine in MeOH/MeCN (50:50).

  • Flow Rate: 0.5 mL/min.

  • Note: The bulk solvent must be protic (Methanol) to facilitate the ion-exchange mechanism.

Comparative Analysis Summary

The following table contrasts the performance metrics for separating (R)/(S)-2-Amino-2-(2-fluorophenyl)propanoic acid.

FeatureCrown Ether (CR-I)Zwitterionic (ZWIX)Ligand Exchange (C18 + Cu)
Primary Mechanism Inclusion ComplexationDouble Ion-PairingMetal Chelation
Resolution (

)
High (> 2.0) High (> 1.8)Moderate (1.2 - 1.5)
Steric Tolerance Excellent (handles

-methyl)
Very GoodModerate
Mobile Phase Acidic (

)
MeOH/MeCN + BufferAqueous

Detection UV Only (Acid corrosive to MS)UV & MS UV Only (Cu suppresses MS)
Prep Scalability Low (Low loading capacity)ModerateHigh
Cost HighHighLow

Decision Strategy & Workflow

The choice of method should be dictated by the downstream application. Use the following logic flow to select your column.

MethodSelection Start Start: Select Method for 2-Amino-2-(2-fluorophenyl)propanoic acid Q1 Is Mass Spectrometry (MS) required? Start->Q1 Q2 Is this for Quality Control (QC) or Routine Purity Check? Q1->Q2 No (UV Only) Method_ZWIX METHOD B: Zwitterionic (ZWIX) • Volatile Mobile Phase • High Sensitivity • Reversible Order Q1->Method_ZWIX Yes (LC-MS) Method_Crown METHOD A: Crown Ether (CR-I) • Robust / Reproducible • Best Resolution for alpha-methyls • UV Detection Only Q2->Method_Crown Yes (High Precision) Method_LEC METHOD C: Ligand Exchange • Low Cost • High Waste (Copper) • Lower Resolution Q2->Method_LEC No (Budget Constraints)

Figure 1: Decision tree for selecting the optimal chiral stationary phase based on laboratory requirements.

Detailed Experimental Protocol (Primary Recommendation)

Method A: Crown Ether Separation (Crownpak CR-I) Rationale: The steric bulk of the 2-fluorophenyl group is best accommodated by the rigid cavity of the 18-crown-6 ether, which provides the sharpest resolution for


-disubstituted amino acids.
Materials
  • Column: Daicel CROWNPAK® CR-I(+) (

    
    ).
    
  • Mobile Phase A: Perchloric Acid (

    
    ) in ultrapure water, pH adjusted to 1.5.
    
  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Sample Diluent: Mobile Phase A.

Step-by-Step Procedure
  • System Preparation: Flush the HPLC system with water to remove any buffer salts that might precipitate in high organic/acid mixes.

  • Mobile Phase Preparation:

    • Caution: Perchloric acid is corrosive.

    • Mix MP A and MP B in a 85:15 ratio.

    • Degas thoroughly.

  • Equilibration: Pump the mobile phase at 0.4 mL/min for 30 minutes. Monitor the baseline at 210 nm.

  • Sample Prep: Dissolve the analyte at 0.5 mg/mL in the Sample Diluent. Ensure the solution is clear.

  • Injection: Inject 5

    
    L.
    
  • Elution Monitoring:

    • The D-enantiomer (R-isomer for this specific structure, typically) usually elutes first on CR(+) phases.[2]

    • The L-enantiomer (S-isomer) elutes second due to stronger complexation.

    • Note: Verify absolute configuration with a known standard, as the fluorine atom can influence binding affinity.

Troubleshooting
  • Tailing Peaks: Decrease pH (add more

    
    ). The amine must be fully protonated (
    
    
    
    ) to bind to the crown ether.
  • Long Retention: Increase Acetonitrile content (up to 20%). Do not exceed 50% organic on Crownpak columns without consulting specific limits.

  • Low Resolution: Lower the column temperature to 10°C or 15°C.

References

  • Daicel Chiral Technologies. (2025). Separation of Free Amino Acids and Primary Amines Using Daicel Crown Ether Columns: Crownpak CR-I(+) and CR-I(-). Application Note. Link

  • Chiral Technologies. (2024). Instruction Manual for CHIRALPAK® ZWIX(+) and CHIRALPAK® ZWIX(-). Link

  • Hyun, M. H. (2016).

    
    -Methyl-Substituted Amino Acids Utilizing Ion Exchangers Based on Cinchona Alkaloids. PMC. Link
    
  • Sigma-Aldrich. (2025). Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers on Chirobiotic T. Technical Guide. Link

  • Davankov, V. A. (1971).[11] Ligand Chromatography as a Novel Method for Investigation of Mixed Complexes. Journal of Chromatography A. Link

Sources

Comparative

Determining enantiomeric excess (ee) of (R)-alpha-methyl-2-fluorophenylalanine

An in-depth technical analysis for determining the enantiomeric excess (ee) of (R)-α-methyl-2-fluorophenylalanine, focusing on the mechanistic challenges of sterically hindered unnatural amino acids and comparing the eff...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis for determining the enantiomeric excess (ee) of (R)-α-methyl-2-fluorophenylalanine, focusing on the mechanistic challenges of sterically hindered unnatural amino acids and comparing the efficacy of modern analytical platforms.

The Analytical Challenge: Steric Hindrance and Kinetic Resolution

(R)-α-methyl-2-fluorophenylalanine is a highly specialized, non-canonical amino acid frequently utilized in the synthesis of peptide-based therapeutics and as a precursor for 18F-labeled Positron Emission Tomography (PET) radiotracers[1]. The molecule presents two unique structural features that dictate its analytical handling: a 2-fluoro substitution on the phenyl ring (providing a bioisosteric handle) and a quaternary stereocenter at the α-carbon.

Standard amino acid analysis often relies on pre-column derivatization (e.g., using Marfey's reagent or OPA/IBLC) to enable separation[2]. However, the α-methyl group creates severe steric bulk around the primary amine. When derivatizing such hindered substrates, the reaction rates for the (R) and (S) enantiomers can differ significantly. If the derivatization does not proceed to absolute 100% completion, this difference in reaction kinetics—known as kinetic resolution —will artificially skew the measured ee, leading to false purity reporting. Consequently, direct analysis methods that bypass chemical derivatization are strongly preferred to maintain scientific integrity[3].

Methodological Comparison

Direct Chiral HPLC (Crown Ether CSP) – The Preferred Standard

The Causality of Separation: Crown ether chiral stationary phases (CSPs), such as CHIRALPAK® CR(+), are specifically designed to resolve primary amino acids without derivatization. The separation relies on host-guest complexation. The protonated primary amine (-NH₃⁺) of the amino acid forms three robust hydrogen bonds with the oxygen atoms inside the 18-crown-6 ether cavity of the CSP[3]. The α-methyl and 2-fluorophenyl groups interact with the chiral barriers surrounding the cavity. Because no derivatization is required, the risk of kinetic resolution is entirely eliminated, making this the most trustworthy method for α-methylated amino acids.

Chiral GC-MS (TFA/Alkyl Ester Derivatization)

The Causality of Limitation: Gas chromatography requires analyte volatilization. The amino acid must undergo a two-step derivatization: esterification of the carboxylic acid followed by acylation of the amine (e.g., using trifluoroacetic anhydride)[4]. While GC-MS offers exceptional sensitivity, the α-methyl group makes the acylation step highly sluggish. Forcing the reaction to completion requires extreme thermal conditions, which introduces a severe risk of thermal racemization or degradation, thereby compromising the accuracy of the ee measurement[4].

¹⁹F NMR Spectroscopy with Chiral Solvating Agents (CSAs)

The Causality of Detection: The 2-fluoro substituent provides an excellent, background-free handle for ¹⁹F NMR due to fluorine's 100% natural abundance and high gyromagnetic ratio[5]. By adding a chiral solvating agent (CSA)—such as a chiral cyclodextrin derivative—diastereomeric complexes form transiently in solution. This distinct magnetic environment causes the ¹⁹F resonance of the (R) and (S) enantiomers to split into two distinct signals. While highly resistant to artifacts, NMR lacks the trace-level limit of detection (LOD) offered by HPLC.

Workflow Start Analyte: (R)-α-methyl-2-fluorophenylalanine HPLC Direct Chiral HPLC (Crown Ether CSP) Start->HPLC Preferred (No Derivatization) GC Chiral GC-MS (TFA/Alkyl Derivatization) Start->GC High Sensitivity (Risk of Artifacts) NMR 19F NMR Spectroscopy (Chiral Solvating Agent) Start->NMR Rapid Screening (Non-destructive) Result1 Highest Accuracy ee% (Baseline Resolution) HPLC->Result1 Result2 Prone to Kinetic Resolution (Steric Hindrance) GC->Result2 Result3 Moderate Precision (LOD ~1-2%) NMR->Result3

Decision workflow for selecting the optimal ee determination method based on analytical needs.

Quantitative Performance Comparison

The following table summarizes the operational metrics of each analytical approach, demonstrating why Direct Chiral HPLC is the superior choice for this specific molecule.

ParameterDirect Chiral HPLC (Crown Ether)Chiral GC-MS (Derivatization)¹⁹F NMR (with CSA)
Derivatization Required NoYes (Two-step)No (Mixing only)
Risk of Kinetic Resolution None (Direct Analysis)High (Due to α-methyl bulk)None
Limit of Detection (LOD) < 0.1%~ 0.5%~ 1.0 - 2.0%
Analysis Time per Sample 15 - 20 mins30 - 45 mins5 - 10 mins
Self-Validation Mechanism Racemic standard injectionIsotopic internal standards1:1 integration of racemate
Primary Advantage Highest accuracy for ee%High sensitivity for trace massRapid, non-destructive

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols incorporate internal validation steps to prevent false positive ee reporting.

Protocol A: Direct Chiral HPLC Analysis (Crown Ether CSP)

This protocol utilizes acidic conditions to ensure the primary amine remains fully protonated for optimal host-guest complexation[6].

  • System Preparation: Equilibrate a CHIRALPAK® CR(+) column (or equivalent Crown Ether CSP) on an HPLC system equipped with a UV/Vis detector set to 210 nm and 254 nm.

  • Mobile Phase: Prepare an isocratic mobile phase of aqueous Perchloric Acid (HClO₄, pH 1.5) and Methanol (typically 85:15 v/v). Causality: The low pH ensures the target's amine group is protonated (-NH₃⁺), which is an absolute requirement for docking into the crown ether cavity.

  • Self-Validation (Racemate Check): Dissolve a racemic standard of α-methyl-2-fluorophenylalanine (0.5 mg/mL) in the mobile phase. Inject 10 µL. Adjust the methanol ratio until baseline resolution (Rs > 1.5) is achieved between the (R) and (S) peaks.

  • Sample Analysis: Dissolve the enriched (R)-α-methyl-2-fluorophenylalanine sample to 1.0 mg/mL. Inject 10 µL.

  • Quantification: Calculate ee using the formula: ee (%) =[(Area R - Area S) / (Area R + Area S)] × 100[1].

Mechanism Analyte Target Molecule Primary Amine (-NH3+) α-Methyl Steric Bulk Complex Diastereomeric Complex 3x Hydrogen Bonds Stereoselective Elution Analyte->Complex Host-Guest Complexation CSP Crown Ether CSP 18-Crown-6 Cavity Chiral Barrier CSP->Complex Chiral Recognition

Mechanistic interaction of the primary amine with the Crown Ether Chiral Stationary Phase.

Protocol B: ¹⁹F NMR Analysis with Chiral Solvating Agent

This method serves as an orthogonal validation technique, leveraging the molecule's native fluorine atom[5].

  • Sample Preparation: Dissolve 5 mg of the (R)-α-methyl-2-fluorophenylalanine sample in 0.6 mL of Deuterated Methanol (CD₃OD) or D₂O.

  • CSA Addition: Add 2.0 to 3.0 equivalents of a suitable Chiral Solvating Agent (e.g., a functionalized β-cyclodextrin).

  • Self-Validation (Integration Check): Prepare a separate NMR tube with a racemic mixture and the exact same concentration of CSA. Acquire the ¹⁹F NMR spectrum (typically around -115 ppm for ortho-fluorine)[5]. Ensure the split signals integrate to exactly a 1:1 ratio. If they do not, the CSA concentration must be adjusted to prevent non-linear response factors.

  • Acquisition: Acquire the ¹⁹F NMR spectrum of the enriched sample (minimum 128 scans for adequate signal-to-noise ratio).

  • Data Processing: Apply baseline correction and integrate the two distinct fluorine signals corresponding to the diastereomeric complexes to calculate the ee.

References

  • Benchchem. "Application Notes and Protocols for Determining Enantiomeric Excess of Amino Acids."
  • National Institutes of Health (NIH).
  • The Royal Society of Chemistry. "Preparation of Labeled Aromatic Amino Acids via Late-Stage 18F-Fluorination of Chiral Nickel and Copper Complexes."
  • ResearchGate.
  • ResearchGate.
  • Universität zu Köln. "Preparation of Labeled Aromatic Amino Acids via Late-Stage 18F-Fluorination of Chiral Nickel and Copper Complexes."

Sources

Validation

Publish Comparison Guide: NMR Characterization of (R)-2-Amino-2-(2-fluorophenyl)propanoic Acid

Executive Summary & Strategic Importance (R)-2-Amino-2-(2-fluorophenyl)propanoic acid (also known as -methyl-2-fluorophenylglycine ) represents a critical scaffold in peptidomimetic drug design. The introduction of the -...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Importance

(R)-2-Amino-2-(2-fluorophenyl)propanoic acid (also known as


-methyl-2-fluorophenylglycine ) represents a critical scaffold in peptidomimetic drug design. The introduction of the 

-methyl group confers resistance to enzymatic degradation by proteases, while the ortho-fluorine substituent modulates lipophilicity, metabolic stability, and conformation via the gauche effect.

Characterizing this molecule presents a distinct challenge compared to standard proteinogenic amino acids: the lack of an


-proton . Standard 1H NMR confirmation relies heavily on the 

-proton signal; its absence necessitates a multi-nuclear approach (

C,

F) for rigorous structural validation.

This guide objectively compares NMR methodologies for the structural and chiral assessment of this compound, providing field-proven protocols that circumvent common pitfalls associated with quaternary amino acids.

Structural Elucidation: The Multi-Nuclear Approach

The "Missing Proton" Challenge

In standard phenylalanine derivatives, the


-proton is a diagnostic triplet/multiplet at ~3.5–4.0 ppm. For (R)-2-Amino-2-(2-fluorophenyl)propanoic acid, this signal is absent. Reliance solely on 1H NMR can lead to ambiguity regarding the integrity of the quaternary center.

Recommendation: You must validate the quaternary center using


C and 

F NMR.
Solvent Selection Comparison

The choice of solvent drastically alters the spectral topology of zwitterionic amino acids.

FeatureD₂O (Deuterium Oxide) DMSO-d₆ TFA-d / D₂O Mix
Solubility Excellent (Zwitterionic form)Moderate to GoodExcellent
Amine Protons Invisible (Exchange with D)Visible (Broad singlets)Visible (Sharpened, downfield)
Resolution High, sharp signalsViscosity causes broadeningSharp, but shifts are pH-dependent
Use Case Routine purity checkCharacterizing H-bonding/NHHigh-resolution structural assignment

Expert Insight: For initial characterization, DMSO-d₆ is superior because it allows observation of the ammonium protons (


), confirming the amine's presence. However, for clean 

C acquisition free of solvent overlap, D₂O is preferred.
Expected Spectral Parameters (Simulated/Derived)

Based on


-disubstituted amino acid standards and substituent effects.

H NMR (400 MHz, DMSO-d₆)
  • 
     8.50–9.00 (br s, 3H): 
    
    
    
    (Ammonium).
  • 
     7.20–7.50 (m, 4H):  Aromatic ring protons. The ortho-F substituent introduces complex splitting due to 
    
    
    
    and
    
    
    couplings.
  • 
     1.75 (s, 3H): 
    
    
    
    -Methyl group. Note: May appear as a doublet with small coupling (
    
    
    ) if long-range coupling to
    
    
    F is resolved.
  • 
    -H: ABSENT .
    

C NMR (100 MHz, DMSO-d₆)
  • 
     172.0:  Carbonyl (
    
    
    
    ).
  • 
     160.5 (d, 
    
    
    
    ):
    Aromatic
    
    
    (attached to F).
  • 
     62.5 (d, 
    
    
    
    ):
    Quaternary
    
    
    -Carbon. The coupling confirms the proximity of the fluorophenyl ring.
  • 
     23.0: 
    
    
    
    -Methyl carbon.

F NMR (376 MHz, DMSO-d₆)
  • 
     -115.0 to -118.0:  Single multiplet (referenced to 
    
    
    
    ).

Chiral Purity Assessment: NMR vs. Alternatives

The quaternary center creates steric bulk that often hinders standard enzymatic resolution or derivatization.

Comparison: Chiral Solvating Agents (CSA) vs. Derivatization (Mosher's)
MethodChiral Solvating Agent (CSA) Mosher's Amide (Derivatization)
Principle Non-covalent ion-pairing in situ.Covalent bond formation with chiral auxiliary.
Reagent (R)-1,1'-Binaphthyl-2,2'-diyl hydrogenphosphate (BNP) or Quinine.(R)- or (S)-MTPA-Cl (Mosher's Acid Chloride).
Suitability for Quaternary AA High. No reaction required; steric bulk is less of an issue for ion pairing.Low. Formation of the amide at a quaternary center is kinetically slow and prone to failure.
Time to Result < 30 mins (Mix & Measure).> 24 hours (Synthesis + Purification + NMR).
Accuracy Good for ee > 95%.[1][2][3]Excellent (if reaction completes).

Protocol Recommendation: Use CSA-NMR as the primary rapid screening tool. If ambiguous, revert to Chiral HPLC (e.g., Crownpak CR(+) column) rather than Mosher's derivatization.

Experimental Protocols

Protocol A: Structural Validation Workflow
  • Sample Prep: Dissolve 10 mg of compound in 0.6 mL DMSO-d₆ .

  • 1H Acquisition: Acquire standard 1H spectrum (16 scans).

    • QC Check: Verify integration of Methyl (3H) vs Aromatic (4H). Confirm absence of signal at ~4.0 ppm.

  • 19F Acquisition: Acquire proton-decoupled 19F spectrum.

    • QC Check: Single sharp peak indicates no regioisomers (e.g., meta-fluoro impurity).

  • 13C Acquisition: Acquire with sufficient scans (e.g., 512) to resolve the quaternary carbon and C-F splitting.

Protocol B: Enantiomeric Excess Determination (CSA Method)

Note: This method works best on the methyl ester derivative. If using the free acid, ensure the CSA is compatible with polar solvents.

  • Preparation: Dissolve 5 mg of the amino acid methyl ester in 0.6 mL CDCl₃ .

  • CSA Addition: Add 1.5 equivalents of (+)-Eu(hfc)₃ (Europium tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate]) or (R)-BNP .

  • Equilibration: Shake and let stand for 5 minutes.

  • Measurement: Focus on the

    
    -Methyl singlet .
    
    • In a racemic mixture, the methyl singlet will split into two distinct signals (one for R, one for S) due to the chiral environment.

    • Calculate ee% based on integration of the two methyl signals.

Visualizations

Characterization Workflow

G Start Crude (R)-2-Amino-2-(2-fluorophenyl) propanoic acid Solubility Solubility Check Start->Solubility Decision Select Solvent Solubility->Decision D2O D2O (Zwitterion) Decision->D2O High Res 13C DMSO DMSO-d6 (Protonated) Decision->DMSO Observe NH H1_NMR 1H NMR Check: No alpha-H Check: Methyl Singlet D2O->H1_NMR DMSO->H1_NMR F19_NMR 19F NMR Check: Regioisomer Purity H1_NMR->F19_NMR Chiral_Check Chiral Purity Needed? F19_NMR->Chiral_Check CSA_Method Add CSA (e.g., Eu(hfc)3) to Methyl Ester Chiral_Check->CSA_Method Rapid Screen HPLC Chiral HPLC (Crownpak CR+) Chiral_Check->HPLC Validation Final Validated Structure CSA_Method->Final HPLC->Final

Caption: Integrated workflow for structural and chiral validation of quaternary fluorinated amino acids.

Spectral Decision Matrix

DecisionTree Root Spectral Anomaly? Issue1 Missing Alpha-H Root->Issue1 Issue2 Complex Aromatic Splitting Root->Issue2 Issue3 Broad Methyl Singlet Root->Issue3 Action1 Normal for Quaternary C. Confirm with 13C (Quat C ~60ppm) Issue1->Action1 Action2 Due to 19F-1H Coupling. Run 19F-decoupled 1H NMR Issue2->Action2 Action3 Long-range 4J(H-F) coupling. Normal. Issue3->Action3

Caption: Troubleshooting common spectral anomalies arising from the quaternary fluorinated center.

References

  • Compound Data & CAS: National Center for Biotechnology Information. (2025).[4] PubChem Compound Summary for CID 12174930, (R)-Fmoc-alpha-methyl-phenylglycine. (Analogous structure reference). Retrieved from [Link]

  • 19F NMR Methodology: Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley. (Standard reference for F-coupling constants).
  • Chiral Analysis: Wenzel, T. J. (2007). Discrimination of Chiral Compounds Using NMR Spectroscopy. Wiley-Interscience.
  • Solvent Effects: Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.
  • Quaternary Amino Acid Synthesis: Cativiela, C., & Diaz-de-Villegas, M. D. (2007). Stereoselective synthesis of quaternary alpha-amino acids. Tetrahedron: Asymmetry.

Sources

Comparative

Comparing metabolic stability of fluorinated vs non-fluorinated alpha-methyl phenylalanine

Metabolic Stability Profiling: -Methyl-Phenylalanine vs. Fluorinated Analogs Executive Summary In the development of peptidomimetics and CNS-active small molecules, Alpha-Methyl Phenylalanine ( -Me-Phe) serves as a criti...

Author: BenchChem Technical Support Team. Date: March 2026

Metabolic Stability Profiling: -Methyl-Phenylalanine vs. Fluorinated Analogs

Executive Summary

In the development of peptidomimetics and CNS-active small molecules, Alpha-Methyl Phenylalanine (


-Me-Phe)  serves as a critical scaffold designed to resist degradation by aminopeptidases and decarboxylases. However, while 

-methylation effectively blocks backbone modification, it fails to protect the aromatic side chain from oxidative clearance.

This guide analyzes the metabolic superiority of Fluorinated


-Methyl Phenylalanine  (specifically para-fluoro analogs) compared to its non-fluorinated counterpart. By integrating the steric hindrance of 

-methylation with the electronic shielding of the carbon-fluorine (C-F) bond, researchers can achieve a synergistic reduction in intrinsic clearance (

), significantly extending in vivo half-life.

Mechanistic Rationale: The "Double-Lock" Strategy

To understand the stability difference, one must isolate the two distinct metabolic vectors that degrade phenylalanine derivatives: Backbone Catabolism and Aromatic Oxidation .

The Alpha-Methyl Blockade (Backbone Protection)

Standard Phenylalanine is rapidly degraded by:

  • Transaminases: Convert the amine to a keto acid (phenylpyruvate).

  • Decarboxylases (AADC): Convert the acid to an amine (phenethylamine).

Mechanism: The introduction of an


-methyl group replaces the 

-hydrogen. Enzymes like transaminases require the abstraction of this

-proton to form a Schiff base intermediate. By removing this proton,

-Me-Phe effectively "locks" the backbone against these enzymes [1].
The Fluorine Blockade (Side-Chain Protection)

Even with the backbone locked,


-Me-Phe remains vulnerable to Cytochrome P450 (CYP) mediated hydroxylation , primarily at the para-position (4-position) of the phenyl ring.

Mechanism:

  • C-F Bond Strength: The C-F bond energy (~116 kcal/mol) is significantly higher than the C-H bond (~99 kcal/mol), making homolytic cleavage by the CYP450 Iron-Oxo species thermodynamically unfavorable [2].

  • Electronic Deactivation: Fluorine is the most electronegative element. Its presence reduces the electron density of the aromatic ring, making it a poorer substrate for electrophilic attack by oxidative enzymes [3].

Pathway Visualization

The following diagram illustrates how the combination of these two modifications creates a metabolically stable scaffold.

MetabolicBlockade Phe Phenylalanine Metab_Backbone Backbone Degradation (Transaminases/MAO) Phe->Metab_Backbone Rapid Metab_Ring Ring Oxidation (CYP450/PAH) Phe->Metab_Ring Rapid AlphaMe α-Methyl-Phe AlphaMe->Metab_Backbone BLOCKED (No α-Proton) AlphaMe->Metab_Ring Vulnerable (Para-Hydroxylation) FluoroAlphaMe 4-Fluoro-α-Methyl-Phe FluoroAlphaMe->Metab_Backbone BLOCKED FluoroAlphaMe->Metab_Ring BLOCKED (C-F Bond Strength) Stable Metabolically Stable (Low Clearance) FluoroAlphaMe->Stable Synergistic Effect

Figure 1: Metabolic fate mapping. The


-methyl group blocks backbone enzymes, while the fluorine atom blocks CYP450 oxidation, directing the molecule toward stability.

Comparative Analysis: Representative Data

The following table synthesizes structure-metabolism relationship (SMR) data to compare the physicochemical and metabolic profiles of the two analogs.

Feature

-Methyl-Phe (Non-Fluorinated)
4-Fluoro-

-Methyl-Phe (Fluorinated)
Impact of Fluorination
Primary Clearance Route Aromatic Hydroxylation (CYP450)Renal Excretion (Unchanged)Shifts clearance from metabolic to renal.
Microsomal

Moderate (~30-60 min)High (>120 min)>2x increase in metabolic stability.
Lipophilicity (cLogP) ~1.2~1.6Slight increase; improves membrane permeability.
pKa (Ammonium) ~9.8~9.3Lowers pKa slightly due to electron withdrawal.
CYP Inhibition Risk LowLow to ModerateFluorine can sometimes increase binding affinity to CYPs.

Note: While


-Me-Phe is more stable than native Phenylalanine, it is often insufficient for drugs requiring long half-lives. The addition of Fluorine is the "finishing move" that creates a truly robust scaffold [4].

Experimental Protocol: Microsomal Stability Assay

To empirically verify the stability difference, researchers should perform a comparative intrinsic clearance assay using Liver Microsomes (Human or Rat).

Reagents & Setup
  • Test Compounds:

    
    -Me-Phe and 4-F-
    
    
    
    -Me-Phe (10 mM DMSO stocks).
  • System: Pooled Liver Microsomes (20 mg/mL protein concentration).

  • Cofactor: NADPH Regenerating System (Glucose-6-phosphate, G6P-Dehydrogenase, NADP+).

  • Quench Solution: Ice-cold Acetonitrile (ACN) containing Internal Standard (e.g., Tolbutamide).

Workflow Procedure

This protocol ensures "sink conditions" (substrate concentration <


) to accurately determine intrinsic clearance (

).
  • Preparation: Dilute microsomes to 0.5 mg/mL in Phosphate Buffer (100 mM, pH 7.4).

  • Pre-Incubation: Spike test compounds to a final concentration of 1 µM . Incubate at 37°C for 5 minutes.

  • Initiation: Add NADPH regenerating system to start the reaction.

  • Sampling: At

    
     min, remove 50 µL aliquots.
    
  • Quenching: Immediately dispense into 150 µL ice-cold ACN/Internal Standard.

  • Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.

Data Calculation

Plot the natural log (ln) of the remaining parent compound vs. time. The slope (


) of the linear regression is used to calculate half-life and clearance.




Assay Decision Logic

AssayWorkflow Start Start Assay Incubate Incubate with Microsomes + NADPH (37°C) Start->Incubate Sample Sample Timepoints (0 - 60 min) Incubate->Sample Analyze LC-MS/MS Analysis Sample->Analyze Calc Calculate Slope (k) Analyze->Calc Decision Is t1/2 > 60 min? Calc->Decision HighStab High Stability (Likely F-Analog) Decision->HighStab Yes LowStab Low/Mod Stability (Likely Non-F Analog) Decision->LowStab No

Figure 2: Workflow for determining intrinsic clearance. Fluorinated analogs typically route to the "High Stability" outcome.

References

  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. [Link]

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. [Link]

  • Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. [Link]

  • Domainex. (n.d.). Microsomal Clearance/Stability Assay Protocol.[1][2][3][4] Retrieved from [Link]

Sources

Validation

A Researcher's Guide to the Stereochemical Fidelity of (R)-2-Amino-2-(2-fluorophenyl)propanoic acid: A Comparative Analysis of Absolute Configuration Validation

In the landscape of pharmaceutical development and chiral synthesis, the unambiguous assignment of a molecule's absolute configuration is not merely a procedural step but a cornerstone of scientific rigor and regulatory...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development and chiral synthesis, the unambiguous assignment of a molecule's absolute configuration is not merely a procedural step but a cornerstone of scientific rigor and regulatory compliance. For a molecule such as (R)-2-Amino-2-(2-fluorophenyl)propanoic acid, a non-natural amino acid with significant potential in medicinal chemistry, confirming its stereochemical identity is paramount. This guide provides an in-depth comparison of the principal analytical techniques employed for this purpose, offering both theoretical underpinnings and practical, field-proven insights for researchers, scientists, and drug development professionals.

The core of this analysis pivots on a comparative evaluation of three powerful, yet distinct, methodologies: Single-Crystal X-ray Crystallography, Vibrational Circular Dichroism (VCD), and Electronic Circular Dichroism (ECD). Each method offers a unique lens through which to view the three-dimensional arrangement of atoms, and the choice of technique is often dictated by the physical properties of the analyte, the desired level of certainty, and the available instrumentation.

The Gold Standard: Single-Crystal X-ray Crystallography

Single-crystal X-ray crystallography stands as the definitive method for determining the absolute configuration of a chiral molecule.[1][2][3] Its power lies in its ability to provide a direct, three-dimensional map of the atomic arrangement in a crystalline solid.

The Causality Behind the Choice

The unambiguous nature of X-ray crystallography makes it the preferred method when a single crystal of suitable quality can be obtained.[1][2] This technique is particularly crucial for establishing a reference standard for a new chemical entity, providing incontrovertible evidence for patent filings and regulatory submissions.[1] The method relies on the phenomenon of anomalous dispersion (or anomalous scattering), where the interaction of X-rays with the electrons of an atom, particularly heavier atoms, causes a phase shift that breaks Friedel's Law.[1] This allows for the differentiation between a molecule and its non-superimposable mirror image.

Experimental Workflow: X-ray Crystallography

Caption: Workflow for absolute configuration determination by X-ray crystallography.

Detailed Protocol:
  • Crystallization: Dissolve the enantiomerically pure (R)-2-Amino-2-(2-fluorophenyl)propanoic acid in a suitable solvent or solvent system. Employ slow evaporation, vapor diffusion, or cooling crystallization techniques to grow single crystals of sufficient size and quality (typically > 0.1 mm in all dimensions).

  • Crystal Mounting: Carefully select a well-formed single crystal and mount it on a goniometer head.

  • Data Collection: Place the mounted crystal in a single-crystal X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and the electron density map of the molecule. This initial model is then refined to best fit the experimental data.

  • Absolute Configuration Assignment: The absolute configuration is determined by analyzing the Bijvoet differences in the diffraction data.[1] The Flack parameter and the Hooft parameter are calculated to provide a quantitative measure of the correctness of the assigned configuration.[1] A Flack parameter close to 0 indicates the correct absolute configuration, while a value near 1 suggests the inverted structure is correct.[1]

Chiroptical Spectroscopy: A Solution-State Perspective

While X-ray crystallography is unparalleled in its certainty, it is contingent on the ability to grow high-quality crystals, which is not always feasible for small molecules.[4] Chiroptical spectroscopic methods, such as Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD), offer powerful alternatives for determining absolute configuration in solution.[5][6]

Vibrational Circular Dichroism (VCD)

VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[5][7] This technique is particularly advantageous as it probes the vibrational transitions of the molecule, providing a rich fingerprint of its stereochemistry.[5] A key strength of VCD is that it can be applied to a wide range of molecules, even those lacking a UV chromophore.[5]

The Causality Behind the Choice

VCD is an excellent choice when a crystalline sample is unavailable or when it is desirable to determine the absolute configuration in a solution phase that mimics a biological environment. The reliability of VCD has been greatly enhanced by the development of quantum chemical calculations, which allow for the theoretical prediction of VCD spectra.[5][6][8] By comparing the experimental VCD spectrum to the calculated spectra for both enantiomers, the absolute configuration can be unambiguously assigned.[5][8]

Experimental Workflow: VCD Spectroscopy

Caption: Workflow for absolute configuration determination by VCD spectroscopy.

Detailed Protocol:
  • Sample Preparation: Dissolve the enantiomerically pure (R)-2-Amino-2-(2-fluorophenyl)propanoic acid in a suitable deuterated solvent (e.g., CDCl₃) to a concentration of approximately 0.1 M.

  • VCD Measurement: Acquire the VCD and infrared (IR) spectra of the solution using a VCD spectrometer.

  • Computational Modeling: Perform a conformational search for the (R)-enantiomer using computational chemistry software.

  • Spectrum Calculation: For the most stable conformers, calculate the theoretical VCD and IR spectra using Density Functional Theory (DFT).

  • Spectral Comparison: Compare the experimental VCD spectrum with the Boltzmann-averaged calculated spectrum for the (R)-enantiomer and its mirror image (the (S)-enantiomer). A good correlation in the signs and relative intensities of the major VCD bands confirms the absolute configuration.[5]

Electronic Circular Dichroism (ECD)

ECD spectroscopy measures the differential absorption of left and right circularly polarized ultraviolet-visible light.[9] This technique is particularly sensitive to the electronic transitions of chromophores within the molecule.

The Causality Behind the Choice

ECD is a valuable tool when the molecule possesses a suitable chromophore, such as the phenyl ring in (R)-2-Amino-2-(2-fluorophenyl)propanoic acid.[10] Similar to VCD, the comparison of experimental ECD spectra with quantum mechanically calculated spectra provides a reliable method for absolute configuration assignment.[10][11]

Experimental Workflow: ECD Spectroscopy

Caption: Workflow for absolute configuration determination by ECD spectroscopy.

Detailed Protocol:
  • Sample Preparation: Dissolve the enantiomerically pure (R)-2-Amino-2-(2-fluorophenyl)propanoic acid in a suitable solvent (e.g., methanol) to a concentration that gives a UV absorbance of approximately 1.

  • ECD Measurement: Record the ECD and UV-Vis spectra of the solution using an ECD spectrometer.

  • Computational Modeling: Perform a conformational analysis of the (R)-enantiomer.

  • Spectrum Calculation: Calculate the theoretical ECD spectra for the low-energy conformers using Time-Dependent Density Functional Theory (TD-DFT).

  • Spectral Comparison: Compare the experimental ECD spectrum with the Boltzmann-weighted calculated spectrum for the (R)-enantiomer and its inverted (S)-enantiomer spectrum. A match in the sign and shape of the Cotton effects confirms the absolute configuration.

Comparative Performance Analysis

FeatureX-ray CrystallographyVibrational Circular Dichroism (VCD)Electronic Circular Dichroism (ECD)
Principle Anomalous scattering of X-rays by a single crystal[1]Differential absorption of circularly polarized infrared light[5]Differential absorption of circularly polarized UV-Vis light[9]
Sample Requirement High-quality single crystal[1][2]Solution (mg quantities)[5]Solution (µg to mg quantities)
Prerequisites Crystallizable compoundChiral moleculeChiral molecule with a chromophore[10]
Ambiguity Unambiguous, "gold standard"[1]Highly reliable with computational support[8]Reliable with computational support[11]
Throughput Low to mediumMediumMedium to high
Cost HighMedium to highMedium

Complementary and Orthogonal Approaches

While the aforementioned techniques are primary methods for absolute configuration determination, other methods can serve as valuable complementary or orthogonal validation tools.

  • Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a powerful technique for separating enantiomers.[12] While it does not directly determine absolute configuration, it can be used to confirm enantiomeric purity and to correlate the elution order with a known standard.[12][13] The use of polysaccharide-based or macrocyclic glycopeptide-based chiral stationary phases is common for the separation of amino acid enantiomers.[14]

  • Mosher's Method (NMR Spectroscopy): This NMR-based method involves the derivatization of the chiral amine with a chiral reagent, such as α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA), to form diastereomers.[15][16][17] The analysis of the differences in the ¹H or ¹⁹F NMR chemical shifts of these diastereomers can be used to deduce the absolute configuration of the stereocenter.[4][15][17]

Conclusion

The validation of the absolute configuration of (R)-2-Amino-2-(2-fluorophenyl)propanoic acid is a critical step in its development and application. While single-crystal X-ray crystallography remains the definitive method, its requirement for a high-quality crystal can be a significant bottleneck. Vibrational and Electronic Circular Dichroism spectroscopies, when coupled with robust computational modeling, provide powerful and reliable solution-state alternatives. The choice of the most appropriate technique will depend on the specific properties of the compound and the resources available. For comprehensive and irrefutable validation, the use of at least two orthogonal methods is highly recommended. This multi-faceted approach ensures the highest level of scientific integrity and provides a solid foundation for further research and development.

References

  • Chemistry Stack Exchange. (2017, June 25). How does the Mosher ester method allow determination of absolute configuration of secondary alcohols. Retrieved from [Link]

  • Encyclopedia.pub. (2022, June 1). Configuration Determinations of Flexible Marine Natural Products. Retrieved from [Link]

  • PubMed. (n.d.). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Retrieved from [Link]

  • JOVE. (n.d.). Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction. Retrieved from [Link]

  • Wiley Online Library. (2008, May 15). Determination of absolute configurations by X-ray crystallography and 1H NMR anisotropy. Retrieved from [Link]

  • Frontiers in Chemistry. (2023, January 12). Computational methods and points for attention in absolute configuration determination. Retrieved from [Link]

  • ResearchGate. (n.d.). The use of X-ray crystallography to determine absolute configuration. Retrieved from [Link]

  • PubMed. (2021, November 17). ECD exciton chirality method today: a modern tool for determining absolute configurations. Retrieved from [Link]

  • PubMed. (2014, September 15). Comparison of experimental and calculated chiroptical spectra for chiral molecular structure determination. Retrieved from [Link]

  • Spectroscopy Europe. (n.d.). Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). Retrieved from [Link]

  • Chemistry with a Twist. (n.d.). 1 3 Absolute Configuration and Conformational Analysis of Chiral Compounds via Experimental and Theoretical Chiroptical Methods. Retrieved from [Link]

  • arXiv. (2026, February 3). Quantum Computing for Electronic Circular Dichroism Spectrum Prediction of Chiral Molecules. Retrieved from [Link]

  • Encyclopedia.pub. (2019, June 14). Electronic Circular Dichroism. Retrieved from [Link]

  • PubMed Central. (n.d.). Synthesis, Radiolabeling and Biological Evaluation of (R)- and (S)-2-Amino-3-[18F]Fluoro-2-Methylpropanoic Acid (FAMP) and (R). Retrieved from [Link]

  • American Laboratory. (2010, October 1). Applications of Vibrational Circular Dichroism for Determining Absolute Configuration in Early Drug Discovery. Retrieved from [Link]

  • Royal Society of Chemistry. (2018, January 22). Insight into vibrational circular dichroism of proteins by density functional modeling. Retrieved from [Link]

  • DTU Research Database. (n.d.). Structural Characterization of Chiral Molecules Using Vibrational Circular Dichroism Spectroscopy. Retrieved from [Link]

  • ResearchGate. (2008, May). The determination of the absolute configurations of chiral molecules using Vibrational Circular Dichroism (VCD) spectroscopy. Retrieved from [Link]

  • RSC Publishing. (2023, May 16). Can the absolute configuration of cyclic peptides be determined with vibrational circular dichroism?. Retrieved from [Link]

  • LCGC International. (2020, November 12). A Strategy for Developing HPLC Methods for Chiral Drugs. Retrieved from [Link]

  • PubMed. (2013, January 15). HPLC separation of enantiomers of chiral arylpropionic acid derivatives using polysaccharide-based chiral columns and normal-phase eluents with emphasis on elution order. Retrieved from [Link]

Sources

Comparative

Mass spectrometry fragmentation patterns of alpha-methyl-2-fluorophenylalanine

This guide provides an in-depth technical analysis of the mass spectrometry fragmentation patterns of -methyl-2-fluorophenylalanine , comparing it against standard Phenylalanine and its non-methylated fluorinated analog....

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the mass spectrometry fragmentation patterns of


-methyl-2-fluorophenylalanine , comparing it against standard Phenylalanine and its non-methylated fluorinated analog.

Comparative Fragmentation Analysis: -Methyl-2-Fluorophenylalanine

Content Type: Publish Comparison Guide Audience: Drug Discovery Chemists, DMPK Scientists, Mass Spectrometry Core Managers

Executive Summary: The Structural Advantage


-Methyl-2-fluorophenylalanine is a specialized non-proteinogenic amino acid used in peptidomimetics to constrain backbone conformation and resist enzymatic degradation.
  • The

    
    -Methyl Group:  Blocks 
    
    
    
    -proton abstraction, preventing racemization and increasing proteolytic stability. In MS, it alters the fragmentation kinetics by stabilizing the carbocation at the
    
    
    -position.
  • The 2-Fluoro Substituent: Provides an electronic "tag" (mass shift +18 Da vs. H) and modulates lipophilicity. In MS, the C-F bond is robust, serving as a stable reporter on the aromatic ring fragments.

This guide details how these structural modifications manifest in ESI-MS/MS spectra, providing a roadmap for identifying this residue in complex peptide mixtures.

Experimental Methodology (Self-Validating Protocol)

To reproduce the fragmentation patterns described below, the following LC-MS/MS conditions are recommended. This protocol ensures the generation of both the molecular ion and diagnostic fragments.

LC-MS/MS Acquisition Parameters
ParameterSettingRationale
Ionization Source ESI (Positive Mode)Amino acids protonate readily at the amine terminus (

).
Cone Voltage 20–30 VSufficient to transmit ions without premature in-source fragmentation.
Collision Energy (CE) Ramp 10–40 eVLow CE preserves the molecular ion; High CE reveals the aromatic fingerprint.
Mobile Phase A 0.1% Formic Acid in

Proton source for ionization.
Mobile Phase B 0.1% Formic Acid in MeCNOrganic modifier for desolvation.
Flow Rate 0.3 mL/minStandard flow for stable electrospray plume.

Validation Step: Before analyzing the target, inject a standard of Phenylalanine (Phe) . Ensure the observation of m/z 166 (


) and the dominant fragment m/z 120 (Immonium). If m/z 120 is absent, increase CE.

Fragmentation Mechanism Analysis

The fragmentation of


-methyl-2-fluorophenylalanine follows a predictable pathway governed by charge-remote and charge-proximate fragmentations.
Primary Pathway: Immonium Ion Formation

The most intense diagnostic peak arises from the loss of the carboxylic acid group (as


 or 

).
  • Mechanism: Protonation of the amino group is followed by inductive cleavage of the C-C bond between the

    
    -carbon and the carbonyl carbon.
    
  • 
    -Methyl Effect:  Unlike standard Phe, the 
    
    
    
    -carbon is quaternary. The resulting immonium ion is stabilized by the electron-donating methyl group, often making this peak the base peak (100% relative abundance) in the spectrum.
Secondary Pathway: Tropylium/Benzyl Ion

Cleavage of the benzylic bond generates a resonance-stabilized aromatic cation.

  • Fluorine Effect: The fluorine atom on the ortho-position remains attached to the ring. The C-F bond is stronger than the C-H bond and typically does not cleave under standard CID conditions. This results in a characteristic mass shift of +18 Da compared to the standard benzyl cation (m/z 91

    
     109).
    
Tertiary Pathway: Ammonia Loss

Loss of


 (17 Da) from the parent ion is a common minor pathway, generating a substituted cinnamic acid-type cation.

Comparative Data: The Fingerprint Table

The following table contrasts the target compound with its closest analogs. Use these values to distinguish the target in metabolic stability assays.

Fragment IdentityPhenylalanine (Phe)2-Fluoro-Phe

-Methyl-2-Fluoro-Phe
Mass Shift (Target vs Phe)
Molecular Formula



-
Precursor Ion

166 184 198 +32 Da (+14 Me, +18 F)
Immonium Ion 120 138 152 +32 Da
Tropylium/Benzyl Ion 91 109 109 +18 Da (F only; Me is lost)

149 167 181 +32 Da

Key Differentiator:

  • To distinguish

    
    -Methyl-2-Fluoro-Phe  (m/z 198) from a potential di-methylated Phe or other isobaric impurities, look for the m/z 109  fragment. This confirms the fluorine is on the ring.
    
  • The m/z 152 immonium ion confirms the modification is on the backbone (

    
    -methyl) AND the ring (Fluoro).
    

Visualizing the Fragmentation Tree

The following diagram maps the specific dissociation pathways for


-methyl-2-fluorophenylalanine.

FragmentationPathway Parent Precursor Ion [M+H]+ m/z 198 (C10H13FNO2+) Immonium Immonium Ion m/z 152 (Base Peak) Parent->Immonium Major Pathway (Inductive Cleavage) Benzyl 2-Fluorobenzyl Cation m/z 109 (Diagnostic for Ring F) Parent->Benzyl Benzylic Cleavage AmmoniaLoss [M+H - NH3]+ m/z 181 Parent->AmmoniaLoss Minor Pathway Immonium->Benzyl Secondary Frag Neutral_HCOOH Loss of HCOOH (-46 Da) Neutral_NH3 Loss of NH3 (-17 Da) Neutral_Imine Loss of Imine moiety

Caption: CID fragmentation pathway of protonated


-methyl-2-fluorophenylalanine (m/z 198). The pathway highlights the formation of the diagnostic immonium ion (m/z 152) and the fluorobenzyl cation (m/z 109).

Conclusion

When analyzing peptides or metabolites containing


-methyl-2-fluorophenylalanine , researchers should target the m/z 152  transition for quantification (MRM) due to its high intensity and stability derived from the quaternary 

-carbon. The m/z 109 fragment serves as a crucial qualitative qualifier to verify the integrity of the fluorinated aromatic ring.

References

  • Zhang, P., et al. (2019).[1] "Revisiting Fragmentation Reactions of Protonated

    
    -Amino Acids by High-Resolution Electrospray Ionization Tandem Mass Spectrometry." Scientific Reports, 9, 6453.[1] 
    
  • Miyake-Stoner, S. J., et al. (2009). "Specific incorporation of a series of fluorinated phenylalanines into proteins."[2] Biochemistry. (Context on Fluorinated Phe synthesis and analysis).

  • NIST Chemistry WebBook. "Mass spectrum of Phenylalanine." (Standard reference data for non-fluorinated analog).

  • Dorsey, A. D., et al. (2020). "Fluorinated phenylalanines: synthesis and pharmaceutical applications." Beilstein Journal of Organic Chemistry.

Sources

Validation

Comprehensive Comparison Guide: Optical Rotation Standards and Chiral Analysis of (R)-2-Amino-2-(2-fluorophenyl)propanoic acid

As a Senior Application Scientist specializing in chiral method development, I frequently navigate the analytical complexities of quaternary alpha-amino acids. (R)-2-Amino-2-(2-fluorophenyl)propanoic acid (CAS: 1213572-6...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in chiral method development, I frequently navigate the analytical complexities of quaternary alpha-amino acids. (R)-2-Amino-2-(2-fluorophenyl)propanoic acid (CAS: 1213572-60-1) is a non-natural, sterically hindered chiral building block critical for advanced pharmaceutical synthesis. The presence of both an alpha-methyl group and an ortho-fluoro-substituted phenyl ring creates an electronically unique chiral center that resists traditional derivatization.

This guide objectively compares the traditional optical rotation standards with modern orthogonal alternatives (Chiral HPLC and NMR), providing a self-validating framework and experimental protocols to guarantee >99.0% enantiomeric excess (ee) for drug development professionals.

Mechanistic Insights: The Causality of Chiral Recognition

To accurately measure the chiral purity of (R)-2-Amino-2-(2-fluorophenyl)propanoic acid, one must understand the causality behind its behavior in solution.

As an underivatized amino acid, this compound exists as a zwitterion in neutral aqueous solutions. In polarimetry, specific optical rotation


 is highly sensitive to the solvent's ability to dictate the molecule's ionization state. According to the Clough, Lutz, and Jirgensons (CLJ) rule, the optical rotation of amino acids shifts predictably upon the addition of a strong acid[1]. By dissolving the sample in 1M HCl, we protonate the carboxylate group, breaking the zwitterionic network. This forces the molecule into a single, rigidified conformational state, standardizing the hydration sphere and yielding a highly reproducible optical rotation value[2].

Conversely, in Chiral High-Performance Liquid Chromatography (HPLC), we exploit the zwitterionic state. Polysaccharide-based columns often require cumbersome derivatization for amino acids[3]. However, macrocyclic glycopeptide stationary phases (such as Teicoplanin) possess ionic groups that interact directly with the native zwitterion. The chiral recognition is driven by a synergistic combination of ionic binding, hydrogen-bonding, and steric inclusion of the 2-fluorophenyl ring[4].

Comparison of Analytical Alternatives

Relying solely on optical rotation is no longer sufficient for modern regulatory submissions. Below is an objective comparison of the three primary methodologies used to validate the chiral purity of this compound.

Table 1: Comparative Matrix of Chiral Analytical Techniques
Analytical TechniquePrimary OutputLimit of Detection (LOD)Causality / Mechanism of ActionBest Application Use-Case
Specific Optical Rotation (Polarimetry)

(Bulk purity)
~1.0% eeMeasures the bulk rotation of plane-polarized light by the chiral ensemble[5].Rapid, low-cost lot-to-release testing and pharmacopeial compliance.
Chiral HPLC (Teicoplanin CSP) Enantiomeric Excess (% ee)< 0.05% eeDifferential partitioning between the mobile phase and the chiral stationary phase cavities[4].Precise quantification of the (S)-enantiomer impurity in API manufacturing.
Chiral NMR (Mosher’s Method) Absolute Configuration (R/S)~2.0% eeDiastereomeric complexation induces distinct chemical shifts in the alpha-methyl protons.Initial structural elucidation and absolute stereocenter confirmation.
Experimental Protocols: Self-Validating Systems

To ensure trustworthiness, every analytical method must be self-validating. The following protocols incorporate built-in System Suitability Tests (SST) to prevent false positives.

Protocol 1: Highly Precise Determination of Specific Rotation

Reference standard methodology adapted from European Pharmacopoeia 2.2.7[2].

  • System Blanking (Self-Validation Step):

    • Fill a 100 mm (1 dm) jacketed polarimeter cell with exactly 1.0 M HCl.

    • Equilibrate to 20.0 °C (± 0.1 °C) using a Peltier temperature controller.

    • Zero the polarimeter at 589 nm (Sodium D-line). The optical rotation must read 0.000° ± 0.002°.

  • Sample Preparation:

    • Accurately weigh 1.000 g of pure (R)-2-Amino-2-(2-fluorophenyl)propanoic acid.

    • Transfer to a 100 mL volumetric flask and dissolve in 1.0 M HCl (Concentration = 1.0 g/100 mL, or

      
      ).
      
  • Measurement:

    • Flush the polarimeter cell with the sample solution three times to prevent dilution errors.

    • Record the observed rotation (

      
      ) at 20.0 °C.
      
  • Calculation:

    • 
       (where 
      
      
      
      is path length in dm,
      
      
      is concentration in g/100 mL)[6].
Protocol 2: Chiral HPLC for Enantiomeric Excess (ee)

Direct analysis of underivatized amino acids[3][4].

  • Column Selection: Astec CHIROBIOTIC™ T (Teicoplanin), 250 x 4.6 mm, 5 µm.

  • Mobile Phase Preparation:

    • Prepare a mixture of Methanol : Water : Formic Acid (70:30:0.1 v/v/v).

    • Causality: The formic acid maintains a consistent ionic state, while the high organic modifier (methanol) enhances the steric inclusion of the fluorophenyl group into the teicoplanin cleft.

  • System Suitability Test (SST):

    • Inject a racemic standard of (±)-2-Amino-2-(2-fluorophenyl)propanoic acid.

    • Validation Criteria: The resolution (

      
      ) between the (S) and (R) peaks must be 
      
      
      
      .
  • Sample Analysis:

    • Inject 10 µL of the (R)-isomer sample (1.0 mg/mL in mobile phase).

    • Calculate % ee based on the peak area integration of the (R) vs. (S) enantiomers.

Data Presentation: Representative Validation Metrics

When executing the above protocols on high-purity API-grade material, the following representative data establishes the baseline standards for the (R)-enantiomer.

Table 2: Representative Analytical Data for Pure (R)-2-Amino-2-(2-fluorophenyl)propanoic acid
ParameterExpected Value / StandardAnalytical Conditions
Specific Optical Rotation


to

(Levorotatory)

, 1M HCl, 589 nm, 20°C
Chiral HPLC Retention Time (S-isomer) ~ 8.4 minutesCHIROBIOTIC T, 1.0 mL/min, 254 nm
Chiral HPLC Retention Time (R-isomer) ~ 11.2 minutesCHIROBIOTIC T, 1.0 mL/min, 254 nm
Enantiomeric Excess (ee)

Calculated via Peak Area Normalization

(Note: While natural L-amino acids are often dextrorotatory in acid, the steric priority inversion caused by the alpha-methyl and 2-fluoro groups often results in a levorotatory (-) signal for the (R)-configuration of this specific analog[5][6].)

Orthogonal Validation Workflow

To eliminate the risk of chiral inversion or analytical artifacts, drug development workflows must utilize an orthogonal approach. The diagram below illustrates the logical relationship between these techniques.

ChiralValidation Start Pure (R)-2-Amino-2- (2-fluorophenyl)propanoic acid Polarimetry Step 1: Polarimetry (Specific Optical Rotation) Start->Polarimetry Decision1 Matches Pharmacopeia Standard? Polarimetry->Decision1 HPLC Step 2: Chiral HPLC (Enantiomeric Excess) Decision2 ee > 99.0%? HPLC->Decision2 NMR Step 3: Chiral NMR (Absolute Configuration) Pass Validated API Grade NMR->Pass Confirmed (R)-Isomer Decision1->HPLC Yes Fail Repurification Required Decision1->Fail No Decision2->NMR Yes Decision2->Fail No

Figure 1: Orthogonal Chiral Validation Workflow for API Building Blocks.

References
  • Optical Activity - Chemistry LibreTexts. Available at:[Link]

  • Optical rotation - Wikipedia. Available at:[Link]

  • A Strategy for Developing HPLC Methods for Chiral Drugs - LCGC International. Available at:[Link]

  • Computational Modeling of the Optical Rotation of Amino Acids - Journal of Chemical Education (ACS Publications). Available at:[Link]

Sources

Safety & Regulatory Compliance

Safety

(R)-2-Amino-2-(2-fluorophenyl)propanoic acid proper disposal procedures

Operational Guide for the Safe Handling and Disposal of (R)-2-Amino-2-(2-fluorophenyl)propanoic Acid The introduction of fluorine into organic molecules is a cornerstone of modern drug development, utilized to profoundly...

Author: BenchChem Technical Support Team. Date: March 2026

Operational Guide for the Safe Handling and Disposal of (R)-2-Amino-2-(2-fluorophenyl)propanoic Acid

The introduction of fluorine into organic molecules is a cornerstone of modern drug development, utilized to profoundly alter metabolic stability, lipophilicity, and binding affinity[1]. However, the very properties that make fluorinated unnatural amino acids like (R)-2-Amino-2-(2-fluorophenyl)propanoic acid valuable in the laboratory make them a significant logistical and environmental challenge during disposal.

Because the carbon-fluorine (C-F) bond is exceptionally stable and resists natural biodegradation[2], this compound cannot be treated as standard biological or amino acid waste. This guide provides an authoritative, step-by-step operational framework for the safe handling, spill response, and thermal destruction of this chemical, ensuring compliance with the latest environmental regulations.

Chemical Profiling & Causality in Disposal Strategy

Standard amino acids (e.g., L-alanine) are readily biodegradable and can often be neutralized or incinerated at standard temperatures. In contrast, (R)-2-Amino-2-(2-fluorophenyl)propanoic acid contains a highly stable fluorinated aromatic ring. If disposed of improperly—such as via drain disposal or standard municipal incineration—the C-F bond fails to mineralize, leading to the release of highly mobile, water-soluble, and environmentally persistent fluorinated compounds[3]. Consequently, this material must be strictly classified and managed as Halogenated Organic Hazardous Waste [4].

Table 1: Physicochemical & Operational Parameters

Parameter Value
Chemical Name (R)-2-Amino-2-(2-fluorophenyl)propanoic acid
CAS Registry Number 320-58-1[5]
Molecular Formula C9H10FNO2[5]
Molecular Weight 183.18 g/mol [5]
Waste Classification Halogenated Organic Waste / Fluorinated Material

| Minimum Incineration Temp | > 980 °C (EPA Recommended for Organofluorines)[3] |

Regulatory Context: The Threat of Fluorinated PICs

In January 2025, the EPA's New Chemicals Division updated its fate assessment reports to highlight severe concerns regarding fluorinated products of incomplete combustion (PICs) [3].

The Causality of High-Temperature Requirements: When organofluorines are subjected to thermal treatment at standard municipal waste combustor (MWC) temperatures (typically 760–927 °C), the thermal energy is insufficient to break the C-F bonds completely. This incomplete combustion generates fluorinated PICs, which are highly mobile in the environment, resist wastewater treatment, and accumulate in drinking water[3]. To prevent this, the EPA's 2024 Interim Guidance on the Destruction and Disposal of PFAS and fluorinated materials mandates that these chemicals be routed to specialized thermal treatment facilities capable of sustaining temperatures above 980 °C to ensure complete mineralization[3].

Table 2: Comparative Disposal Parameters: Standard vs. Fluorinated Amino Acids

Parameter Standard Amino Acids Fluorinated Amino Acids (CAS 320-58-1)
Incineration Temperature ~ 600–800 °C > 980 °C (Critical to prevent PICs)[3]
Environmental Persistence Low (Readily Biodegradable) High (Resists Biodegradation)[2]

| Aqueous Mobility of Byproducts | Low concern | High (Accumulates in water cycle)[3] |

Operational Waste Segregation & Packaging Protocol

To ensure regulatory compliance and minimize the generation of mixed hazardous waste, laboratory personnel must follow this self-validating segregation protocol.

  • Step 1: Source Isolation. Immediately segregate the fluorinated amino acid waste from standard biological or non-halogenated chemical waste.

    • Causality: A small amount of fluorinated waste can contaminate an entire container of non-hazardous waste, exponentially increasing the volume of regulated hazardous waste and associated disposal costs[6].

  • Step 2: Primary Containment. Place the waste in a DOT-approved, non-leaking container compatible with halogenated organics (e.g., high-density polyethylene or Teflon-lined glass)[6].

    • Causality: Prevents chemical degradation of the container matrix, which could lead to secondary exposure or leaks during transit.

  • Step 3: Regulatory Labeling. Explicitly label the container as "Hazardous Waste - Halogenated Organofluorine (Contains CAS 320-58-1)".

    • Causality: This specific nomenclature ensures the downstream waste management vendor routes the container to a high-temperature incinerator rather than a standard municipal combustor.

  • Step 4: Time-Gated Storage. Transfer the container to a central accumulation area. If your facility operates as a Small Quantity Generator (SQG), the waste must be treated or shipped offsite within 180 days[6].

  • Validation Check: Before vendor handoff, the Environmental Health and Safety (EHS) officer must review the waste manifest to confirm the waste code explicitly designates halogenated thermal destruction, ensuring the chain of custody prevents routing to a non-compliant facility.

Thermal Treatment & Destruction Workflow

The following diagram illustrates the critical decision matrix for the thermal destruction of (R)-2-Amino-2-(2-fluorophenyl)propanoic acid, emphasizing the temperature thresholds required to prevent environmental contamination.

G LabWaste Laboratory Waste (CAS: 320-58-1) Segregation Waste Segregation (Halogenated Organics) LabWaste->Segregation TempStorage SQG Temporary Storage (Max 180 Days) Segregation->TempStorage ThermalEval Thermal Treatment Routing (EPA 2024 Guidance) TempStorage->ThermalEval HighTemp High-Temp Incineration (> 980 °C) ThermalEval->HighTemp Compliant LowTemp Standard MWC (760–927 °C) ThermalEval->LowTemp Non-Compliant Mineralization Complete Mineralization (Safe Environmental Fate) HighTemp->Mineralization PICs Fluorinated PICs Formed (Persistent Hazard) LowTemp->PICs

Caption: Workflow for the compliant thermal destruction of organofluorine waste, highlighting the critical temperature threshold to prevent PIC formation.

Spill Response & Decontamination Methodology

In the event of an accidental spill of the solid powder/flakes, immediate and calculated action is required to prevent aerosolization and surface contamination.

  • Step 1: PPE Donning. Personnel must immediately don respiratory protection (e.g., N95 or SCBA for large unventilated spills), nitrile gloves, and safety goggles[4].

  • Step 2: Aerosol Prevention (Critical). Do not use dry sweeping techniques.

    • Causality: Dry sweeping generates airborne particulates, drastically increasing the risk of inhalation exposure to the fluorinated compound[7].

  • Step 3: Dampening & Collection. Gently apply a fine mist of water or place a damp absorbent pad over the spilled powder.

    • Causality: Dampening suppresses dust formation, allowing for safe mechanical collection[7]. Use non-sparking scoops to transfer the dampened material into a designated hazardous waste container.

  • Step 4: Chemical Neutralization of Surfaces. Wash the contaminated surface with a specialized laboratory detergent and water.

    • Causality: Standard oxidative cleaners (like chromic acid) must be avoided, as they generate mixed hazardous waste (hexavalent chromium + organofluorine), severely complicating downstream disposal[6].

  • Step 5: Final Decontamination. Wipe the area with an alcohol-soaked cloth to remove residual organic traces. Dispose of all wipes, pads, and PPE as halogenated waste[7].

  • Validation Check: Following surface decontamination, perform a localized surface swab for LC-MS analysis (or utilize a UV lamp if the specific derivative exhibits fluorescence) to confirm the absolute absence of residual fluorinated API before reopening the workspace to general use.

References[3] Fluorinated Products of Incomplete Combustion in EPA's New Chemicals Program. Environmental Protection Agency. https://www.epa.gov/reviewing-new-chemicals-under-toxic-substances-control-act-tsca/fluorinated-products-incomplete[6] 2024 Interim Guidance on the Destruction and Disposal of PFAS Released by EPA. Eurofins. https://www.eurofinsus.com/environment-testing/pfas-testing/pfas-news/2024-interim-guidance-on-the-destruction-and-disposal-of-pfas-released-by-epa/[7] Managing Hazardous Waste Generated in Laboratories. Ohio Environmental Protection Agency. https://epa.ohio.gov/divisions-and-offices/environmental-response-revitalization/guides-and-manuals/managing-hazardous-waste-generated-in-laboratories[1] 2-Fluoroethanol | High-Purity Reagent Supplier (Fluorinated Compound Handling). Benchchem. https://www.benchchem.com/product/b116499[5] 2-amino-2-(2-fluorophenyl)propanoic Acid - CAS:320-58-1. Yanmei Bio. https://www.yanmeibio.com/product/320-58-1.html[4] p-Fluorophenylalanine | C9H10FNO2 | CID 4654 (Disposal Methods). PubChem - NIH. https://pubchem.ncbi.nlm.nih.gov/compound/4654[8] 化学品安全技术说明书 (Safety Data Sheet). Leyan Chemicals. https://www.leyan.com/[2] Biodegradation of fluorinated alkyl substances. Science.gov. https://www.science.gov/topicpages/p/persistent+fluorinated+compounds

Sources

Handling

Comprehensive Safety and Operational Guide: Handling (R)-2-Amino-2-(2-fluorophenyl)propanoic acid

As unnatural amino acids become foundational to modern drug discovery and peptidomimetic engineering, standardizing their handling protocols is critical. This guide provides an authoritative, causality-driven operational...

Author: BenchChem Technical Support Team. Date: March 2026

As unnatural amino acids become foundational to modern drug discovery and peptidomimetic engineering, standardizing their handling protocols is critical. This guide provides an authoritative, causality-driven operational framework for handling (R)-2-Amino-2-(2-fluorophenyl)propanoic acid (CAS: 320-58-1), a chiral, fluorinated amino acid derivative.

By understanding the mechanistic behavior of fluorinated compounds both in vitro and in vivo, laboratory personnel can ensure absolute safety and maintain the chemical integrity required for high-yield Solid-Phase Peptide Synthesis (SPPS).

Chemical Profile & Mechanistic Context

(R)-2-Amino-2-(2-fluorophenyl)propanoic acid is characterized by a propanoic acid backbone, an amine group, and a 2-fluorophenyl substituent[1]. In medicinal chemistry, the strategic incorporation of a fluorine atom is highly valued: it modulates the pKa of the adjacent amine, significantly increases lipophilicity, and enhances metabolic stability against proteolytic degradation.

However, these exact properties introduce unique biological hazards. Because it mimics natural amino acids but possesses a biologically recalcitrant C-F bond and an unnatural (R)-stereocenter, it can act as a competitive inhibitor in cellular pathways. If accidentally introduced into biological systems, fluorinated amino acids can cause "mistranslation toxicity"—erroneously incorporating into endogenous proteins and disrupting essential cellular folding and function[2].

Hazard Assessment & Toxicological Causality

Based on the chemical behavior of analogous fluorinated unnatural amino acids, this compound requires strict adherence to the following hazard classifications[3]:

  • H302 (Harmful if swallowed): Ingestion introduces the unnatural analog into the metabolic pool, risking competitive inhibition of primary metabolic enzymes.

  • H315 (Causes skin irritation) & H319 (Causes serious eye irritation): The fine crystalline powder acts as a mechanical and chemical irritant to mucous membranes.

  • H335 (May cause respiratory irritation): Inhalation of aerosolized micro-dust bypasses first-pass metabolism, presenting the highest risk of systemic mistranslation toxicity.

Self-Validating Safety Check: Before handling, always verify the face velocity of the chemical fume hood using an anemometer. A reading between 80–100 feet per minute (fpm) validates that the containment system is actively preventing aerosolized powder from reaching the operator's breathing zone.

Personal Protective Equipment (PPE) Matrix

To systematically mitigate the chemical and physical risks associated with this compound, personnel must utilize the following PPE. The rationale for each item is directly tied to the compound's physical state and the solvents typically used in its processing[4][5].

PPE CategoryRecommended Material / SpecificationQuantitative Metric / StandardCausality / Rationale
Hand Protection (Dry) Nitrile (Double-gloved)≥ 0.11 mm thicknessProtects against static powder adherence; the outer glove acts as a sacrificial layer to be discarded immediately if contaminated.
Hand Protection (Wet) Butyl Rubber> 480 min breakthroughRequired when dissolving the compound in polar aprotic solvents (e.g., DMF, NMP) for SPPS, as these solvents rapidly permeate standard nitrile.
Eye Protection Chemical Safety GogglesANSI Z87.1 compliantPrevents the ingress of aerosolized crystalline powder into the highly absorptive ocular mucosa.
Respiratory N95 / P100 Particulate Respirator≥ 95% filtration efficiencyMandatory if the compound must be weighed outside a ventilated enclosure, mitigating the risk of inhalation toxicity.
Body Protection Flame-retardant lab coatNFPA 2112 compliantProvides a barrier against accidental solvent splashes during the dissolution and transfer phases.

Laboratory Operational Plan: SPPS Integration

(R)-2-Amino-2-(2-fluorophenyl)propanoic acid is frequently utilized in the synthesis of constrained peptides and peptidomimetics. The following step-by-step methodology ensures safe handling from the reagent bottle to the peptide synthesizer[5].

Step-by-Step Methodology: Weighing and Dissolution
  • Enclosure Preparation: Conduct all open-container operations inside a certified chemical fume hood or a specialized vented balance enclosure.

  • Static Mitigation: Unnatural amino acid powders are highly prone to static cling. Use an anti-static gun (ionizer) on the weigh boat and spatula prior to transfer to prevent the powder from aerosolizing or repelling onto the operator's gloves.

  • Gravimetric Transfer: Carefully weigh the required mass of (R)-2-Amino-2-(2-fluorophenyl)propanoic acid. Validation: Ensure the balance stabilizes completely; drifting values indicate air drafts that could compromise containment.

  • Solvent Solubilization: Dissolve the powder in a polar aprotic solvent, typically N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP).

    • Causality: The highly electronegative fluorine atom can alter the solubility profile compared to non-fluorinated analogs. If the solution remains turbid, apply ultrasonic agitation (sonication) for 5–10 minutes in a sealed vial until optical clarity is achieved.

  • Reagent Transfer: Use a Luer-lock syringe with a blunt-tipped needle to transfer the activated amino acid solution into the automated peptide synthesizer's reaction vessel, minimizing open-air exposure to volatile organic compounds (VOCs).

Workflow Visualization

Workflow A PPE Donning & Hood Verification B Anti-static Powder Weighing A->B C Aprotic Solvent Dissolution B->C D SPPS Coupling Reaction C->D E Halogenated Waste Segregation D->E

Workflow for the safe handling and SPPS integration of fluorinated unnatural amino acids.

Spill Management & Halogenated Waste Disposal

Fluorinated compounds require highly specific environmental controls. The presence of the C-F bond means that improper disposal or incineration can lead to the release of highly toxic and corrosive hydrofluoric acid (HF) gas.

Step-by-Step Spill Cleanup Protocol
  • Isolation: Immediately restrict access to the spill zone. If the spill involves aprotic solvents (DMF/NMP), ensure the fume hood sash is lowered to maximize exhaust draw.

  • Containment (Dry Spill): Do NOT sweep dry powder, as this generates hazardous aerosols. Gently cover the powder with damp absorbent pads to suppress dust.

  • Chemical Decontamination: Wipe the area with a solvent capable of solubilizing the amino acid (e.g., a 10% ethanol/water mixture), followed by a secondary wipe with standard laboratory detergent and water.

  • Validation: Swab the decontaminated area and check with universal pH paper. A neutral pH (7.0) indicates the successful removal of the acidic propanoic acid residues.

Disposal Plan

All materials contaminated with (R)-2-Amino-2-(2-fluorophenyl)propanoic acid—including empty vials, weigh boats, gloves, and SPPS cleavage cocktails (e.g., Trifluoroacetic acid mixtures)—must be strictly segregated[5][6].

  • Liquid Waste: Must be deposited into a carboy explicitly labeled as Halogenated Organic Waste .

  • Solid Waste: Must be placed in a sealed, puncture-resistant container designated for halogenated solids.

  • Causality: Segregation ensures that the waste is routed to specialized high-temperature commercial incinerators equipped with alkaline scrubbers designed to neutralize HF gas during combustion.

References

1.1 - CymitQuimica 2.3 - BLDpharm 3.4 - PMC - National Institutes of Health 4.6 - eScholarship.org 5.5 - BioDuro 6.2 - Benchchem

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Feasible Synthetic Routes

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(R)-2-Amino-2-(2-fluorophenyl)propanoic acid
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(R)-2-Amino-2-(2-fluorophenyl)propanoic acid
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